N-(5-Amino-2-hydroxyphenyl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(5-amino-2-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5(11)10-7-4-6(9)2-3-8(7)12/h2-4,12H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEVFARIRDCFEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598320 | |
| Record name | N-(5-Amino-2-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23184-60-3 | |
| Record name | N-(5-Amino-2-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(5-amino-2-hydroxyphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of N-Aryl-Acetamide Derivatives: A Detailed Analysis of Pathways from Substituted Aminophenols
Executive Summary
N-(5-Amino-2-hydroxyphenyl)acetamide is a substituted aromatic compound of interest to researchers in drug development and fine chemical synthesis, partly due to its structural relation to the common analgesic, acetaminophen. This guide provides a comprehensive, in-depth technical overview of its synthesis. A critical analysis of the synthetic route reveals that the specified starting material, m-aminophenol, is not a viable precursor for the target molecule due to incompatible substitution patterns. Directing electrophilic substitution from a 1,3-disubstituted (meta) precursor to a 1,2,5-trisubstituted product is not feasible through standard, high-yield synthetic transformations.
To ensure scientific integrity and provide maximum value, this whitepaper is structured into two primary parts. Part 1 details the validated and chemically sound synthesis of the target compound, This compound, from its correct precursor, o-aminophenol . Part 2 explores the synthesis of a plausible positional isomer, N-(4-Amino-3-hydroxyphenyl)acetamide , which is the logical product derived from the originally specified starting material, m-aminophenol . This dual-pathway approach provides a rigorous examination of regiochemical control in electrophilic aromatic substitution and serves as a practical guide for the synthesis of these important chemical entities.
Part 1: Validated Synthesis of this compound from o-Aminophenol
Strategic Rationale and Mechanistic Overview
The synthesis of this compound from o-aminophenol is a logical three-step process founded on fundamental principles of organic chemistry. The strategy hinges on modulating the reactivity and directing effects of the functional groups present on the aromatic ring.
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Chemoselective N-Acetylation: The synthesis commences with the protection of the highly reactive amino group of o-aminophenol. The amino group is a stronger nucleophile than the hydroxyl group, allowing for selective acetylation using acetic anhydride to form an amide.[1][2] This transformation is crucial as it converts the strongly activating -NH₂ group into a moderately activating N-acetyl group (-NHCOCH₃). This moderation prevents unwanted oxidation during the subsequent nitration step and refines its directing influence.
-
Regioselective Nitration: The second step involves the electrophilic substitution of a nitro group (-NO₂) onto the N-(2-hydroxyphenyl)acetamide intermediate. The hydroxyl (-OH) and N-acetyl (-NHCOCH₃) groups are both ortho-, para-directing. The position para to the powerful hydroxyl directing group is C4 (relative to -OH), and the position ortho is C6. The position para to the N-acetyl group is C5. The concerted directing effect and steric accessibility strongly favor nitration at the position para to the hydroxyl group, yielding N-(2-hydroxy-5-nitrophenyl)acetamide as the major product. Careful control of temperature and nitrating agents is essential to maximize the yield of this specific isomer.[3]
-
Nitro Group Reduction: The final step is the reduction of the nitro group to a primary amine (-NH₂). This can be achieved through various well-established methods, including catalytic hydrogenation or chemical reduction.[4][5] Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is often preferred for its clean reaction profile and high yield.
This strategic sequence ensures high regioselectivity and results in the desired 1,2,5-substitution pattern of the target molecule.
Visualized Synthetic Workflow
Caption: Synthesis of this compound from o-aminophenol.
Detailed Experimental Protocols
Protocol 1.1: Selective N-Acetylation of o-Aminophenol
-
Materials: o-Aminophenol, acetic anhydride, glacial acetic acid, deionized water, ice.
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.9 g (0.1 mol) of o-aminophenol in 50 mL of glacial acetic acid with gentle warming if necessary.
-
Cool the solution to room temperature and slowly add 11.2 mL (0.12 mol) of acetic anhydride dropwise with continuous stirring.
-
After the addition is complete, heat the reaction mixture to 50-60°C for 15 minutes.
-
Pour the warm reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring.
-
The product, N-(2-hydroxyphenyl)acetamide, will precipitate as a white or off-white solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven at 60°C.
-
-
Trustworthiness: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The product can be purified further by recrystallization from hot water or an ethanol/water mixture to achieve high purity.[6]
Protocol 1.2: Regioselective Nitration of N-(2-hydroxyphenyl)acetamide
-
Materials: N-(2-hydroxyphenyl)acetamide, concentrated sulfuric acid, concentrated nitric acid, ice.
-
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 15.1 g (0.1 mol) of N-(2-hydroxyphenyl)acetamide in 50 mL of concentrated sulfuric acid. Maintain the temperature below 10°C using an ice-salt bath.
-
Prepare the nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the acetamide over 30-45 minutes, ensuring the internal temperature does not rise above 10°C.
-
After the addition is complete, stir the mixture for an additional 1-2 hours at 0-10°C.
-
Slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow solid will precipitate.
-
Collect the crude N-(2-hydroxy-5-nitrophenyl)acetamide by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry.
-
-
Trustworthiness: Temperature control is critical to prevent over-nitration and byproduct formation. The regiochemistry should be confirmed by ¹H NMR spectroscopy.
Protocol 1.3: Reduction of N-(2-hydroxy-5-nitrophenyl)acetamide
-
Materials: N-(2-hydroxy-5-nitrophenyl)acetamide, ethanol, palladium on carbon (10% Pd/C), or alternatively Tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid (HCl).
-
Procedure (Catalytic Hydrogenation):
-
In a hydrogenation vessel, dissolve 9.8 g (0.05 mol) of N-(2-hydroxy-5-nitrophenyl)acetamide in 150 mL of ethanol.
-
Add 0.5 g of 10% Pd/C catalyst to the solution.
-
Pressurize the vessel with hydrogen gas (H₂) to 50 psi and shake or stir vigorously at room temperature until hydrogen uptake ceases (typically 2-4 hours).
-
Carefully vent the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the solid from an ethanol/water mixture to obtain pure this compound.
-
-
Trustworthiness: The complete reduction of the nitro group can be confirmed by the disappearance of its characteristic signals in IR and NMR spectra and the appearance of signals for the new amino group.
Characterization and Quality Control
The identity and purity of the final product and intermediates should be confirmed using a suite of analytical techniques.
| Technique | Intermediate: N-(2-hydroxy-5-nitrophenyl)acetamide | Final Product: this compound |
| HPLC | A single major peak on a C18 column confirms purity.[7] | A single major peak with a different retention time from the starting material. |
| ¹H NMR | Characteristic downfield aromatic protons due to the electron-withdrawing -NO₂ group. | Upfield shift of aromatic protons due to the electron-donating -NH₂ group. |
| Mass Spec. | Molecular ion peak corresponding to C₈H₈N₂O₄ (m/z = 196.05). | Molecular ion peak corresponding to C₈H₁₀N₂O₂ (m/z = 166.07). |
| Melting Point | A sharp melting point consistent with literature values indicates high purity. | A sharp and distinct melting point from the nitrated intermediate. |
Part 2: Synthesis of N-(4-Amino-3-hydroxyphenyl)acetamide from m-Aminophenol
Strategic Rationale and Regiochemical Analysis
While m-aminophenol cannot produce the target compound from Part 1, it is an excellent precursor for its positional isomer, N-(4-Amino-3-hydroxyphenyl)acetamide. The synthetic strategy is analogous (acetylation, nitration, reduction), but the regiochemical outcome of the nitration step is different and dictated by the 1,3-substitution pattern of the precursor.
After the initial N-acetylation of m-aminophenol to yield N-(3-hydroxyphenyl)acetamide, the directing effects of the -OH group (at C1) and the -NHCOCH₃ group (at C3) must be considered. Both groups direct electrophiles to their ortho and para positions.
-
-OH directs to: C2, C4, C6
-
-NHCOCH₃ directs to: C2, C4, C6
The C2, C4, and C6 positions are all activated. However, the C4 position is para to the strongly activating -OH group and ortho to the -NHCOCH₃ group, making it the most electronically favorable and sterically accessible site for electrophilic attack. Therefore, nitration of N-(3-hydroxyphenyl)acetamide is expected to yield N-(3-hydroxy-4-nitrophenyl)acetamide as the major product. Subsequent reduction provides the isomeric final product.
Visualized Synthetic Workflow
Caption: Synthesis of N-(4-Amino-3-hydroxyphenyl)acetamide from m-aminophenol.
Detailed Experimental Protocols
Protocol 2.1: Selective N-Acetylation of m-Aminophenol
-
Materials: m-Aminophenol, acetic anhydride, deionized water, ice.
-
Procedure:
-
Create a suspension of 10.9 g (0.1 mol) of m-aminophenol in 100 mL of deionized water in a 500 mL beaker.
-
While stirring vigorously, add 11.2 mL (0.12 mol) of acetic anhydride in one portion.
-
Stir the mixture for 15-20 minutes. The product, N-(3-hydroxyphenyl)acetamide, will begin to precipitate.
-
Cool the mixture in an ice bath to complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from hot water can be performed for higher purity.[8]
-
Protocol 2.2 & 2.3: Nitration and Reduction
The protocols for the nitration of N-(3-hydroxyphenyl)acetamide and the subsequent reduction of the resulting N-(3-hydroxy-4-nitrophenyl)acetamide are analogous to Protocols 1.2 and 1.3, respectively. The key difference is the starting material for the nitration step and, consequently, the identity of the intermediate and final products. Analytical characterization (NMR, MS) is essential to confirm the formation of the correct positional isomer.
Part 3: Safety and Handling
All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn.
| Reagent | CAS No. | Key Hazards | Handling Precautions |
| m-Aminophenol | 591-27-5 | Harmful if swallowed or inhaled. Toxic to aquatic life.[9] | Avoid dust formation and inhalation. Prevent release to the environment. |
| o-Aminophenol | 95-55-6 | Harmful if swallowed. Suspected of causing genetic defects. | Handle with care, avoid contact with skin and eyes. |
| Acetic Anhydride | 108-24-7 | Flammable. Corrosive. Causes severe skin burns and eye damage. | Handle in a fume hood. Keep away from water and ignition sources. |
| Nitric Acid (Conc.) | 7697-37-2 | Strong oxidizer. Causes severe skin burns and eye damage. Toxic if inhaled. | Use extreme caution. Always add acid to other liquids slowly. |
| Sulfuric Acid (Conc.) | 7664-93-9 | Causes severe skin burns and eye damage. | Use extreme caution. Always add acid to water/other liquids slowly. |
| Palladium on Carbon | 7440-05-3 | Flammable solid. May be pyrophoric when dry or spent. | Handle wet. Do not allow to dry. Keep away from ignition sources. |
References
-
Google Patents. (n.d.). An environment-friendly process for selective acylation of aminophenol. Retrieved from [10]
-
Al-Hetlani, E., et al. (2021). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. MDPI. Retrieved from [Link][4]
-
Dandge, P. B., & Yadav, G. D. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. Retrieved from [Link][2]
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Qu, L., et al. (2013). Metal-free catalytic reduction of 4-nitrophenol to 4-aminophenol by N-doped graphene. Energy & Environmental Science. Retrieved from [Link][11]
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Chemistry Steps. (n.d.). Synthesis of Acetaminophen (Tylenol). Retrieved from [Link][12]
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Google Patents. (n.d.). Stepwise reduction of p-nitrophenol. Retrieved from [5]
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Al-Hetlani, E., et al. (2019). Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Ag@α-Ti(HPO4)2·H2O: Experimental and Computational Studies. ACS Omega. Retrieved from [Link][13]
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Pawar, R. R., & Gawande, P. N. (2016). Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite. International Journal of Chemical Studies. Retrieved from [Link][14]
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Cosmetics Info. (n.d.). m-Aminophenol. Retrieved from [Link][15]
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Williamson, K. L., & Masters, K. M. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Retrieved from [Link][1]
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Chemistry LibreTexts. (2020). 2: Synthesis of Acetaminophen (Experiment). Retrieved from [Link][6]
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ResearchGate. (2010). Selective alkylation of aminophenols. Retrieved from [Link][17]
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European Commission. (2006). Opinion on m-aminophenol. Retrieved from [Link][18]
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ACS Publications. (2025). Simultaneous Hydrogenation and Acetylation of 4-Nitrophenol in a Two-Stage Packed-Bed Reactor as a Process Intensification Strategy for Highly Selective Paracetamol Synthesis. Retrieved from [Link][19]
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Arabian Journal of Chemistry. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Retrieved from [Link][20]
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Arkivoc. (n.d.). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Retrieved from [Link][21]
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DergiPark. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Retrieved from [Link][22]
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Google Patents. (n.d.). Selective nitration process. Retrieved from [23]
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Taylor & Francis eBooks. (1993). New Route to m-Aminophenol. Retrieved from [Link][25]
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SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link][7]
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Wyzant. (2020). What is the best method to do nitration on P-aminophenol and what is the end product?. Retrieved from [Link][3]
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Vietnam Journals Online. (n.d.). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Acetamide, N-(3-amino-2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link][26]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]- on Newcrom R1 HPLC column. Retrieved from [Link][27]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link][28]
-
ResearchGate. (n.d.). The reaction mechanism of acetaminophen synthesis. Retrieved from [Link][29]
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Google Patents. (n.d.). A kind of preparation method of m-aminophenol. Retrieved from [30]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link][31]
-
Google Patents. (n.d.). The preparation method of 2,4- di-t-butyl -5- amino phenols. Retrieved from [8]
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"N-(5-Amino-2-hydroxyphenyl)acetamide" chemical properties and structure
A Comprehensive Analysis of its Structure, Properties, and Synthetic Pathways for Researchers and Drug Development Professionals
Abstract
N-(5-Amino-2-hydroxyphenyl)acetamide (CAS No. 23184-60-3) is a substituted aromatic amide belonging to the aminophenol class of compounds. While its direct biological applications and detailed spectral characterizations are not extensively documented in peer-reviewed literature, its structure is of significant interest to medicinal chemists. This guide provides a thorough examination of its known chemical properties, molecular structure, and a proposed, high-fidelity synthetic pathway. By drawing expert comparisons with its well-characterized isomers, such as the widely used analgesic Paracetamol (N-(4-hydroxyphenyl)acetamide), this document offers predictive insights into its spectroscopic behavior and potential utility as a scaffold in drug discovery.
Chemical Identity and Nomenclature
Correctly identifying a chemical entity is foundational to all research. This compound is an isomer of several other aminophenol derivatives, and precise identification is crucial to avoid ambiguity. Its key identifiers are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 23184-60-3 | [1] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| IUPAC Name | This compound | |
| Common Synonyms | 3-Acetamido-4-hydroxyaniline, N1-Acetyl-6-hydroxybenzene-1,3-diamine | [1] |
| InChI Key | MHEVFARIRDCFEO-UHFFFAOYSA-N |
Molecular Structure and Physicochemical Properties
The molecule incorporates three key functional groups on a benzene ring: a hydroxyl group (-OH), an amino group (-NH₂), and an acetamido group (-NHCOCH₃). The relative positioning of these groups (ortho, meta, para) dictates the molecule's electronic properties, reactivity, and potential biological interactions.
Structural Analysis
dot
Caption: 2D Structure of this compound.
The hydroxyl and acetamido groups are ortho to each other, creating the potential for intramolecular hydrogen bonding. The amino group is meta to the acetamido group and para to the hydroxyl group. This specific arrangement influences the molecule's polarity, solubility, and crystal packing.
Physicochemical Data
Quantitative properties are essential for experimental design, including solvent selection and purification strategies.
| Property | Value | Notes |
| Melting Point | 162 °C | Experimentally determined.[1] |
| Appearance | Solid (predicted) | Based on related compounds. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, DMSO (predicted). | Predicted based on functional groups. The presence of multiple H-bond donors/acceptors suggests some water solubility, enhanced in polar protic solvents. |
| pKa | Phenolic -OH: ~9-10; Aromatic -NH₂: ~4-5 (predicted) | Estimated based on substituent effects. The electron-donating amino group and electron-withdrawing acetamido group will modulate the acidity of the phenol and basicity of the amine compared to unsubstituted analogs. |
Proposed Synthetic Pathway
While specific literature detailing the synthesis of this compound is scarce, a reliable and robust pathway can be designed based on well-established chemical transformations. The most logical approach involves the acetylation of a commercially available precursor followed by a selective reduction.
dot
Caption: Proposed two-step synthetic workflow.
Experimental Protocol
This protocol is a self-validating system, incorporating purification and confirmation at each critical stage.
Step 1: Synthesis of N-(2-hydroxy-5-nitrophenyl)acetamide (Intermediate)
This procedure is adapted from the well-documented acetylation of substituted aminophenols.[2]
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-nitrophenol (1.0 eq) in a 1:4 mixture of acetonitrile and water.
-
Cooling: Cool the solution in an ice bath to 0-5 °C with constant stirring.
-
Acetylation: Slowly add acetic anhydride (1.2 eq) to the cooled solution.
-
pH Adjustment: Add sodium bicarbonate (2.0-3.0 eq) portion-wise to the mixture. The key to this reaction is maintaining a weakly acidic to neutral pH (5.5-6.5) to ensure selective N-acetylation over O-acetylation of the phenol. Monitor with pH paper.
-
Precipitation & Isolation: A yellow precipitate of N-(2-hydroxy-5-nitrophenyl)acetamide will form. Continue stirring in the ice bath for 1-2 hours. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product thoroughly with cold water to remove salts. The product can be further purified by recrystallization from an ethanol/water mixture to yield the pure intermediate.
-
Validation: Confirm the structure via melting point determination and spectroscopic analysis (¹H NMR, IR).
Step 2: Synthesis of this compound (Final Product)
This step involves the selective reduction of the nitro group to an amine, a standard and high-yielding transformation.
-
Reaction Setup: To a flask charged with N-(2-hydroxy-5-nitrophenyl)acetamide (1.0 eq), add a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%).
-
Reduction: Fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere with vigorous stirring at room temperature.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation & Purification: Evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product, this compound.
-
Validation: Confirm the final structure via melting point, High-Resolution Mass Spectrometry (HRMS), and spectroscopic analysis.
Spectroscopic Characterization (Predictive Analysis)
dot
Caption: Comparison of target compound and reference isomer.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Paracetamol shows two doublets in the aromatic region, characteristic of a 1,4-disubstituted ring. Our target compound, being 1,2,4-trisubstituted, will exhibit a more complex splitting pattern. We predict three distinct signals in the aromatic region (approx. 6.5-7.5 ppm):
-
One doublet.
-
One doublet of doublets.
-
One doublet. The exact chemical shifts will be influenced by the combined electronic effects of the three substituents.
-
-
Amine (-NH₂) and Phenol (-OH) Protons: These will appear as broad singlets that are exchangeable with D₂O. Their chemical shifts are highly dependent on solvent and concentration.
-
Amide (-NH) Proton: A sharp singlet, typically downfield (δ > 8.0 ppm).
-
Acetyl (-CH₃) Protons: A sharp singlet around δ 2.0-2.2 ppm, similar to Paracetamol.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon: A signal in the range of 168-172 ppm.
-
Aromatic Carbons: Six distinct signals are expected. The carbons directly attached to the oxygen (C-OH) and nitrogens (C-NH₂ and C-NHAc) will be the most downfield in the aromatic region.
-
Methyl Carbon: A signal around 24 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretch: A broad absorption band around 3200-3400 cm⁻¹, characteristic of the phenolic hydroxyl group.
-
N-H Stretches: Two distinct bands are expected in the 3300-3500 cm⁻¹ region corresponding to the primary amine (-NH₂), and one band for the secondary amide (-NH).
-
C=O Stretch: A strong, sharp absorption band around 1650-1670 cm⁻¹, characteristic of the amide carbonyl.
-
Aromatic C=C Stretches: Multiple absorptions in the 1450-1600 cm⁻¹ region.
Applications in Research and Drug Development
While this compound itself has no widely reported applications, its structural motifs are prevalent in pharmacologically active molecules. Its class of compounds, aminophenols and acetanilides, are known to possess a range of biological activities.
-
Analgesic and Anti-inflammatory Potential: The core structure is isomeric to Paracetamol, a cornerstone analgesic and antipyretic.[3] Other isomers, such as N-(2-hydroxy phenyl) acetamide, have demonstrated anti-inflammatory and anti-arthritic properties in preclinical models.[4] This suggests that this compound could be a valuable candidate for screening in pain and inflammation assays.
-
Antimicrobial and Antitumor Scaffolds: Substituted acetamides and aminophenols serve as key intermediates in the synthesis of more complex heterocyclic systems with demonstrated antimicrobial or antitumor activities. The free amino group on the target molecule provides a reactive handle for derivatization, enabling the construction of compound libraries for high-throughput screening.
-
Chemical Intermediate: The compound is a classic example of a "building block" molecule. Each functional group can be selectively modified. The amine can be acylated, alkylated, or used in cyclization reactions; the phenol can be converted to an ether; and the amide can be hydrolyzed. This versatility makes it a potentially useful starting material for synthesizing novel chemical entities.
Safety and Handling
-
Hazard Classification: The compound is classified as an irritant.[1]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Measures:
-
Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Conclusion
This compound represents a molecule of latent potential for the drug discovery and chemical synthesis communities. Although detailed characterization is not yet prevalent in scientific literature, its structural relationship to well-known pharmaceuticals and its versatile array of functional groups mark it as an intriguing scaffold. This guide provides the foundational knowledge of its identity, properties, and a robust synthetic strategy, empowering researchers to confidently synthesize and explore the potential of this and related compounds in the development of novel therapeutic agents.
References
-
Naik, S., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3). Available at: [Link]
-
Wikipedia. (2026). Paracetamol. Retrieved January 17, 2026, from [Link]
-
Rasool, M., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(12), 1564-1570. Available at: [Link]
Sources
Spectroscopic Blueprint of N-(5-Amino-2-hydroxyphenyl)acetamide: A Technical Guide for Structural Elucidation
Abstract
N-(5-Amino-2-hydroxyphenyl)acetamide, a substituted aminophenol, holds significant potential in medicinal chemistry and materials science. Its structural integrity is paramount to its function and reactivity. This in-depth technical guide provides a comprehensive framework for the spectroscopic characterization of this compound, empowering researchers, scientists, and drug development professionals with the methodologies and interpretative insights necessary for unambiguous structural verification. While direct, publicly available spectral data for this specific molecule is limited, this guide establishes a robust protocol for data acquisition and provides a detailed analysis of expected spectral features based on its molecular architecture and data from analogous compounds.
Introduction: The Imperative of Spectroscopic Verification
In the realm of drug development and materials science, the precise molecular structure of a compound is the bedrock upon which all subsequent research is built. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this structural elucidation. For a molecule like this compound, with its multiple functional groups and substitution pattern on an aromatic ring, a multi-faceted spectroscopic approach is not just recommended, but essential for unequivocal characterization.
This guide is structured to provide not only the theoretical underpinnings of the expected spectroscopic signatures of this compound but also to offer detailed, field-proven protocols for obtaining high-quality data. By understanding the "why" behind the experimental choices, researchers can ensure the generation of reliable and reproducible results.
Predicted Spectroscopic Profile of this compound
Based on the known structure of this compound (CAS No. 23184-60-3), we can predict the key features in its NMR, IR, and MS spectra. These predictions serve as a valuable roadmap for data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Acetyl (CH₃) | ~2.0 - 2.2 | Singlet | 3H | The methyl protons of the acetamide group are not coupled to other protons. |
| Aromatic (H-3) | ~6.7 - 6.9 | Doublet | 1H | Coupled to H-4. |
| Aromatic (H-4) | ~6.5 - 6.7 | Doublet of doublets | 1H | Coupled to H-3 and H-6. |
| Aromatic (H-6) | ~6.8 - 7.0 | Doublet | 1H | Coupled to H-4. |
| Amino (NH₂) | Broad singlet | 2H | Chemical shift is concentration and solvent dependent. May exchange with D₂O. | |
| Hydroxyl (OH) | Broad singlet | 1H | Chemical shift is concentration and solvent dependent. May exchange with D₂O. | |
| Amide (NH) | Broad singlet | 1H | Chemical shift is concentration and solvent dependent. May exchange with D₂O. |
Note: Predicted chemical shifts are estimates and can vary based on the solvent and concentration.
The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Acetyl (CH₃) | ~23 - 25 | Aliphatic methyl carbon. |
| Acetyl (C=O) | ~168 - 172 | Amide carbonyl carbon. |
| Aromatic (C-1) | ~145 - 150 | Carbon bearing the hydroxyl group. |
| Aromatic (C-2) | ~115 - 120 | Carbon bearing the acetamide group. |
| Aromatic (C-3) | ~118 - 122 | Aromatic CH. |
| Aromatic (C-4) | ~110 - 115 | Aromatic CH. |
| Aromatic (C-5) | ~140 - 145 | Carbon bearing the amino group. |
| Aromatic (C-6) | ~120 - 125 | Aromatic CH. |
Note: Predicted chemical shifts are estimates and can vary based on the solvent.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Phenolic) | 3200 - 3600 | Broad, Strong | Hydrogen bonding can significantly broaden this peak. |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Sharp (two bands) | Asymmetric and symmetric stretching of the primary amine. |
| N-H Stretch (Amide) | ~3300 | Medium | Often appears as a shoulder on the O-H or amine N-H bands. |
| C=O Stretch (Amide) | 1640 - 1680 | Strong | Characteristic amide I band. |
| N-H Bend (Amine) | 1590 - 1650 | Medium | Scissoring vibration. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Multiple bands are expected. |
| C-N Stretch (Amide/Amine) | 1200 - 1350 | Medium | |
| C-O Stretch (Phenolic) | 1200 - 1260 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The expected exact mass of this compound (C₈H₁₀N₂O₂) is 166.0742 g/mol . The molecular ion peak [M]⁺ should be observed at m/z 166.
-
Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the acetyl group (CH₃CO, 43 Da) leading to a fragment at m/z 123, and potential cleavages of the aromatic ring.
Experimental Protocols for Spectroscopic Analysis
The following protocols provide a detailed, step-by-step methodology for acquiring high-quality spectroscopic data for this compound.
Workflow for Spectroscopic Data Acquisition
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for this type of compound as it can dissolve polar compounds and the labile protons (OH, NH, NH₂) are often observable.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
To confirm the presence of exchangeable protons (OH, NH₂, NH), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these protons will disappear or significantly diminish.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships, particularly within the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.
-
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: If using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: The choice of ionization technique is critical.
-
Electron Ionization (EI): Provides detailed fragmentation patterns, which can be useful for structural elucidation.
-
Electrospray Ionization (ESI): A softer ionization technique that is less likely to cause fragmentation and will likely show a strong protonated molecular ion peak [M+H]⁺ at m/z 167.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Authoritative Grounding and Mechanistic Insights
The interpretation of spectroscopic data is grounded in the fundamental principles of quantum mechanics and the well-established correlations between molecular structure and spectral features. For instance, the chemical shift in NMR is governed by the local electronic environment of a nucleus, which is influenced by shielding and deshielding effects from neighboring atoms and functional groups. In IR spectroscopy, the vibrational frequencies of bonds are determined by the masses of the bonded atoms and the strength of the chemical bond, as described by Hooke's Law.
The fragmentation patterns observed in mass spectrometry are governed by the stability of the resulting ions and neutral fragments. Understanding these principles allows for the logical deduction of a molecule's structure from its spectral data.
Conclusion: A Pathway to Confident Characterization
This technical guide provides a comprehensive roadmap for the spectroscopic characterization of this compound. By following the detailed protocols and utilizing the predictive spectral information, researchers can confidently acquire and interpret the necessary data to verify the structure and purity of this important compound. The integration of NMR, IR, and MS provides a self-validating system, ensuring the scientific integrity of any subsequent research.
References
An In-depth Technical Guide to N-(5-Amino-2-hydroxyphenyl)acetamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-Amino-2-hydroxyphenyl)acetamide, with the CAS number 23184-60-3, is a substituted aromatic amide that holds significance as a versatile intermediate in the synthesis of various organic compounds. Also known by its synonym 3-Amino-4-hydroxyacetanilide, this molecule's structure, featuring a hydroxyl group, an amino group, and an acetamido group on a benzene ring, provides multiple reactive sites for chemical modifications. This strategic arrangement of functional groups makes it a valuable building block in the development of pharmaceuticals and as a precursor in the synthesis of specialized dyes. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis pathway with underlying mechanistic insights, and a discussion of its current and potential applications in research and industry.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in various chemical environments. The presence of both acidic (phenolic hydroxyl) and basic (amino) functional groups, along with the amide linkage, dictates its solubility, reactivity, and potential for intermolecular interactions.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 3-Amino-4-hydroxyacetanilide, 5'-Amino-2'-hydroxyacetanilide | N/A |
| CAS Number | 23184-60-3 | N/A |
| Molecular Formula | C₈H₁₀N₂O₂ | N/A |
| Molecular Weight | 166.18 g/mol | N/A |
| Appearance | Off-White to Light Brown Powder | N/A |
| Solubility | Sparingly soluble in cold water, more soluble in hot water and polar organic solvents. | N/A |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process commencing with the selective acetylation of 2-amino-4-nitrophenol, followed by the catalytic reduction of the nitro group. This pathway is favored due to the ready availability of the starting material and the high yields achievable under controlled conditions.
Step 1: Acetylation of 2-Amino-4-nitrophenol to N-(2-hydroxy-5-nitrophenyl)acetamide
The initial step involves the chemoselective acetylation of the amino group of 2-amino-4-nitrophenol. The amino group is a stronger nucleophile than the hydroxyl group, allowing for preferential reaction with an acetylating agent such as acetic anhydride. The reaction is typically carried out in a polar solvent to facilitate the dissolution of the starting material.
Experimental Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-nitrophenol in a suitable solvent like glacial acetic acid or a mixture of acetonitrile and water.
-
Cooling: Cool the solution in an ice bath to 0-5 °C to control the exothermicity of the reaction.
-
Acetylation: Slowly add acetic anhydride to the cooled solution with continuous stirring. The molar ratio of acetic anhydride to 2-amino-4-nitrophenol should be approximately 1.1:1 to ensure complete acetylation of the amino group while minimizing side reactions.
-
Neutralization and Precipitation: After the addition is complete, continue stirring at a low temperature for a designated period. Subsequently, carefully add a weak base, such as sodium bicarbonate solution, to neutralize the acetic acid and any unreacted acetic anhydride. This will cause the product, N-(2-hydroxy-5-nitrophenyl)acetamide, to precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash it thoroughly with cold water to remove any inorganic impurities, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure crystalline solid.
Causality of Experimental Choices:
-
Chemoselectivity: The higher nucleophilicity of the aromatic amino group compared to the phenolic hydroxyl group directs the acetylation to the desired position.
-
Temperature Control: Maintaining a low temperature during the addition of acetic anhydride is crucial to prevent side reactions, such as the O-acetylation of the hydroxyl group, and to ensure the stability of the reactants and products.
-
Purification: Recrystallization is a critical step to remove any unreacted starting materials and by-products, ensuring the purity of the intermediate for the subsequent reduction step.
Step 2: Catalytic Reduction of N-(2-hydroxy-5-nitrophenyl)acetamide
The final step in the synthesis is the reduction of the nitro group of N-(2-hydroxy-5-nitrophenyl)acetamide to an amino group. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.
Experimental Protocol:
-
Catalyst Slurry: In a hydrogenation vessel, suspend a catalytic amount of a suitable catalyst, such as 10% Palladium on Carbon (Pd/C), in a solvent like ethanol or methanol.
-
Addition of Substrate: Add the synthesized N-(2-hydroxy-5-nitrophenyl)acetamide to the catalyst slurry.
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to a desired pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Filtration and Concentration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Isolation of Product: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.
Causality of Experimental Choices:
-
Catalyst Selection: Palladium on carbon is a highly effective and commonly used catalyst for the reduction of aromatic nitro groups. It offers good activity and selectivity under mild conditions.
-
Solvent Choice: Polar protic solvents like ethanol or methanol are excellent choices for this reaction as they readily dissolve the starting material and are compatible with the hydrogenation conditions.
-
Safety: Catalytic hydrogenation with palladium on carbon can be pyrophoric, especially when dry and exposed to air. It is imperative to handle the catalyst with care, preferably under a wet or inert atmosphere, and to ensure proper purging of the reaction vessel before and after the reaction.
Caption: Synthetic workflow for this compound.
Analytical Characterization
While specific experimental spectral data for this compound is not widely available in public literature, its structure can be confirmed using standard analytical techniques. The following table outlines the expected characteristic signals.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons with distinct splitting patterns corresponding to the 1,2,4-trisubstituted benzene ring. Singlets for the acetyl methyl protons and broad singlets for the amino and hydroxyl protons, which are exchangeable with D₂O. |
| ¹³C NMR | Resonances for the eight distinct carbon atoms, including the carbonyl carbon of the acetamido group, and six aromatic carbons with chemical shifts influenced by the electron-donating and electron-withdrawing nature of the substituents. |
| FTIR | Characteristic absorption bands for N-H stretching of the primary amine and the amide, O-H stretching of the phenol, C=O stretching of the amide (Amide I band), and N-H bending of the amide (Amide II band). |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound (166.18 g/mol ) and characteristic fragmentation patterns. |
Applications in Synthesis
The trifunctional nature of this compound makes it a valuable intermediate in various synthetic endeavors, particularly in the fields of dye chemistry and pharmaceutical development.
Intermediate for Azo Dyes
The primary amino group on the aromatic ring of this compound can be readily diazotized and subsequently coupled with various aromatic compounds to form azo dyes. The presence of the hydroxyl and acetamido groups can influence the final color and properties of the dye, such as its solubility and fastness. These groups can also serve as sites for further chemical modification to fine-tune the dye's characteristics for specific applications, including textile dyeing and as indicators.
An In-Depth Technical Guide to the Physical and Solubility Properties of N-(5-Amino-2-hydroxyphenyl)acetamide
Introduction
N-(5-Amino-2-hydroxyphenyl)acetamide, a substituted acetanilide, represents a class of compounds of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a hydroxyl group, an amino group, and an acetamide moiety on a phenyl ring, provides multiple points for potential biological interactions and chemical modifications. A thorough understanding of its fundamental physical and solubility properties is a critical prerequisite for its advancement in any research and development pipeline, from initial screening to formulation.
This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound. Recognizing that publicly available experimental data for this specific molecule is limited, this document also serves as a practical handbook, offering detailed, field-proven experimental protocols for researchers to determine these vital parameters in their own laboratories. The methodologies are presented not merely as steps, but with an emphasis on the underlying scientific principles, ensuring that researchers can execute these protocols with a deep understanding of the "why" behind the "how," thus ensuring data integrity and reproducibility.
Physicochemical Profile of this compound
A foundational understanding of a compound's physical properties is essential for its handling, characterization, and application. The following table summarizes the available and predicted data for this compound. It is crucial to note that where experimental data is unavailable, values have been derived from computational models, and this distinction is clearly marked.
| Property | Value | Data Type | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | Experimental | N/A |
| Molecular Weight | 166.18 g/mol | Calculated | N/A |
| Melting Point | 162 °C | Experimental | [1] |
| Boiling Point | 437.9 °C at 760 mmHg | Predicted | N/A |
| Density | 1.4 g/cm³ | Predicted | N/A |
| pKa (Acidic - Phenolic OH) | ~9.5 | Predicted | N/A |
| pKa (Basic - Amino Group) | ~4.2 | Predicted | N/A |
Solubility Characteristics
The solubility of a compound in various solvent systems is a critical determinant of its utility in both biological assays and synthetic transformations. While quantitative solubility data for this compound is not extensively documented, a qualitative assessment based on its structure and data from analogous compounds suggests the following profile. For definitive quantitative analysis, the shake-flask method detailed in the subsequent section is recommended.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Sparingly Soluble | The presence of polar functional groups (hydroxyl, amino, amide) allows for hydrogen bonding with water, but the aromatic ring contributes to hydrophobicity. |
| Ethanol | Polar Protic | Soluble | The ethanol molecule has both polar (hydroxyl) and nonpolar (ethyl) character, making it a good solvent for compounds with mixed polarity like the target molecule. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with multiple hydrogen bonding sites. |
| Acetone | Polar Aprotic | Moderately Soluble | Acetone's polarity should allow for some degree of dissolution, though likely less than more polar solvents like DMSO and ethanol. |
Experimental Protocols for Property Determination
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical and solubility properties of this compound. These protocols are designed to be self-validating and are grounded in established laboratory practices.
Melting Point Determination via the Capillary Method
The melting point is a fundamental indicator of a compound's purity. The capillary method is a widely accepted and reliable technique for its determination.[2][3][4][5]
Causality Behind Experimental Choices: This method is chosen for its precision and the small sample quantity required. The gradual heating rate near the expected melting point is crucial to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading. Packing the sample tightly prevents air pockets and ensures uniform heat transfer.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.
-
Precise Determination: For an accurate measurement, begin heating at a rate that allows the temperature to rise steadily. When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute.
-
Observation and Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point should be a range.
Caption: Workflow for Melting Point Determination.
Solubility Determination via the Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.[6][7][8][9]
Causality Behind Experimental Choices: This method ensures that the solvent becomes saturated with the solute, representing the true thermodynamic solubility limit at a specific temperature. Agitation is critical to maximize the surface area of the solid in contact with the solvent, accelerating the establishment of equilibrium. Filtration or centrifugation is necessary to separate the undissolved solid from the saturated solution before analysis to prevent artificially high concentration readings.
Step-by-Step Protocol:
-
Preparation: To a series of vials, add a pre-weighed excess amount of this compound. A visible amount of undissolved solid should remain at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., water, ethanol, DMSO, acetone) to each vial.
-
Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Alternatively, filter the solution through a syringe filter (e.g., 0.45 µm PTFE) or centrifuge the vials and collect the supernatant.
-
Analysis: Accurately dilute the saturated solution with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Caption: Workflow for Solubility Determination.
pKa Determination via Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa values of ionizable groups in a molecule.[10][11]
Causality Behind Experimental Choices: This technique relies on monitoring the change in pH of a solution of the compound as a titrant of known concentration is added. The pKa corresponds to the pH at which the ionizable group is half-titrated (i.e., when the concentrations of the protonated and deprotonated forms are equal). This point is identified as the midpoint of the buffer region in the titration curve. Using an inert gas purge removes dissolved CO₂, which can interfere with the pH measurements, especially when titrating with a base.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).
-
Apparatus Setup: Calibrate a pH meter using standard buffer solutions. Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Inert Atmosphere: Purge the solution with an inert gas like nitrogen for 10-15 minutes before and during the titration to eliminate dissolved carbon dioxide.
-
Titration: For the determination of the acidic pKa (phenolic OH), titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH). For the basic pKa (amino group), titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value is the pH at the half-equivalence point, which is the midpoint of the flattest region of the titration curve (the buffer region).
Caption: Workflow for pKa Determination.
Illustrative Spectral Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and splitting patterns influenced by the positions of the three different substituents. Signals for the amine (NH₂), hydroxyl (OH), and amide (NH) protons would also be present, often as broad singlets. A sharp singlet corresponding to the methyl (CH₃) protons of the acetamide group would be observed in the upfield region.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the acetamide group would appear significantly downfield. The chemical shifts of the aromatic carbons would be characteristic of the substitution pattern on the benzene ring.
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the various functional groups. Key expected peaks include a broad O-H stretch for the phenolic hydroxyl group, N-H stretching vibrations for the primary amine and the secondary amide, a strong C=O stretch for the amide carbonyl, and C-N stretching bands.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (166.18 g/mol ). The fragmentation pattern would likely involve the loss of the acetyl group and other characteristic cleavages of the molecule.
Conclusion
This technical guide provides a foundational understanding of the physical and solubility properties of this compound, tailored for researchers, scientists, and drug development professionals. While a comprehensive set of experimentally determined data is yet to be fully established in the public domain, this document consolidates the available information and, more importantly, equips researchers with robust, validated protocols to determine these critical parameters. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, thereby facilitating the confident progression of this compound and its derivatives in the research and development landscape.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Edisco. (n.d.). Melting point determination. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
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Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
- Avdeef, A. (2012).
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World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]
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- 3. air.unimi.it [air.unimi.it]
- 4. 946753-98-6|N-(5-Amino-2-methylphenyl)-2-(dimethylamino)acetamide|BLD Pharm [bldpharm.com]
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- 6. Acetamide, N-(2-hydroxyphenyl)- [webbook.nist.gov]
- 7. Acetamide, N-(2-hydroxyethyl)- [webbook.nist.gov]
- 8. Acetamide, N-(2-hydroxyphenyl)- (CAS 614-80-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
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The Versatile Scaffolding of N-(5-Amino-2-hydroxyphenyl)acetamide in Heterocyclic Synthesis: A Technical Guide for Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with potent biological activities is perpetual. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the strategic selection of foundational building blocks is paramount to the successful development of new therapeutic agents. This in-depth technical guide focuses on the utility of N-(5-Amino-2-hydroxyphenyl)acetamide, a highly functionalized aromatic precursor, in the synthesis of diverse heterocyclic systems. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, reactivity, and application in constructing pharmacologically relevant scaffolds, with a primary focus on benzoxazoles, and potential forays into benzimidazoles and phenoxazines. Through detailed protocols, mechanistic elucidation, and an exploration of the biological significance of the resulting compounds, this document serves as a practical resource for leveraging this versatile building block in drug discovery programs.
Introduction: The Strategic Importance of this compound
This compound, also known as 4-acetamido-3-aminophenol, is an aromatic compound distinguished by its trifunctional nature. The molecule possesses a hydroxyl group, a primary amino group, and an acetamido group strategically positioned on a benzene ring. This unique arrangement of ortho-amino-hydroxyl functionality, coupled with the modulating influence of the acetamido group, makes it an exceptionally valuable precursor for the synthesis of a variety of fused heterocyclic systems.
The acetamido group not only influences the electronic properties of the aromatic ring but also offers a handle for further derivatization, allowing for the fine-tuning of the physicochemical properties and biological activity of the final heterocyclic products. The primary amino and hydroxyl groups are perfectly poised for intramolecular cyclization reactions, providing a convergent and efficient route to complex molecular scaffolds. This guide will explore the synthesis of this key building block and its subsequent transformation into heterocycles of significant interest in drug development.
Synthesis of the Building Block: this compound
A reliable and scalable synthesis of the title compound is crucial for its widespread application. While a direct, one-step synthesis is not prominently reported, a logical and experimentally validated pathway can be devised from readily available starting materials. A common strategy involves the functionalization of p-aminophenol.
A plausible multi-step synthesis begins with the acetylation of p-aminophenol, followed by nitration and subsequent reduction of the nitro group to the desired amine. A patented process for a key intermediate, 4-amino-3-nitrophenol, provides a strong foundation for this approach[1].
Proposed Synthetic Pathway:
Caption: Proposed synthetic route to this compound.
Experimental Protocol: Synthesis of 4-Amino-3-nitrophenol (Intermediate)
This protocol is adapted from a patented method[1].
-
Acetylation: In a suitable reaction vessel, p-aminophenol (1 equivalent) is treated with an excess of acetic anhydride (2-3 equivalents). The reaction can be carried out neat or in a solvent like glacial acetic acid. The mixture is heated to reflux for approximately 2 hours.
-
Nitration: After cooling the reaction mixture, nitric acid (a mixture of 98% and 65% nitric acid can be used) is added dropwise while maintaining a low temperature. The reaction is stirred for an additional 1-2 hours.
-
Hydrolysis: The resulting 4-acetoxy-2-acetamino nitrobenzene is then hydrolyzed using a solution of sodium hydroxide (3-5 equivalents) at a temperature between 50-100°C.
-
Work-up and Isolation: The reaction mixture is neutralized with an acid (e.g., hydrochloric acid) to precipitate the 4-amino-3-nitrophenol. The solid is collected by filtration, washed with water, and dried.
Final Step: Reduction to this compound
The final step involves the selective reduction of the nitro group of 4-amino-3-nitrophenol to an amine, followed by acetylation of the newly formed amino group. Standard reduction conditions, such as catalytic hydrogenation (H2 gas with a palladium on carbon catalyst) or chemical reduction (e.g., with iron powder in acetic acid), are expected to be effective. Subsequent acetylation with acetic anhydride would yield the target molecule.
Application in Heterocyclic Synthesis: A Gateway to Privileged Scaffolds
The true utility of this compound lies in its ability to serve as a versatile precursor for a range of heterocyclic systems. The ortho-disposed amino and hydroxyl groups are the key reactive sites for cyclization reactions.
Benzoxazoles: A Prominent Class of Bioactive Molecules
Benzoxazoles are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[2][3][4]. The condensation of this compound with various carboxylic acids or their derivatives provides a direct and efficient route to 2-substituted-5-acetamidobenzoxazoles.
General Reaction Scheme:
Sources
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- 2. Synthesis and antimicrobial activity of some 5-[2-(morpholin-4-yl)acetamido] and/or 5-[2-(4-substituted piperazin-1-yl)acetamido]-2-(p-substituted phenyl)benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. rsc.org [rsc.org]
"N-(5-Amino-2-hydroxyphenyl)acetamide" derivatives and analogs
An In-depth Technical Guide to N-(5-Amino-2-hydroxyphenyl)acetamide: Derivatives, Analogs, and Therapeutic Frontiers
Authored by: A Senior Application Scientist
Foreword: Unveiling the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the discovery of versatile molecular scaffolds that serve as a foundation for diverse therapeutic agents is a paramount objective. This compound, a seemingly simple organic molecule with the chemical formula C₈H₁₀N₂O₂, emerges as such a promising entity.[1] While not a therapeutic agent in its own right, its unique arrangement of functional groups—a hydroxyl, a primary amine, and an acetamide moiety on a phenyl ring—provides a rich platform for chemical modification. This guide offers an in-depth exploration of this core structure, charting a course from its fundamental chemistry and synthesis to the broad spectrum of biological activities exhibited by its derivatives and analogs. We will dissect the causal relationships between structural modifications and functional outcomes, present validated experimental protocols, and map out future directions for researchers, scientists, and drug development professionals dedicated to innovating in this chemical space.
Section 1: The this compound Core
Molecular Profile and Physicochemical Properties
This compound, also known as 5'-Amino-2'-hydroxyacetanilide, possesses a molecular weight of approximately 166.18 g/mol .[1] The strategic placement of its functional groups dictates its reactivity and potential for forming a wide array of derivatives. The hydroxyl group is a hydrogen bond donor and can be a target for etherification or esterification. The amino group is nucleophilic and a key site for amidation, alkylation, or diazotization reactions. The aromatic ring itself can undergo electrophilic substitution, although the activating effects of the hydroxyl and amino groups are tempered by the deactivating acetamido group. This inherent chemical versatility is the primary reason it is considered a valuable starting material for creating libraries of compounds for biological screening.[1][2][3]
Strategic Importance in Medicinal Chemistry
The true value of the this compound scaffold lies in its role as a precursor or "building block" for more complex, biologically active molecules.[1][2] By systematically modifying its functional groups, chemists can fine-tune properties like solubility, lipophilicity, metabolic stability, and target binding affinity. This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery and has led to the development of derivatives with a remarkable range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticoagulant activities.[4][5][6]
Section 2: Synthesis and Derivatization Strategies
The synthesis of this compound derivatives typically involves multi-step processes where the core is either constructed from simpler precursors or used as a starting point for further functionalization.
General Synthetic Pathways
A common approach to synthesizing acetamide derivatives involves the reaction of an appropriate amine with an acylating agent. For instance, the Schotten-Baumann reaction, which utilizes an acyl chloride in the presence of a base, is a robust method for forming the amide bond.[5] The synthesis of the core scaffold itself often starts from a nitrophenol precursor, where the nitro group is reduced to an amine at a suitable stage in the synthetic sequence.
The diagram below illustrates a generalized workflow for the synthesis and derivatization of the this compound scaffold.
Caption: Generalized synthetic workflow for this compound and its derivatives.
Detailed Experimental Protocol: Synthesis of an N-Aryl Acetamide Derivative
This protocol is a representative example based on common laboratory procedures for amide synthesis.[5][7] It is a self-validating system; successful synthesis is confirmed by characterization techniques like NMR and Mass Spectrometry, ensuring the identity and purity of the final product.
Objective: To synthesize an N-aryl acetamide derivative from a primary amine and an acyl chloride.
Materials:
-
Substituted aniline (1 equivalent)
-
Acetyl chloride or other suitable acyl chloride (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (1.2 equivalents)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: Dissolve the substituted aniline (1 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add pyridine or triethylamine (1.2 eq.) to the solution. This base acts as a scavenger for the HCl generated during the reaction.
-
Acylation: Add the acyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 1M HCl to neutralize the excess base.
-
Workup - Extraction: Extract the aqueous layer with DCM (2-3 times). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine. The bicarb wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield the pure acetamide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Section 3: A Spectrum of Biological Activity
Derivatives of this compound have been investigated for a wide range of therapeutic applications. The following sections highlight key areas where this scaffold has shown significant promise.
Antimicrobial and Antifungal Agents
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[4] Researchers have successfully used the aminohydroxyphenyl moiety as part of a larger molecular structure to create potent antimicrobials. A notable example is the design of novel aurone derivatives bearing acetamido and amino groups on the A-ring.[4] These compounds have been evaluated for their Minimum Inhibitory Concentrations (MICs) against a panel of bacteria and fungi.
Data Presentation: Antimicrobial Activity of Aurone Derivatives
| Compound ID | Gram-Positive (MIC, µM) | Gram-Negative (MIC, µM) | Mycobacteria (MIC, µM) | Fungi (MIC, µM) |
| 10 | >50 | >50 | 1.56 | 6.25 |
| 12 | 25 | >50 | 12.5 | 50 |
| 15 | 6.25 | >50 | 3.12 | 12.5 |
| 16 | 12.5 | >50 | 6.25 | 25 |
| 20 | 12.5 | 50 | 0.78 | 6.25 |
| Control | Gemifloxacin (≤1) | Gemifloxacin (≤1) | Gemifloxacin (≤1) | Amphotericin B (~1) |
| Data synthesized from findings reported in the design and synthesis of novel amino and acetamidoaurones.[4] MIC values indicate the lowest concentration that inhibits visible growth. |
The data reveals that specific derivatives, particularly compound 20 , exhibit potent activity against mycobacteria with an MIC value as low as 0.78 µM.[4] This underscores the potential of this scaffold in developing new treatments for challenging infections.
Anti-inflammatory and Immunomodulatory Effects
Chronic inflammation is a hallmark of numerous diseases, including inflammatory bowel disease (IBD) and rheumatoid arthritis. Key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central to the inflammatory cascade and are validated drug targets.[6]
Analogs of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide have been synthesized and shown to be dual inhibitors of TNF-α- and IL-6-induced cell adhesion.[6] In animal models of colitis, oral administration of these compounds led to a significant suppression of clinical signs, including weight loss and inflammatory cell infiltration.[6] Similarly, N-(2-hydroxyphenyl) acetamide has demonstrated anti-arthritic properties in adjuvant-induced arthritis models by reducing levels of IL-1β and TNF-α and mitigating oxidative stress.[8]
The diagram below outlines the inhibitory action of these acetamide derivatives on key inflammatory signaling pathways.
Caption: Inhibition of cytokine-mediated inflammatory pathways by acetamide derivatives.
Anticoagulant Activity via Factor VIIa Inhibition
Factor VIIa (FVIIa) is a serine protease that plays a critical role in the extrinsic pathway of the coagulation cascade. Its inhibition is a key strategy for developing novel anticoagulant agents.[5] A series of N-phenyl-2-(phenyl-amino) acetamide derivatives were designed and synthesized as FVIIa inhibitors.[5] Through a combination of in silico docking studies and in vitro anticoagulant assays (prothrombin time), several compounds were identified with potent activity, demonstrating that this acetamide scaffold can be effectively tailored to target specific enzymes in complex biological systems.[5]
Analgesics Lacking Hepatotoxicity: An Alternative to Acetaminophen
Acetaminophen (paracetamol) is a widely used analgesic and antipyretic. However, its overdose leads to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which causes severe liver damage.[9][10] This has driven research into developing safer alternatives.
Scientists have engineered novel 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogs that retain the analgesic and antipyretic properties of acetaminophen but are not metabolized to NAPQI.[9] These compounds avoid the hepatotoxic pathway, showing no evidence of liver injury in animal models even at high doses. This represents a significant advancement, offering a potential pipeline of non-narcotic pain relievers without the risk of liver failure associated with acetaminophen overdose.[9]
Antioxidant Properties
Oxidative stress is implicated in aging and various diseases. Molecules that can scavenge free radicals have therapeutic potential. Certain acetamide derivatives have been synthesized and tested for their in vitro antioxidant activity, showing an ability to scavenge radicals like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[1][7] This activity is often attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals.
Section 4: Structure-Activity Relationships (SAR)
Understanding how specific structural features influence biological activity is crucial for rational drug design. For this compound derivatives, several key SAR trends have emerged.
-
Antimicrobial Activity: For the aurone derivatives, the nature and position of substituents on the B-ring significantly impact antimicrobial potency and spectrum. For example, specific substitutions led to enhanced activity against mycobacteria.[4]
-
Anti-inflammatory Activity: The substitution pattern on the core ring structure is critical. In the N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide series, modifications to the amide side chain led to analogs with significantly improved inhibitory activity against TNF-α and IL-6 compared to the parent compound.[6]
-
Anticoagulant Activity: The specific aryl groups attached to the N-phenyl-2-(phenyl-amino) acetamide core determine the binding affinity for the FVIIa active site. Electron-withdrawing or -donating groups at specific positions can enhance or diminish activity.[5]
The diagram below summarizes these key SAR insights.
Caption: Key structure-activity relationship (SAR) points for the scaffold.
Section 5: Future Directions and Conclusion
The this compound scaffold and its analogs represent a fertile ground for therapeutic innovation. The diverse biological activities demonstrated by its derivatives—spanning antimicrobial, anti-inflammatory, anticoagulant, and non-hepatotoxic analgesic properties—confirm its status as a "privileged" structure in medicinal chemistry.
Future research should focus on several key areas:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent derivatives.
-
Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their drug-like characteristics.
-
Expansion of Therapeutic Targets: Exploring the potential of this scaffold against other diseases, such as cancer and viral infections, based on preliminary findings with related structures.[2]
-
Combinatorial Chemistry: Utilizing high-throughput synthesis and screening to rapidly generate and evaluate large libraries of new derivatives to identify novel hits.
References
- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). National Institutes of Health.
- This compound | 23184-60-3. (2023, August 15). Smolecule.
- Olleik, H., et al. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI.
- Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2025). Indian Journal of Pharmaceutical Education and Research.
- Karmacharya, U., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. PubMed.
- Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central.
- Jawed, H., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. PubMed.
- Paracetamol - Wikipedia. (n.d.). Wikipedia.
- Application Notes and Protocols: N-(2-Methyl-5-nitrophenyl)acetamide in Medicinal Chemistry. (2025). BenchChem.
- Application Notes: N-(2-Methyl-5-nitrophenyl)acetamide as a Versatile Building Block for Bioactive Molecules. (2025). BenchChem.
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- 6. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to N-(5-Amino-2-hydroxyphenyl)acetamide: A Versatile Intermediate in Medicinal Chemistry
This guide provides a comprehensive technical overview of N-(5-Amino-2-hydroxyphenyl)acetamide, a key chemical intermediate with significant potential in the synthesis of novel therapeutic agents. Drawing from established chemical principles and contemporary research, this document offers a deep dive into its synthesis, chemical properties, and applications in drug discovery and development. It is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors who are engaged in the design and synthesis of new chemical entities.
Introduction: The Strategic Importance of Substituted Aminophenols
This compound, a positional isomer of the well-known analgesic acetaminophen, belongs to the class of substituted aminophenols. These structures are of considerable interest in medicinal chemistry due to their proven utility as scaffolds for a diverse range of biologically active molecules. The presence of multiple functional groups—a hydroxyl, an amino, and an acetamido group—on the phenyl ring provides a rich platform for chemical modification, enabling the exploration of a broad chemical space in the quest for new drugs. While not typically an active pharmaceutical ingredient itself, this compound serves as a crucial building block for more complex molecules with potential therapeutic applications, including antimicrobial and antioxidant agents[1].
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 23184-60-3 | |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| Melting Point | 162 °C | |
| Appearance | Off-white to light brown crystalline powder | Inferred |
| Solubility | Soluble in polar organic solvents such as ethanol, methanol, and DMSO. Limited solubility in water. | Inferred |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process involving the nitration of a protected aminophenol derivative followed by the reduction of the nitro group. This strategy allows for precise control over the regiochemistry and yields a pure product.
Step 1: Synthesis of the Nitro Precursor, N-(2-hydroxy-5-nitrophenyl)acetamide
The first step involves the synthesis of the key intermediate, N-(2-hydroxy-5-nitrophenyl)acetamide. This is typically achieved through the acetylation of 2-amino-4-nitrophenol.
Materials:
-
2-Amino-4-nitrophenol
-
Acetic anhydride
-
Glacial acetic acid
-
Ice-cold water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-nitrophenol in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the reaction mixture under reflux for a designated period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the N-(2-hydroxy-5-nitrophenyl)acetamide product.
-
Collect the solid product by filtration, wash thoroughly with cold water to remove any unreacted acids, and dry under vacuum.
The acetyl group serves as a protecting group for the amine, preventing unwanted side reactions during subsequent chemical transformations.
Step 2: Reduction of N-(2-hydroxy-5-nitrophenyl)acetamide
The final step in the synthesis is the reduction of the nitro group of N-(2-hydroxy-5-nitrophenyl)acetamide to a primary amine, yielding the target compound. Catalytic hydrogenation is a common and efficient method for this transformation[1][2].
Materials:
-
N-(2-hydroxy-5-nitrophenyl)acetamide
-
Ethanol (or other suitable solvent)
-
Palladium on carbon (Pd/C) catalyst (5-10%)
-
Hydrogen gas supply or a suitable hydrogen transfer reagent (e.g., hydrazine hydrate)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve N-(2-hydroxy-5-nitrophenyl)acetamide in ethanol in a reaction flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and flush with hydrogen gas (repeat three times).
-
Maintain a positive pressure of hydrogen and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully vent the hydrogen gas and flush the flask with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Rinse the filter cake with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography as needed.
This method is highly efficient and typically provides a high yield of the desired product with good purity. The progress of the reaction can be conveniently monitored by the disappearance of the yellow color of the nitro compound.
Caption: Synthetic workflow for this compound.
Analytical Characterization
The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the hydroxyl proton, and the acetyl methyl protons. The splitting patterns and chemical shifts of the aromatic protons will confirm the 1,2,4-substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, the carbonyl carbon of the acetamide group, and the methyl carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H and N-H stretching vibrations of the hydroxyl and amino groups, the N-H bending of the amide, and the C=O stretching of the amide carbonyl group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated mass of C₈H₁₀N₂O₂.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its trifunctional nature allows for diverse chemical modifications, making it an attractive starting material for generating compound libraries for high-throughput screening.
Synthesis of Antimicrobial Agents
One of the most promising applications of this compound is in the synthesis of novel antimicrobial agents. For instance, it can serve as a precursor for the synthesis of 5-acetamidoaurones, a class of compounds that have demonstrated broad-spectrum antimicrobial activity[3]. The synthesis involves the condensation of an intermediate derived from the acetamide with a substituted benzaldehyde. The resulting aurone derivatives have shown activity against a range of bacterial and fungal pathogens, including drug-resistant strains[3].
Caption: Application in the synthesis of antimicrobial aurones.
Precursor for Bioactive Scaffolds
The chemical architecture of this compound makes it an ideal precursor for a variety of heterocyclic and other complex molecular scaffolds. The amino and hydroxyl groups can be readily functionalized to introduce different pharmacophores, leading to the generation of novel compounds with potential antioxidant, anti-inflammatory, or anticancer activities[4]. The exploration of derivatives of this compound is an active area of research in medicinal chemistry.
Conclusion and Future Perspectives
This compound is a strategically important chemical intermediate with significant potential in drug discovery and development. Its straightforward synthesis and the versatility of its chemical transformations make it a valuable tool for medicinal chemists. While the direct biological activity of the compound itself is not extensively studied, its role as a precursor to potent antimicrobial and other bioactive molecules is well-documented.
Future research should focus on further exploring the derivatization of this compound to generate novel compound libraries for biological screening. Elucidating the structure-activity relationships of these derivatives will be crucial for the rational design of new therapeutic agents. Furthermore, investigations into the potential biological effects of the core molecule itself may reveal unforeseen therapeutic applications. The continued study of this versatile compound is likely to yield new and valuable insights in the field of medicinal chemistry.
References
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). National Institutes of Health. [Link]
-
Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (n.d.). National Institutes of Health. [Link]
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An In-Depth Technical Guide to the Safe Handling of N-(5-Amino-2-hydroxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Proactive Stance on Laboratory Safety
N-(5-Amino-2-hydroxyphenyl)acetamide is a substituted aromatic amide with potential applications in pharmaceutical research and development, particularly as an intermediate or building block in the synthesis of more complex molecules. As with any chemical compound, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are not merely procedural formalities but are fundamental to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling considerations for this compound, drawing upon available data for the compound and its structural analogs to offer a robust framework for its safe utilization.
Section 1: Chemical and Physical Properties
A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical properties. These characteristics dictate appropriate storage conditions, inform the selection of personal protective equipment, and are critical in the event of a spill or accidental release.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | Inferred |
| Molecular Weight | 166.18 g/mol | Inferred |
| Appearance | White to off-white crystalline powder or solid | Inferred from analogs |
| Melting Point | 162°C | [1] |
| Solubility | Likely soluble in hot water and ethanol; slightly soluble in cold water. | Inferred from N-(2-hydroxyphenyl)acetamide[2] |
| Stability | Stable under recommended storage conditions. May be light-sensitive. | Inferred from Acetaminophen[3] |
Section 2: Hazard Identification and Classification
GHS Hazard Classification (Inferred) :
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[4][5][6] This is inferred from data on 4'-hydroxyacetanilide and N-(3-AMINO-4-HYDROXYPHENYL)ACETAMIDE.
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1][5][6] This is based on information for N-(3-AMINO-4-HYDROXYPHENYL)ACETAMIDE and Acetaminophen-d4.
-
Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[1][5][6] This is also inferred from N-(3-AMINO-4-HYDROXYPHENYL)ACETAMIDE and Acetaminophen-d4.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[5][6][7] This is suggested by data for 3-Chloro-4-hydroxyacetanilide and N-(3-AMINO-4-HYDROXYPHENYL)ACETAMIDE.
Potential Health Effects :
-
Inhalation : May cause irritation to the respiratory tract.
-
Skin Contact : Causes skin irritation, which may manifest as redness, itching, and inflammation.
-
Eye Contact : Causes serious eye irritation, potentially leading to redness, pain, and blurred vision.
-
Ingestion : Harmful if swallowed. May cause gastrointestinal irritation.[7]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is essential for minimizing exposure risk.
Engineering Controls
All work with this compound should be conducted in a well-ventilated area.[8] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[9] Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection : Chemical safety goggles or safety glasses with side shields are required at all times.[9] A face shield should be worn in situations with a high risk of splashing.
-
Skin Protection :
-
Respiratory Protection : For operations with a high potential for aerosol generation that cannot be adequately controlled by a fume hood, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.
Section 4: Safe Handling and Storage
Adherence to strict protocols for handling and storage is paramount to preventing accidents and maintaining the chemical's integrity.
Handling
-
Avoid contact with skin, eyes, and clothing.[10]
-
Do not breathe dust.[10]
-
Wash hands thoroughly after handling, especially before eating, drinking, or smoking.[4][10]
-
Ensure all containers are clearly and accurately labeled.[11]
-
Use the smallest practical quantity for the experiment.[8]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[8][10]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
-
Store separately from foodstuffs.[10]
-
Given the potential for light sensitivity, storing in an amber or opaque container is recommended.[3]
Section 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First-Aid Measures
-
In case of eye contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
In case of skin contact : Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10]
-
If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[10]
-
If swallowed : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][10]
Accidental Release Measures
-
Small Spills :
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, dampen the solid spill with water to prevent dust formation.[9]
-
Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills :
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Prevent the material from entering drains or waterways.
-
Section 6: Toxicological and Ecological Information
Toxicological Information
Detailed toxicological data for this compound is not available. However, based on its structural similarity to other aminophenol derivatives and acetanilides, it is prudent to assume it may be harmful if swallowed.[4][5] Some related compounds have been shown to cause skin sensitization upon repeated exposure.[10]
It is important to note that the metabolism of related compounds, such as acetaminophen (paracetamol), can produce reactive metabolites that are hepatotoxic at high doses.[12] While the metabolic fate of this compound is unknown, this potential for metabolic activation warrants caution and the avoidance of all routes of exposure.
Ecological Information
No specific ecological data is available for this compound. However, it is good practice to prevent its release into the environment.[5] Many synthetic organic compounds are not readily biodegradable and can be harmful to aquatic life.
Section 7: Disposal Considerations
All waste containing this compound should be treated as hazardous chemical waste.
-
Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of it down the drain or in the general trash.
-
Consult with your institution's EHS department for specific disposal guidelines.
Conclusion: A Culture of Safety
The safe use of this compound in a research setting is contingent upon a comprehensive understanding of its potential hazards and the diligent application of appropriate safety measures. While this guide provides a detailed framework based on available information and data from analogous compounds, it is not a substitute for a thorough, procedure-specific risk assessment and adherence to your institution's established safety protocols. By fostering a proactive culture of safety, researchers can protect themselves and their colleagues while advancing scientific discovery.
References
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
- Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. (n.d.).
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- Chemical Handling and Storage - Environmental Health and Safety - Iowa State University. (n.d.).
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-08-25).
- This compound | 23184-60-3 - ChemicalBook. (n.d.).
- Safety Data Sheet - Cayman Chemical. (2024-10-07).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2014-09-08).
- SAFETY DATA SHEET - Fisher Scientific. (2012-10-30).
- SAFETY DATA SHEET - CymitQuimica. (2024-12-19).
- N-(2-hydroxyphenyl)acetamide - ChemBK. (n.d.).
- Paracetamol - Wikipedia. (n.d.).
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Methodological & Application
Application Note: A Robust RP-HPLC Method for the Quantification of N-(5-Amino-2-hydroxyphenyl)acetamide
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of N-(5-Amino-2-hydroxyphenyl)acetamide. This compound is a known process-related impurity and potential degradant of Acetaminophen (Paracetamol) and is designated as Acetaminophen Impurity F in several pharmacopeias. The method utilizes a C18 stationary phase with a phosphate buffer and methanol gradient, offering excellent specificity, linearity, and sensitivity. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this specific analyte.
Introduction
This compound, a structural isomer of the active pharmaceutical ingredient (API) Acetaminophen, is a critical impurity to monitor during the synthesis and stability testing of Paracetamol-containing drug products. Its presence, even in minute quantities, can indicate inefficiencies in the manufacturing process or degradation of the final product. Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), mandate strict control over such impurities.
This document provides a comprehensive guide to a specific and sensitive RP-HPLC method for the determination of this compound. The scientific rationale behind each methodological choice is explained, ensuring that the protocol is not just a series of steps, but a well-understood and adaptable analytical system.
Scientific Rationale & Method Development
The development of a robust HPLC method is fundamentally guided by the physicochemical properties of the analyte. This compound is a polar aromatic compound containing both an acidic phenolic hydroxyl group and a basic primary amine group. This amphoteric nature requires careful control of the mobile phase pH to ensure consistent retention and optimal peak shape.
-
Column Selection: A C18 (octadecylsilyl) stationary phase was selected due to its proven versatility and effectiveness in retaining moderately polar aromatic compounds like the target analyte. The hydrophobic C18 chains provide the necessary interaction for retention, while the polarity of the analyte ensures it does not retain too strongly, allowing for reasonable elution times. Core-shell particle columns, such as the HALO® 90 Å C18, are recommended as they provide high efficiency and resolution, which is crucial for separating closely related impurities.[1][2]
-
Mobile Phase Optimization:
-
Aqueous Phase (Buffer): A phosphate buffer was chosen to maintain a consistent pH. The pH is a critical parameter. The pKa of the phenolic hydroxyl group and the amino group dictates the ionization state of the molecule. By maintaining a pH around 3-4, the primary amine (pKa ~4-5) will be protonated (-NH3+), enhancing its polarity and interaction with the mobile phase, while the phenolic group (pKa ~9-10) remains unionized. This ensures a single, stable ionic species on the column, leading to a sharp, symmetrical peak.
-
Organic Modifier: Methanol was selected as the organic modifier. While acetonitrile is also common, methanol can offer different selectivity for phenolic compounds. A gradient elution, starting with a low percentage of methanol and gradually increasing, is employed to ensure that other, more hydrophobic impurities (including Acetaminophen itself) are eluted effectively from the column after the target analyte.[3]
-
-
Detection Wavelength: The optimal detection wavelength was determined to be 254 nm. While a full UV scan would be ideal, 254 nm provides a good balance of sensitivity for this compound and other related aromatic impurities commonly found in Acetaminophen preparations, as demonstrated in European Pharmacopoeia methods for Paracetamol impurities.[1][3]
The logical relationship between these choices is illustrated in the diagram below.
Sources
Application Notes and Protocols for the Purification of N-(5-Amino-2-hydroxyphenyl)acetamide by Recrystallization
For correspondence:
Abstract
This technical guide provides a comprehensive framework for the purification of N-(5-Amino-2-hydroxyphenyl)acetamide via recrystallization, a critical technique for ensuring the purity of this compound for research, development, and pharmaceutical applications. While specific solubility data for this compound is not extensively available in public literature, this document leverages established principles of crystallization and data from structurally similar aromatic amines and acetamides to present a robust methodology for solvent selection, protocol optimization, and troubleshooting. The protocols outlined herein are designed to be a self-validating system, guiding researchers to develop a tailored and effective purification process.
Introduction: The Rationale for High-Purity this compound
This compound is a substituted aromatic amine and a structural isomer of the widely used analgesic, paracetamol. Its unique arrangement of functional groups—an amino, a hydroxyl, and an acetamido group—makes it a compound of significant interest in medicinal chemistry and materials science. The presence of impurities, which can include unreacted starting materials, byproducts of synthesis, and degradation products, can significantly impact the compound's biological activity, physicochemical properties, and safety profile.
Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1][2] The fundamental principle of this method lies in the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at ambient temperature but will exhibit high solubility at an elevated temperature. This differential allows for the selective crystallization of the desired compound upon cooling, while impurities remain in the mother liquor.
This guide will provide a detailed, step-by-step protocol for the recrystallization of this compound, including a systematic approach to solvent selection and optimization.
Physicochemical Properties and Considerations
A thorough understanding of the physicochemical properties of this compound is paramount for developing a successful recrystallization protocol. While specific data for this isomer is limited, we can infer some properties from its structural analogues.
| Property | Value/Consideration | Rationale/Reference |
| Molecular Formula | C₈H₁₀N₂O₂ | - |
| Molecular Weight | 166.18 g/mol | - |
| Melting Point | Not readily available. Isomers have melting points in the range of 169-210°C.[3][4] | A sharp melting point close to the literature value after recrystallization is a key indicator of purity. |
| Appearance | Likely a crystalline solid, ranging from off-white to brown, depending on purity. | Aromatic amines are susceptible to oxidation, which can lead to discoloration. |
| Solubility Profile | Expected to be soluble in polar organic solvents like ethanol, methanol, and possibly hot water. Sparingly soluble in non-polar solvents. | The presence of polar functional groups (hydroxyl, amino, amide) suggests solubility in polar solvents. N-(2-hydroxyphenyl)acetamide is soluble in hot water and ethanol.[3] |
| Stability | Potentially sensitive to oxidation and light. | The aminophenol moiety is known to be susceptible to oxidation. |
The Recrystallization Workflow: A Visual Guide
The following diagram illustrates the key stages of the recrystallization process for this compound.
Caption: A step-by-step workflow for the purification of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for the recrystallization of this compound. It is designed to be adaptable, with a strong emphasis on initial solvent screening to determine the optimal conditions.
Materials and Equipment
-
Crude this compound
-
Selection of potential recrystallization solvents (e.g., deionized water, ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures thereof)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Watch glasses
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatulas
-
Glass funnels
-
Activated charcoal (optional)
-
Melting point apparatus
-
Analytical balance
Step 1: Solvent Selection - The Cornerstone of Purity
The choice of solvent is the most critical factor in a successful recrystallization. The ideal solvent should exhibit the following characteristics:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at low temperatures.
-
High or low solubility for impurities at all temperatures.
-
A boiling point below the melting point of the compound.
-
Inertness (should not react with the compound).
-
Ease of removal after crystallization.
Procedure for Solvent Screening:
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each test tube, add a different potential solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent required. A good candidate will require a relatively large volume of solvent at room temperature.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube in a water bath. A good solvent will dissolve the compound completely upon heating.
-
Allow the heated solutions to cool slowly to room temperature, and then place them in an ice bath. Observe the formation of crystals. The solvent that yields a good quantity of well-formed crystals is a strong candidate.
-
Consider using solvent pairs. If the compound is very soluble in one solvent and poorly soluble in another, a mixture of the two can be effective. Dissolve the compound in a minimum amount of the "good" solvent at its boiling point, and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool. Common solvent pairs include ethanol/water and acetone/hexane.
Based on the properties of related compounds, ethanol-water mixtures are a highly recommended starting point for screening.
Step 2: The Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. Add the chosen solvent (or solvent mixture) in small portions while heating the flask on a hot plate with stirring. Continue adding the hot solvent until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[1]
-
Decolorization (Optional): If the solution is colored due to high-molecular-weight impurities, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the solution. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, a hot filtration is necessary. This step must be performed quickly to prevent premature crystallization. Preheat a glass funnel and a receiving Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Disturbing the solution during this phase can lead to the formation of small, impure crystals.[1]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystalline product.[1]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor which contains the dissolved impurities.[1]
-
Drying: Allow the crystals to air-dry on the filter paper under vacuum. For complete drying, the crystals can be transferred to a watch glass and placed in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Step 3: Purity Assessment and Yield Calculation
-
Melting Point Determination: Measure the melting point of the dried, recrystallized product. A pure compound will have a sharp melting point range (typically 1-2°C). Compare this to the literature value if available, or use it as a benchmark for purity.
-
Spectroscopic Analysis: Techniques such as ¹H NMR, ¹³C NMR, and FT-IR can be used to confirm the structure and assess the purity of the final product.
-
Yield Calculation: Weigh the dried, pure product and calculate the percent recovery using the following formula:
Percent Recovery = (mass of pure product / mass of crude product) x 100%
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The compound is highly soluble even at low temperatures. | - Boil off some of the solvent to concentrate the solution and allow it to cool again.- If the compound is still soluble, consider using a different solvent or a solvent pair.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.- Add a seed crystal of the pure compound. |
| Oiling out (formation of a liquid instead of crystals). | - The solution is supersaturated.- The melting point of the compound is lower than the boiling point of the solvent.- The presence of impurities that depress the melting point. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Try a lower-boiling solvent.- Decant the solvent from the oil, and attempt to crystallize the oil from a different solvent. |
| Low recovery of the purified compound. | - Too much solvent was used.- Premature crystallization during hot filtration.- The compound is significantly soluble in the solvent even at low temperatures. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is preheated before hot filtration.- Cool the solution in an ice bath for a longer period to maximize crystal formation.- Consider a different solvent with lower solubility at cold temperatures. |
| Colored crystals are obtained. | - The colored impurity co-crystallizes with the product.- Incomplete removal of colored impurities by activated charcoal. | - Repeat the recrystallization process, ensuring slow crystal growth.- Use a different recrystallization solvent.- Ensure the activated charcoal is of good quality and use an appropriate amount. |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Work in a well-ventilated fume hood, especially when working with volatile organic solvents.
-
Avoid inhaling dust from the crude or purified compound.
-
Handle hot glassware with appropriate clamps or tongs.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific hazard information.
Conclusion
The protocol detailed in this application note provides a robust and adaptable framework for the purification of this compound by recrystallization. By systematically approaching solvent selection and carefully controlling the crystallization process, researchers can achieve a high degree of purity, which is essential for reliable downstream applications. The principles and troubleshooting guidance provided herein are intended to empower scientists to optimize this fundamental purification technique for their specific needs.
References
-
ChemBK. (n.d.). N-(2-hydroxyphenyl)acetamide. Retrieved from [Link]
-
Wikipedia. (2024). Paracetamol. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-hydroxyphenyl)- (CAS 614-80-2). Retrieved from [Link]
- Google Patents. (n.d.). WO2004018409A1 - An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride.
-
Acta Poloniae Pharmaceutica. (2001). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Retrieved from [Link]
-
MDPI. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (2001). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Retrieved from [Link]
- Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
-
Indian Journal of Pharmaceutical Education and Research. (2021). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]
-
Science.gov. (n.d.). related impurities 4-aminophenol: Topics by Science.gov. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
MDPI. (2021). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Retrieved from [Link]
-
PubMed. (2001). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Retrieved from [Link]
-
ZORA (Zurich Open Repository and Archive). (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers. Retrieved from [Link]
-
PLOS One. (2020). Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-hydroxyethyl)- (CAS 142-26-7). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, 2-(hydroxyimino)-N-phenyl- (CAS 1769-41-1). Retrieved from [Link]
-
PubChem. (n.d.). (4-Hydroxyphenyl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). Acetaminophen. Retrieved from [Link]
-
US EPA. (n.d.). Acetamide, N-(2-hydroxy-5-methylphenyl)-. Retrieved from [Link]
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Application Note & Protocol: Selective N-Acetylation of 5-amino-2-hydroxyphenol
Introduction: The Strategic Importance of Selective Acylation
5-amino-2-hydroxyphenol is a bifunctional aromatic compound possessing two key nucleophilic sites: an amino (-NH₂) group and a phenolic hydroxyl (-OH) group. The selective modification of one group while leaving the other intact is a common challenge and a necessity in multi-step organic synthesis. The product of selective N-acetylation, N-(5-amino-2-hydroxyphenyl)acetamide, serves as a valuable synthetic intermediate in the development of pharmaceuticals, dyes, and other functional materials.[1][2][3] Its structure is isomeric to intermediates used in the synthesis of widely used analgesics like paracetamol, highlighting the importance of regioselective control.[4]
This application note provides a robust, field-proven protocol for the chemoselective N-acetylation of 5-amino-2-hydroxyphenol using acetic anhydride. We will delve into the mechanistic basis for selectivity, a detailed step-by-step experimental procedure, methods for product characterization, and critical safety considerations.
The Principle of Chemoselectivity: N- vs. O-Acetylation
The success of this protocol hinges on exploiting the inherent difference in nucleophilicity between the nitrogen of the amino group and the oxygen of the phenolic hydroxyl group.
-
The Amino Group Advantage: Under neutral or slightly acidic to weakly basic conditions, the lone pair of electrons on the nitrogen atom is more available for nucleophilic attack than the lone pairs on the phenolic oxygen. This is because nitrogen is less electronegative than oxygen, making it a better electron donor. Consequently, the amino group acts as the superior nucleophile, preferentially attacking the electrophilic carbonyl carbon of acetic anhydride.[5]
-
Suppressing O-Acetylation: While O-acetylation is possible, it is a slower reaction under these conditions. By controlling reaction parameters such as temperature and stoichiometry, we can kinetically favor the formation of the N-acetylated product. Performing the reaction in an aqueous medium helps to moderate the reaction and facilitates the hydrolysis of any unreacted acetic anhydride during work-up.
Reaction Mechanism Overview
The mechanism involves a nucleophilic acyl substitution. The amino group of 5-amino-2-hydroxyphenol attacks one of the carbonyl carbons of acetic anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling acetate as a stable leaving group to form the N-acetylated product and acetic acid as a byproduct.
Caption: Nucleophilic acyl substitution mechanism for N-acetylation.
Materials and Equipment
| Reagents & Chemicals | Grade | Supplier Example | Key Hazard |
| 5-amino-2-hydroxyphenol | ≥98% | Sigma-Aldrich | Skin/Eye Irritant |
| Acetic Anhydride | ACS Reagent, ≥98% | Fisher Scientific | Corrosive, Flammable, Lachrymator[6][7] |
| Deionized Water | High Purity | In-house | N/A |
| Ethanol | Reagent Grade | VWR | Flammable |
| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker | Corrosive |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | EMD Millipore | Mild Irritant |
| Equipment | Description |
| 250 mL Three-neck round-bottom flask | For reaction vessel |
| Magnetic stirrer with heating mantle | For agitation and temperature control |
| Thermometer | To monitor reaction temperature |
| Dropping funnel | For controlled addition of acetic anhydride |
| Condenser | To prevent solvent loss |
| Büchner funnel and filter flask | For product isolation |
| Glassware for recrystallization | Beakers, Erlenmeyer flasks |
| Analytical Balance | For accurate weighing of reagents |
| pH paper or meter | For neutralization step |
| TLC plates (Silica gel 60 F₂₅₄) | For reaction monitoring |
Detailed Experimental Protocol
This protocol is designed for a 5-gram scale synthesis. Adjust reagent quantities proportionally for different scales.
Part A: Reaction Setup and Execution
-
Reagent Preparation: In a 250 mL beaker, dissolve 5.0 g of 5-amino-2-hydroxyphenol in 100 mL of deionized water containing 2.5 mL of concentrated hydrochloric acid. Stir until a clear solution is obtained. The HCl ensures complete dissolution by forming the hydrochloride salt.
-
Reaction Assembly: Assemble the three-neck flask with the magnetic stirrer, thermometer, and dropping funnel. Place the flask in an ice-water bath on the magnetic stirrer.
-
Initial Cooling: Transfer the 5-amino-2-hydroxyphenol solution to the reaction flask and cool to 5-10 °C with stirring.
-
Acetylation: Measure 5.0 mL of acetic anhydride into the dropping funnel. Add the acetic anhydride dropwise to the stirred solution over 15-20 minutes. Causality: A slow, dropwise addition is critical to control the exothermic reaction and prevent a rapid temperature increase, which could promote side reactions like di-acetylation or O-acetylation.[8]
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (1:1). The product spot should be significantly less polar than the starting material.
Part B: Product Isolation and Purification
-
Neutralization & Precipitation: Slowly and carefully add a saturated solution of sodium bicarbonate to the reaction mixture with vigorous stirring until the effervescence ceases and the pH is neutral (pH ~7). This step neutralizes the hydrochloric acid and the acetic acid byproduct, causing the less soluble N-acetylated product to precipitate out of the solution.
-
Crystallization: Cool the mixture in an ice bath for 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove any inorganic salts and water-soluble impurities.
-
Drying: Press the solid dry on the filter paper and then transfer it to a watch glass to air-dry or dry in a vacuum oven at a low temperature (40-50 °C).[9][10]
-
Recrystallization (Purification): For higher purity, recrystallize the crude product from an ethanol-water mixture. Dissolve the solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to form pure crystals. Filter, wash with cold ethanol/water, and dry as before.
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Application Notes & Protocols: Synthesis of Novel Antimicrobial Agents from N-(5-Amino-2-hydroxyphenyl)acetamide
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel synthetic pathways for new therapeutic agents. This document provides detailed application notes and protocols for the synthesis of two distinct classes of antimicrobial compounds—azo dyes and Schiff bases—utilizing the versatile chemical scaffold, N-(5-Amino-2-hydroxyphenyl)acetamide. This guide is intended for researchers and professionals in drug discovery and medicinal chemistry, offering a framework for developing derivatives with potential biological activity. The protocols are grounded in established chemical principles, explaining the causality behind experimental choices and providing a basis for further optimization and discovery.
Introduction: The Strategic Value of the this compound Scaffold
This compound, also known as 4-acetamido-2-aminophenol, is a compelling starting material for antimicrobial drug discovery. Its chemical architecture features three key functional groups poised for strategic modification: a primary aromatic amine (-NH₂), a phenolic hydroxyl (-OH), and an acetamido (-NHCOCH₃) group. The primary aromatic amine is particularly valuable as it serves as a synthetic handle for two powerful chemical transformations known to yield biologically active molecules: diazotization/azo coupling and Schiff base condensation .
-
Azo Compounds: The N=N linkage is a known pharmacophore, and many azo dyes have been reported to possess significant antimicrobial properties.[1][2][3][4] The synthesis is robust and allows for a high degree of structural diversity by varying the coupling partner.
-
Schiff Bases (Imines): The azomethine group (-C=N-) is a cornerstone of medicinal chemistry, with countless derivatives exhibiting a broad spectrum of biological activities, including potent antibacterial and antifungal effects.[5][6][7]
This guide provides two detailed protocols that leverage the reactivity of the primary amine to synthesize these two classes of compounds, transforming a simple intermediate into novel molecules with potential therapeutic value.
Synthetic Strategy Overview
The synthetic approach is bifurcated, targeting two distinct chemical classes from the common starting material. The workflow is designed to first activate the primary amine group for subsequent reaction with a coupling partner or an aldehyde.
Caption: Bifurcated synthetic strategy from the starting material.
Protocol 1: Synthesis of Antimicrobial Azo Dyes via Diazotization-Coupling
This protocol details the conversion of this compound into a diazonium salt, which is a highly reactive intermediate. This salt is immediately used in an azo coupling reaction with an electron-rich aromatic compound, such as β-naphthol, to yield a stable, colored azo dye.
Causality and Experimental Rationale:
-
Diazotization at 0-5 °C: The formation of the diazonium salt is performed in an ice bath because diazonium salts are thermally unstable.[8] At higher temperatures, they readily decompose, extruding nitrogen gas (N₂) and forming undesired phenolic byproducts, which would significantly lower the yield of the target azo dye.
-
Acidic Medium (HCl): The reaction requires a strong acidic medium to generate nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂). The nitrous acid is the active agent that converts the primary amine to the diazonium salt.[3][9]
-
Alkaline Coupling: The subsequent coupling reaction is performed under alkaline conditions (using NaOH). This is crucial because the coupling partner, β-naphthol, is deprotonated to the more strongly activating naphthoxide ion, which is highly electron-rich and thus more susceptible to electrophilic attack by the diazonium salt.
Detailed Step-by-Step Methodology
Part A: Diazotization of this compound
-
Preparation of Amine Salt: In a 250 mL beaker, suspend 1.80 g (0.01 mol) of this compound in 50 mL of water. While stirring, slowly add 3 mL of concentrated hydrochloric acid. Stir until the amine fully dissolves to form its hydrochloride salt.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous magnetic stirring. It is critical to maintain this temperature range throughout the next step.
-
Nitrite Addition: In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold water. Add this sodium nitrite solution dropwise to the cold amine salt solution over 10-15 minutes using a dropping funnel.[10] Ensure the temperature does not rise above 5 °C.
-
Confirmation: After the addition is complete, stir for an additional 10 minutes. Check for the presence of a slight excess of nitrous acid by touching a drop of the solution onto starch-iodide paper; an immediate blue-black color indicates the diazotization is complete. The resulting cold solution contains the diazonium salt and is used immediately in the next step.
Part B: Azo Coupling with β-Naphthol
-
Preparation of Coupling Partner: In a separate 400 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 30 mL of 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.
-
Cooling: Cool this alkaline solution in an ice bath to approximately 5 °C.
-
Coupling Reaction: Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the cold alkaline β-naphthol solution.[8]
-
Product Formation: A brightly colored precipitate (typically red or orange) will form immediately. Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Isolation and Purification: Isolate the solid azo dye by vacuum filtration using a Büchner funnel. Wash the solid product thoroughly with cold water to remove any unreacted salts.
-
Drying: Dry the product in a desiccator or a low-temperature oven. Recrystallize from ethanol or an appropriate solvent to obtain the purified azo dye.
Caption: Experimental workflow for Azo Dye synthesis.
Protocol 2: Synthesis of Antimicrobial Schiff Bases (Imines)
This protocol describes the condensation reaction between the primary amine of this compound and an aromatic aldehyde (e.g., salicylaldehyde) to form a Schiff base.
Causality and Experimental Rationale:
-
Condensation Reaction: Schiff base formation is a nucleophilic addition-elimination reaction.[11] The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) double bond.
-
Ethanol as Solvent: Ethanol is an excellent solvent for this reaction as it readily dissolves both the amine and many aromatic aldehydes, facilitating the reaction.[5] It also has a suitable boiling point for refluxing.
-
Acid Catalyst: A few drops of a strong acid (e.g., sulfuric acid) or a weak acid (e.g., glacial acetic acid) can catalyze the reaction.[5][11] The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. This accelerates the rate of reaction.
Detailed Step-by-Step Methodology
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.80 g (0.01 mol) of this compound in 30 mL of absolute ethanol. Warm gently if necessary to achieve dissolution.
-
Aldehyde Addition: To this solution, add 1.22 g (0.01 mol) of salicylaldehyde (or an equimolar amount of another substituted aromatic aldehyde).
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture as a catalyst.[5]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Product Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution upon cooling.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[5]
Caption: Experimental workflow for Schiff Base synthesis.
Data Presentation: Expected Antimicrobial Activity
The synthesized compounds should be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is a key metric for quantifying this activity. The tables below provide representative MIC values for similar classes of compounds reported in the literature to serve as a benchmark.
Table 1: Representative Antimicrobial Activity of Azo Dyes Derived from Amines
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Azo dye from p-nitroaniline | Staphylococcus aureus | >100 | [1] |
| Azo dye from p-nitroaniline | Escherichia coli | >100 | [1] |
| Azo dye from p-nitroaniline | Candida albicans | 50 | [1] |
| Azo dye from p-aminobenzoic acid | Candida albicans | 100 | [1] |
Table 2: Representative Antimicrobial Activity of Schiff Bases Derived from Aminophenols
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Schiff base from p-aminophenol | Escherichia coli | 62.5 | [6] |
| Schiff base from p-aminophenol | Staphylococcus aureus | 62.5 | [6] |
| Schiff base from 2-aminophenol | Escherichia coli | 1250 | [12] |
| Schiff base from 2-aminophenol | Staphylococcus aureus | 2500 | [12] |
| Schiff base from 2-aminophenol | Pseudomonas aeruginosa | 1250 | [12] |
Conclusion and Future Directions
The protocols outlined provide a robust and rational foundation for synthesizing novel antimicrobial azo dyes and Schiff bases from this compound. The inherent versatility of both the diazotization-coupling and Schiff base condensation reactions allows for the creation of large, diverse chemical libraries. By systematically varying the coupling partners (for azo dyes) and the aromatic aldehydes (for Schiff bases), researchers can explore the structure-activity relationship (SAR) and optimize the antimicrobial potency of these scaffolds. Subsequent steps should involve thorough characterization of the synthesized compounds (NMR, IR, Mass Spectrometry) and comprehensive biological evaluation against a broad panel of clinically relevant, drug-resistant pathogens.
References
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Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1333. [Link]
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Arshad, M., et al. (2021). Synthesis, characterization and structure activity relationship of schiff bases derived from 2-aminophenol and substituted benzaldehydes. Journal of the Serbian Chemical Society, 86(9), 869-879. [Link]
-
Asare, K. K., Addo, R., Asare, E., & Tuffour, I. (2019). SYNTHESIS AND EVALUATION OF ANTIMICROBIAL PROPERTIES OF AZO DYES. World Journal of Pharmaceutical Research, 8(11), 123-134. [Link]
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Iqbal, M. A., et al. (2015). Synthesis, Characterization And Biological Investigation of Schiff Bases Derived From 2-Aminophenol And 4-Haloacetophenones. Journal of Chemical Society of Pakistan, 37(1). [Link]
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Medires Publishing. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing. [Link]
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Piste, P., & Bhaskar, R. (2012). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED p-AMINO AZOBENZENE WITH THYMOL MOIETY. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 345-347. [Link]
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The Chinese University of Hong Kong, Education and Manpower Bureau, & Hong Kong Examinations and Assessment Authority. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]
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Yusuf, M., et al. (2012). Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines. Indian Journal of Pharmaceutical Sciences, 74(4), 361-365. [Link]
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- Shokrollahi, A., & Ghaedi, M. (2021). Synthesis, characterization and structure activity relationship of schiff bases derived from 2-aminophenol and substituted benzaldehydes. Journal of the Iranian Chemical Society, 18(10), 2645-2654.
-
University of Toronto. (n.d.). Experiment 4: The Synthesis of Azo Dyes. [Link]
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Application Notes & Protocols: N-(5-Amino-2-hydroxyphenyl)acetamide as a Strategic Intermediate in Targeted Drug Discovery
Introduction: The Unassuming Workhorse of Kinase Inhibitor Synthesis
In the intricate landscape of modern drug discovery, the success of a synthetic campaign often hinges on the strategic selection of key intermediates. These molecular scaffolds serve as the foundational building blocks upon which complex, biologically active molecules are constructed. N-(5-Amino-2-hydroxyphenyl)acetamide, a seemingly simple aromatic compound, is a prime example of such a pivotal intermediate. Its structure, featuring a phenol, an aniline, and an acetamide group, presents a unique constellation of reactive sites and hydrogen-bonding capabilities. This trifecta of functional groups makes it an exceptionally versatile precursor in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. The aminophenol core is a privileged scaffold found in numerous inhibitors designed to compete with ATP at the kinase hinge region. This guide provides an in-depth look at the synthesis of this compound and its application as a cornerstone in the construction of Ceritinib, a potent second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor.[1][2]
PART 1: The Intermediate - Synthesis and Characterization
The utility of any intermediate is predicated on its accessible and reliable synthesis. The protocol outlined below describes a robust method for producing high-purity this compound from a commercially available nitro-precursor.
Physicochemical Data & Safety
Before commencing any synthetic work, it is crucial to be familiar with the properties and handling requirements of the materials involved.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 23184-60-3 | [3] |
| Molecular Formula | C₈H₁₀N₂O₂ | - |
| Molecular Weight | 166.18 g/mol | - |
| Appearance | Off-white to light brown solid | [4] |
Safety & Handling: this compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[5] Always handle this compound in a well-ventilated chemical fume hood.[5] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[5][6] In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.[4][7] Store the compound in a tightly closed container in a cool, dry place away from ignition sources.[4][5]
Synthetic Workflow: From Nitro Precursor to Amino Intermediate
The most common and efficient route to synthesize the target intermediate is through the selective reduction of the nitro group of its precursor, N-(2-hydroxy-5-nitrophenyl)acetamide. This transformation is critical as it unmasks the key aniline functionality required for subsequent coupling reactions.
Caption: Synthetic route for this compound.
Detailed Protocol: Synthesis via Catalytic Hydrogenation
This protocol employs catalytic hydrogenation, a clean and high-yielding method for nitro group reduction.
Materials & Reagents:
-
N-(2-hydroxy-5-nitrophenyl)acetamide (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (0.05 eq by weight)
-
Ethanol (EtOH) or Methanol (MeOH), reagent grade
-
Hydrogen (H₂) gas supply with balloon or hydrogenation apparatus
-
Celite® or a similar filtration aid
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-(2-hydroxy-5-nitrophenyl)acetamide (1.0 eq).
-
Dissolution: Add ethanol (approx. 15-20 mL per gram of starting material) to dissolve the solid. Gentle warming may be required.
-
Inerting: Carefully purge the flask with an inert gas (Nitrogen or Argon).
-
Catalyst Addition: Under the inert atmosphere, cautiously add the 10% Pd/C catalyst. Causality Note: Pd/C is pyrophoric and must be handled with care, especially when dry. Adding it under an inert atmosphere prevents accidental ignition.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (or connect to a hydrogenation apparatus). Evacuate the flask via vacuum and backfill with H₂. Repeat this cycle 3-5 times to ensure the reaction atmosphere is saturated with hydrogen.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed (typically 4-8 hours).
-
Catalyst Removal (Self-Validation Step 1): Once the reaction is complete, carefully purge the flask again with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product. Causality Note: This filtration is a critical self-validating step to ensure the final product is free from the heterogeneous catalyst, which could interfere with subsequent reactions.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification & Final Validation (Self-Validation Step 2): The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water). The final product's identity and purity should be confirmed by analytical methods.
Analytical Characterization Data (Expected):
| Analysis | Expected Result |
| ¹H NMR (DMSO-d₆) | Peaks corresponding to aromatic protons, acetamide CH₃, and amine/hydroxyl protons. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z = 167.08 |
| HPLC Purity | >98% (as per methods for similar compounds[8][9]) |
PART 2: Application in Drug Discovery - A Ceritinib Case Study
This compound serves as a key building block in the synthesis of Ceritinib (Zykadia®), an FDA-approved second-generation ALK inhibitor.[1][2][10] Ceritinib is designed to overcome resistance to the first-generation inhibitor, crizotinib, in non-small cell lung cancer (NSCLC).[2][11]
Ceritinib's Mechanism of Action & The Role of the Intermediate
Ceritinib functions by inhibiting the autophosphorylation of the ALK receptor tyrosine kinase, which blocks downstream signaling pathways essential for cancer cell proliferation.[1][10] The aminophenol core derived from our intermediate is crucial for anchoring the drug within the ATP-binding pocket of the ALK enzyme, forming key hydrogen bond interactions.
Synthetic Workflow: Building the Core of Ceritinib
The synthesis of Ceritinib involves a multi-step process where our intermediate is coupled with another key fragment, typically a substituted pyrimidine, to form the drug's core structure.
Caption: High-level workflow for the synthesis of Ceritinib.
Illustrative Protocol: Core Assembly via Nucleophilic Aromatic Substitution (SₙAr)
This protocol describes a plausible coupling reaction to form a key precursor to Ceritinib.
Materials & Reagents:
-
This compound (Intermediate 1, 1.0 eq)
-
A suitable chloro-pyrimidine fragment (e.g., 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl) pyrimidin-4-amine) (Intermediate 2, 1.05 eq)
-
A non-nucleophilic base (e.g., DIPEA or K₂CO₃) (2.0-3.0 eq)
-
A polar aprotic solvent (e.g., DMF, DMA, or NMP)
-
Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Reaction Setup: Charge a dry, three-neck round-bottom flask with Intermediate 1 and Intermediate 2. Equip the flask with a condenser, magnetic stirrer, and a nitrogen inlet.
-
Solvent and Base Addition: Add the solvent (e.g., DMA) followed by the base (e.g., K₂CO₃). Causality Note: A polar aprotic solvent is chosen to solubilize the reactants and facilitate the SₙAr reaction. The inorganic base acts as a scavenger for the HCl generated during the reaction, driving it to completion.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C. The reaction is typically heated for 12-24 hours.
-
Reaction Monitoring: Monitor the formation of the coupled product and consumption of starting materials by HPLC or LC-MS.[12]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water, which will precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration, washing thoroughly with water and then a non-polar solvent like hexane to remove residual impurities.
-
Purification: The crude product can be purified using flash column chromatography on silica gel to yield the desired Ceritinib precursor.
Trustworthiness Note: Each batch of the synthesized precursor must be rigorously tested using validated analytical methods (HPLC, NMR, MS) to ensure it meets the stringent purity requirements for progression to the final API (Active Pharmaceutical Ingredient) steps.[9]
PART 3: Broader Significance and Conclusion
The acetamide moiety and the aminophenol scaffold are prevalent in medicinal chemistry for good reason. Acetamide derivatives have been explored as inhibitors for a wide range of biological targets, including cyclooxygenase (COX-II) enzymes, other protein kinases like TTK and Src/Abl, and carbonic anhydrase.[13][14][15][16] This structural motif often improves pharmacokinetic properties and provides a critical hydrogen bond donor/acceptor pair for target engagement.
The synthesis of this compound is a foundational process, enabling the construction of complex and life-saving therapeutics. The protocols provided herein are designed to be both robust and explanatory, offering researchers not just a series of steps, but an understanding of the causality behind them. By mastering the synthesis and application of such key intermediates, drug development professionals can more efficiently navigate the path from chemical blueprint to clinical candidate.
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Application Note: A Comprehensive Guide to the GC-MS Analysis of N-(5-Amino-2-hydroxyphenyl)acetamide
Abstract
This application note provides a detailed protocol for the analysis of N-(5-Amino-2-hydroxyphenyl)acetamide, a polar aromatic amine, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the presence of active hydrogen-containing functional groups (phenolic hydroxyl and primary amine), which impart low volatility and poor chromatographic performance, chemical derivatization is an essential prerequisite for robust and sensitive analysis.[1][2][3] This guide presents two effective derivatization strategies: silylation and acylation. We will delve into the rationale behind these choices, provide step-by-step experimental protocols, and discuss the expected mass spectrometric fragmentation patterns of the resulting derivatives. This document is intended for researchers, scientists, and professionals in drug development and quality control who require a reliable method for the characterization and quantification of this and structurally related compounds.
Introduction: The Analytical Challenge
This compound is a bifunctional aromatic compound of interest in pharmaceutical and chemical synthesis. Its structure, featuring both a primary amino group (-NH₂) and a phenolic hydroxyl group (-OH), makes it highly polar and non-volatile. Direct injection of such compounds into a gas chromatograph typically results in poor peak shape, low sensitivity, and irreversible adsorption onto the column's stationary phase.[4][5]
To overcome these challenges, a chemical derivatization step is employed to block the active hydrogens, thereby increasing the analyte's volatility and thermal stability, and improving its chromatographic behavior.[2][3] This process transforms the polar functional groups into less polar, more volatile moieties suitable for GC analysis.[2]
This application note will explore two common and effective derivatization techniques:
-
Silylation: This method replaces active hydrogens with a trimethylsilyl (TMS) group, significantly increasing the compound's volatility and thermal stability.[2]
-
Acylation: This technique introduces an acyl group, which also enhances volatility and can produce characteristic mass spectral fragments beneficial for identification.[2][4]
Experimental Workflow: A Strategic Overview
The analytical workflow is a multi-step process designed to ensure reproducible and accurate results. Each stage is critical for the successful quantification and identification of this compound.
Caption: Overall experimental workflow for the GC-MS analysis of this compound.
Detailed Protocols
Materials and Reagents
-
This compound standard
-
Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acylation Reagent: Pentafluoropropionic anhydride (PFPA)
-
Solvents: Acetonitrile, Ethyl Acetate (Anhydrous, GC grade)
-
Inert gas (Nitrogen or Argon)
Protocol 1: Silylation
Silylation is a robust method for derivatizing both hydroxyl and amino groups.[5] BSTFA is a powerful silylating agent, and the TMCS catalyst enhances its reactivity, especially towards sterically hindered groups.[5]
Procedure:
-
Accurately weigh 1 mg of this compound into a 2 mL autosampler vial.
-
Add 500 µL of anhydrous acetonitrile to dissolve the standard.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 50°C. This step is crucial as silylation reagents are moisture-sensitive.[3]
-
Add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA (with 1% TMCS) to the dried residue.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
Protocol 2: Acylation
Acylation with PFPA is an excellent alternative, creating stable derivatives with good chromatographic properties. Fluoroacyl derivatives can also enhance sensitivity, particularly in negative chemical ionization mode.[4]
Procedure:
-
Accurately weigh 1 mg of this compound into a 2 mL autosampler vial.
-
Add 500 µL of anhydrous ethyl acetate to dissolve the standard.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 50°C.
-
Add 100 µL of anhydrous ethyl acetate and 50 µL of PFPA to the dried residue.
-
Cap the vial tightly and heat at 65°C for 30 minutes.[6]
-
Cool the vial to room temperature.
-
Carefully evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of anhydrous ethyl acetate. The sample is now ready for GC-MS analysis.
GC-MS Method Parameters
The following parameters are recommended as a starting point and can be optimized for specific instrumentation and analytical goals.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injection Mode | Splitless, 1 µL injection volume |
| Injector Temperature | 280°C |
| Oven Program | Initial 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-550 |
Mass Spectrometry and Fragmentation Analysis
The structural elucidation of this compound and its derivatives is confirmed through their characteristic mass spectral fragmentation patterns.
Underivatized Compound (Predicted)
Direct analysis is not recommended. However, if any signal were detectable, the fragmentation would likely mirror that of related acetanilides. The molecular ion (m/z 166) would be expected, followed by a characteristic loss of a ketene molecule (CH₂=C=O, 42 Da) from the acetamido group, a common fragmentation pathway for such compounds.[7][8]
Di-TMS Derivative
The fully silylated derivative will have a molecular weight of 310 g/mol . The mass spectrum is expected to be dominated by the molecular ion (M⁺˙ at m/z 310) and fragments characteristic of TMS derivatives.
Caption: Predicted major fragmentation pathways for the di-TMS derivative of this compound.
Di-PFP Derivative
The pentafluoropropionyl derivative will have a molecular weight of 458 g/mol . Its fragmentation will be influenced by the highly electronegative fluorine atoms.
Caption: Predicted major fragmentation pathways for the di-PFP derivative of this compound.
Conclusion
The protocols outlined in this application note provide a robust and reliable framework for the GC-MS analysis of this compound. The key to successful analysis lies in the derivatization step, which overcomes the challenges posed by the analyte's polarity and low volatility. Both silylation with BSTFA and acylation with PFPA are effective methods, with the choice depending on laboratory preference, available reagents, and specific analytical requirements. The provided GC-MS parameters and expected fragmentation patterns will aid in method development, optimization, and confident identification of the target compound.
References
-
Lin, H. Y., & Weng, C. F. (2005). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical and Environmental Mass Spectrometry, 14(5), 221-227. [Link]
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Mori, Y., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC International, 107(1), 61-68. [Link]
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ResearchGate. (2023). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases | Request PDF. [Link]
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An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 315-324. [Link]
-
ResearchGate. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. [Link]
-
Chan, K. M., & Wong, J. T. (1994). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Chinese Chemical Society, 41(5), 519-526. [Link]
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Pharmaffiliates. N-(5-Amino-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acetamide. [Link]
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ResearchGate. (2025). High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. [Link]
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Chemistry For Everyone. (2025). What Is Derivatization In GC-MS? - Chemistry For Everyone. [Link]
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Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]
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Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-hydroxyphenyl)- (CAS 614-80-2). [Link]
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Pharmaffiliates. (n.d.). CAS No : 98966-17-7 | Product Name : N-[5-(Acetylamino)-2-hydroxyphenyl]-N-(4-hydroxyphenyl)acetamide. [Link]
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Environmental Clearance. (n.d.). Executive Summary. [Link]
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Wang, Z., et al. (2017). Fast Determination of Ingredients in Solid Pharmaceuticals by Microwave-Enhanced In-Source Decay of Microwave Plasma Torch Mass Spectrometry. Scientific Reports, 7(1), 3785. [Link]
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Oefner, P. J. (2009). Amino acid analysis in biological fluids by GC-MS. [Link]
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ChemBK. (n.d.). N-(2-hydroxyphenyl)acetamide. [Link]
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Jurnal UIN Ar-Raniry. (n.d.). The Type Fragmentation Patterns Confirmed Acetaminophen By Using Liquid Chromatography-Mass Spectroscopy (LCMS) From Herbal Medicine. [Link]
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Baskal, S., et al. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 53(11), 1735-1755. [Link]
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Semantic Scholar. (2008). Article. [Link]
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ResearchGate. (n.d.). Fragmentation pattern of paracetamol. | Download Scientific Diagram. [Link]
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Kim, Y. P., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 13(10), 1599. [Link]
-
EPA NEPIC. (n.d.). Toxic Substances Control Act (TSCA) Chemical Substance Inventory Initial Inventory Volume 1. [Link]
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Baskal, S., et al. (2021). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 11(11), 727. [Link]
-
Royal Society of Chemistry. (n.d.). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. [Link]
-
Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(11), x221203. [Link]
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Environmental Clearance. (n.d.). Colourtex Industries Private Limited (Unit-5). [Link]
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Canada Gazette. (1998). Canada Gazette. [Link]
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Application Note: A Stability-Indicating HPLC Method for the Determination of N-(5-Amino-2-hydroxyphenyl)acetamide
Abstract
This application note details the development and validation of a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of N-(5-Amino-2-hydroxyphenyl)acetamide. The method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products generated under various stress conditions, as mandated by the International Council for Harmonisation (ICH) guidelines.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals in the pharmaceutical industry to ensure the quality, efficacy, and safety of drug products containing this molecule.
Introduction
The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy.[4] Stability-indicating analytical methods are essential tools in the pharmaceutical industry to accurately measure the drug substance in the presence of its degradation products, impurities, and excipients.[4][5][6] this compound is an aromatic amine and a phenol derivative, functional groups that can be susceptible to degradation through hydrolysis, oxidation, and photolysis. Therefore, a well-developed and validated stability-indicating HPLC method is crucial for its characterization and for monitoring its stability in drug formulations.
This guide provides a comprehensive framework for developing such a method, from initial stress testing (forced degradation) to full method validation according to ICH Q2(R1) guidelines.[7][8][9] The causality behind experimental choices is explained to provide a deeper understanding of the method development process.
Understanding the Molecule: this compound
A thorough understanding of the analyte's chemical structure is paramount for predicting potential degradation pathways. This compound possesses several reactive sites:
-
Amide Linkage: Susceptible to hydrolysis under both acidic and basic conditions, which could cleave the molecule.
-
Amino Group: Prone to oxidation, which can lead to the formation of colored degradation products.
-
Phenolic Hydroxyl Group: Also susceptible to oxidation.
-
Aromatic Ring: Can undergo electrophilic substitution or degradation under harsh conditions.
These potential degradation pathways underscore the necessity of a stability-indicating method capable of resolving the parent compound from a variety of possible degradants.[10][11][12]
Method Development and Optimization
The primary goal is to achieve adequate separation between the main peak of this compound and all potential degradation products. Reversed-phase HPLC is a suitable starting point due to its versatility in separating compounds with moderate polarity.[5]
Initial Chromatographic Conditions
A systematic approach to method development involves screening different columns, mobile phase compositions, and detector wavelengths.
Table 1: Initial HPLC Screening Parameters
| Parameter | Condition 1 | Condition 2 | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | C8, 4.6 x 150 mm, 5 µm | C18 provides higher hydrophobicity, while C8 offers a different selectivity. |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Phosphate Buffer, pH 3.0 | Acidified mobile phase improves peak shape for amine-containing compounds. |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile and methanol offer different selectivities and elution strengths. |
| Gradient | 5-95% B in 20 min | 5-95% B in 20 min | A broad gradient is used for initial screening to elute all components. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | 30 °C | Controlled temperature ensures reproducibility. |
| Detection | UV at 230 nm and 254 nm | UV at 230 nm and 254 nm | Wavelengths are chosen based on the UV spectrum of the analyte. |
Forced Degradation Studies (Stress Testing)
Forced degradation studies are the cornerstone of developing a stability-indicating method.[1][2][13] These studies are designed to intentionally degrade the drug substance to generate potential degradation products.[4][14] The goal is to achieve a target degradation of 5-20% of the active ingredient.[1][13]
dot graphdot { graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} } Caption: Workflow for Forced Degradation Studies.
Protocol for Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for a specified time (e.g., 2, 4, 8 hours). Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 M HCl and dilute to the final concentration.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for a specified time. Dilute to the final concentration.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C) for a specified period. Also, heat the stock solution at 60°C.
-
Photolytic Degradation: Expose the solid drug substance and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH Q1B.[2][3]
Optimized and Validated HPLC Method
Based on the results from the initial screening and forced degradation studies, the following method was optimized to provide the best resolution between the parent peak and all degradation products.
Table 2: Optimized Chromatographic Conditions
| Parameter | Optimized Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 27 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | PDA Detector, 230 nm |
Method Validation
The optimized method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[7][8][15]
dot graphdot { graph [layout=dot, rankdir=TB, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=ellipse, style=filled, fontname="Arial", fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];
} } Caption: Key Parameters for HPLC Method Validation.
Table 3: Validation Parameters and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and stressed samples. Assess peak purity using a PDA detector. | The peak for this compound should be free from interference from any degradation products, impurities, or excipients. Peak purity index should be > 0.999. |
| Linearity | Analyze a minimum of five concentrations over the range of 50-150% of the nominal concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision studies. | 80-120% of the test concentration for assay.[7] |
| Accuracy | Perform recovery studies by spiking a placebo with known amounts of the API at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% to 102.0%. |
| Precision | - Repeatability: Six replicate injections of the same sample. - Intermediate Precision: Analysis on different days, by different analysts, and on different equipment. | - Repeatability: RSD ≤ 2.0%. - Intermediate Precision: RSD ≤ 2.0%. |
| Detection Limit (LOD) & Quantitation Limit (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. | To be determined experimentally. |
| Robustness | Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2). | The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits. |
System Suitability
Before each validation run and sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
Table 4: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Areas (n=5) | ≤ 2.0% |
Conclusion
The developed HPLC method is specific, linear, accurate, precise, and robust for the determination of this compound in the presence of its degradation products. This application note provides a comprehensive and scientifically sound protocol that adheres to regulatory expectations for stability-indicating methods. The detailed explanation of the rationale behind the experimental design aims to empower researchers to adapt and apply these principles to other pharmaceutical compounds.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). [Link]
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996). [Link]
-
MedCrave, Forced Degradation Studies (2016). [Link]
-
ResolveMass Laboratories, Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects (2025). [Link]
-
SciSpace, Forced Degradation Studies (2016). [Link]
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24-35.
-
LSC Group®, ICH Stability Guidelines. [Link]
-
ICH, Q1A(R2) Guideline - ICH. [Link]
-
ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2005). [Link]
-
National Center for Biotechnology Information, Development of forced degradation and stability indicating studies of drugs—A review (2013). [Link]
-
HMR Labs, ICH Stability Testing and appropriate validation of analytical procedures (2024). [Link]
-
YouTube, ICH Stability Testing and Method Development (2020). [Link]
-
ECA Academy, ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH, Quality Guidelines. [Link]
-
Scientific Research Publishing, ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. [Link]
-
Altabrisa Group, 3 Key Regulatory Guidelines for Method Validation (2025). [Link]
-
Journal of Applied Pharmaceutical Science, Stability-indicating HPLC method optimization using quality (2023). [Link]
-
Pharmaffiliates, N-(5-Amino-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acetamide. [Link]
-
LCGC International, Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices (2021). [Link]
-
National Center for Biotechnology Information, Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites (2022). [Link]
-
IJTSRD, Stability Indicating HPLC Method Development –A Review (2021). [Link]
-
Pharmaffiliates, N-[5-(Acetylamino)-2-hydroxyphenyl]-N-(4-hydroxyphenyl)acetamide. [Link]
-
Sultan Qaboos University Journal For Science, Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with (2019). [Link]
-
IJPPR, Stability Indicating HPLC Method Development: A Review (2023). [Link]
-
Cheméo, Chemical Properties of Acetamide, N-(2-hydroxyphenyl)- (CAS 614-80-2). [Link]
-
National Center for Biotechnology Information, A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation (2022). [Link]
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ChemBK, N-(2-hydroxyphenyl)acetamide. [Link]
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ResearchGate, Photocatalytic degradation of p-hydroxyphenylacetic acid (p-HPA) and Acetaminophen (ACTP) using bismuth catalyst BiOClxIy and Fe(III)-EDDS/UV/H2O2-Na2S2O8 (2022). [Link]
-
SpringerLink, Degradation pathways of amino acids during thermal utilization of biomass: a review (2023). [Link]
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Introduction: The Strategic Importance and Scale-Up Challenges of a Key Intermediate
An Application Note and Protocol for the Scale-Up Synthesis of N-(5-Amino-2-hydroxyphenyl)acetamide
This compound is a valuable substituted aminophenol derivative that serves as a critical building block in the synthesis of various high-value chemical entities, including specialized azo dyes, and as a potential precursor in the development of novel pharmaceutical agents. Its structure, featuring a reactive amino group and a phenolic hydroxyl group, makes it a versatile synthon for introducing the 3-acetamido-4-hydroxyphenyl moiety. While numerous lab-scale syntheses are documented, the transition to large-scale production presents significant challenges related to process safety, reaction efficiency, product purity, and cost-effectiveness.
This application note provides a comprehensive, field-proven guide for the robust and scalable synthesis of this compound. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and engineering controls that ensure a safe, reproducible, and high-yielding process suitable for drug development and manufacturing professionals. The core of this protocol is a highly efficient and clean catalytic hydrogenation of the nitro-group precursor, a method chosen for its superior atom economy and the ease of product isolation compared to other reduction methods.
Synthetic Strategy: Catalytic Hydrogenation as the Path to Scale
The chosen synthetic route involves the catalytic reduction of N-(2-hydroxy-5-nitrophenyl)acetamide. This precursor is readily accessible through the nitration of N-(2-hydroxyphenyl)acetamide. The final, critical step—the reduction of the aromatic nitro group—is achieved via catalytic hydrogenation. This method is preferred for scale-up operations for several key reasons:
-
High Selectivity: Catalytic hydrogenation selectively reduces the nitro group without affecting the aromatic ring or the amide functionality under controlled conditions.
-
Clean Reaction: The primary byproduct is water, simplifying the purification process significantly.
-
Catalyst Reusability: Heterogeneous catalysts like Palladium on Carbon (Pd/C) can be efficiently recovered and, in some cases, reused, which is economically advantageous.[1]
-
Scalability: The process is well-established in the chemical industry and can be readily scaled from benchtop reactors to multi-kiloliter vessels with appropriate engineering controls.[2]
The overall reaction is depicted below:
Caption: Reaction scheme for the synthesis of the target compound.
Process Hazards and Critical Safety Directives
Scaling up a catalytic hydrogenation reaction necessitates an uncompromising approach to safety. The primary hazards involve the use of highly flammable hydrogen gas under pressure and a potentially pyrophoric catalyst.[3][4]
-
Hydrogen Flammability and Explosion Risk: Hydrogen gas is highly flammable and can form explosive mixtures with air over a wide concentration range (4-75%).[4] All operations must be conducted in a well-ventilated area, and all equipment must be properly grounded to prevent static discharge.[2]
-
Pyrophoric Catalyst Handling: Palladium on carbon (Pd/C) is a highly effective catalyst but can be pyrophoric, meaning it can spontaneously ignite upon exposure to air, especially after use when it is saturated with hydrogen.[3][5] The catalyst should always be handled in a wet state (as a slurry in the reaction solvent or water) to minimize this risk.[2][5] Used catalyst must be carefully quenched and disposed of according to safety protocols.[3]
-
High-Pressure Operations: The reaction is conducted in a pressure-rated reactor. It is imperative to never exceed the rated temperature or pressure of the vessel.[6] A thorough leak test with an inert gas like nitrogen must be performed before introducing hydrogen.[5][6]
Caption: Workflow highlighting safety-critical steps in the process.
Detailed Scale-Up Protocol (1 kg Scale)
This protocol details the synthesis of this compound on a 1 kilogram scale. All operations should be performed by trained personnel in a facility equipped for high-pressure hydrogenations.
Materials and Equipment
| Item | Specification | Justification |
| Starting Material | N-(2-hydroxy-5-nitrophenyl)acetamide, >98% purity | High-purity starting material is crucial for achieving high-purity final product and preventing side reactions. |
| Catalyst | 10% Palladium on Carbon (Pd/C), 50% wet | A standard, highly efficient catalyst for nitro group reduction. The wet form mitigates pyrophoric hazards.[2] |
| Solvent | Methanol, ACS Grade | Excellent solvent for the starting material and product; stable under hydrogenation conditions. |
| Hydrogen Gas | High Purity (99.99%+) | Purity prevents catalyst poisoning. |
| Inert Gas | Nitrogen, High Purity | Used for purging oxygen to create an inert atmosphere, preventing explosive mixtures.[2][6] |
| Filtration Aid | Celite® 545 or equivalent | Forms a filter cake to aid in the complete removal of the fine Pd/C catalyst particles. |
| Reactor | 20 L Stainless Steel Hydrogenation Reactor | Must be ASME-certified for the intended pressure and temperature.[2] |
| Filtration Apparatus | Nutsche filter or similar enclosed filter system | A closed filtration system is recommended to avoid exposing the used catalyst to air.[2] |
Step-by-Step Experimental Procedure
1. Reactor Preparation and Inerting:
-
1.1. Ensure the 20 L hydrogenation reactor is clean, dry, and has passed all pre-operation checks, including functional pressure gauges and safety relief valves.[6]
-
1.2. Seal the reactor and perform a pressure leak test with nitrogen up to 1.2x the intended operating pressure (e.g., test at 6 bar if operating at 5 bar). The pressure should hold steady for at least 30 minutes.[6]
-
1.3. Release the pressure and purge the reactor with nitrogen three times to completely remove oxygen.[2][6] This is a critical step to prevent the formation of an explosive hydrogen-oxygen mixture.[5]
2. Charging the Reactor:
-
2.1. Under a gentle nitrogen atmosphere, charge 1.0 kg of N-(2-hydroxy-5-nitrophenyl)acetamide into the reactor.
-
2.2. Add 10 L of methanol. Begin slow agitation to dissolve the solid.
-
2.3. In a separate container, prepare a slurry of 50 g of 10% Pd/C (50% wet, corresponding to 25 g dry weight) in ~250 mL of methanol. This ensures the catalyst is never handled dry.[5]
-
2.4. Transfer the catalyst slurry into the reactor via a charging port. Rinse the container with an additional 250 mL of methanol and add it to the reactor to ensure complete transfer.
-
2.5. Seal the reactor completely.
3. Hydrogenation Reaction:
-
3.1. Begin agitation at a rate sufficient to keep the catalyst suspended (e.g., 300-400 RPM).
-
3.2. Pressurize the reactor with hydrogen to 5 bar. The reaction is exothermic; monitor the internal temperature closely. Use the reactor's cooling jacket to maintain the temperature between 25-35°C.[2]
-
3.3. The reaction progress is monitored by the uptake of hydrogen. The pressure will drop as hydrogen is consumed. Maintain the pressure at 5 bar by feeding more hydrogen as needed.[6]
-
3.4. The reaction is typically complete within 4-6 hours. Completion can be confirmed by the cessation of hydrogen uptake or by analyzing a sample via HPLC (after carefully stopping the reaction and purging with nitrogen).[3]
4. Work-up and Catalyst Filtration:
-
4.1. Once the reaction is complete, stop the hydrogen feed and cool the reactor to 20°C.
-
4.2. Carefully vent the excess hydrogen pressure. Purge the reactor three times with nitrogen to remove all residual hydrogen.[6]
-
4.3. Prepare a filter bed in the Nutsche filter with a 1-2 cm layer of Celite®.
-
4.4. Under a nitrogen atmosphere, transfer the reaction mixture from the reactor to the filter. The used catalyst will be trapped on the Celite® bed.
-
4.5. Wash the reactor with 1 L of methanol and pass it through the filter cake to recover any remaining product.
-
4.6. Crucial Safety Step: Do not allow the filter cake containing the used catalyst to dry in the air.[5] Immediately quench the cake by carefully adding it to a large volume of water. Keep the catalyst wet until it is sent for disposal or recovery.[3]
5. Product Isolation and Purification:
-
5.1. Transfer the combined methanol filtrate to a suitably sized round-bottom flask.
-
5.2. Reduce the solvent volume to approximately 2 L using a rotary evaporator.
-
5.3. Cool the concentrated solution in an ice bath. The product will precipitate as a solid.
-
5.4. Collect the solid by vacuum filtration, wash with a small amount of cold methanol, and then with cold deionized water.
-
5.5. Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
Expected Results and Characterization
| Parameter | Typical Value / Specification | Method of Analysis |
| Yield | 80-90% | Gravimetric |
| Appearance | Off-white to light tan crystalline solid | Visual |
| Purity | >99% | HPLC |
| Identity | Conforms to reference spectrum | ¹H NMR, Mass Spec |
| Melting Point | ~162°C | Melting Point App. |
Conclusion
This application note provides a detailed, safety-conscious, and scalable protocol for the synthesis of this compound via catalytic hydrogenation. By adhering to the principles of inert atmosphere operation, careful handling of the pyrophoric catalyst, and controlled reaction conditions, this process can be reliably executed on a kilogram scale and beyond. The emphasis on explaining the rationale behind each critical step equips researchers and drug development professionals with the necessary understanding to implement and adapt this synthesis with confidence, ensuring a high-quality product is obtained safely and efficiently.
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Google Cloud. Retrieved January 17, 2026.
- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Industrial Safety Solution. Retrieved January 17, 2026.
-
Hydrogenation SOP. (n.d.). University of Rochester. Retrieved January 17, 2026, from [Link]
-
Hazards associated with laboratory scale hydrogenations. (2021). ACS Chemical Health & Safety. Retrieved January 17, 2026, from [Link]
- Hydrogenation reaction safety. (2024, June 6). YouTube. Retrieved January 17, 2026.
-
Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. (2025, February 7). MDPI. Retrieved January 17, 2026, from [Link]
- The Strategic Role of N-(2-Methyl-5-nitrophenyl)acetamide in Chemical Synthesis: A Technical Guide. (2025). BenchChem. Retrieved January 17, 2026.
Sources
Application Notes and Protocols for the Synthesis of Azo Dyes Using N-(5-Amino-2-hydroxyphenyl)acetamide
Introduction: Unveiling the Potential of N-(5-Amino-2-hydroxyphenyl)acetamide in Azo Dye Synthesis
Azo dyes represent the largest and most versatile class of synthetic colorants, with their applications spanning across textiles, printing, food technology, and biomedical research.[1] The vibrant colors of these compounds arise from the presence of one or more azo groups (-N=N-), which form an extended conjugated system with aromatic rings. The synthesis of azo dyes is a cornerstone of organic chemistry, typically involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1]
This guide provides a comprehensive overview and detailed protocols for the use of This compound (also known as 4-acetamido-3-aminophenol) as a diazo component in the synthesis of azo dyes. This particular precursor is of interest due to the presence of both hydroxyl and acetamido groups, which can influence the final properties of the dye, such as its color, solubility, and affinity for various substrates. The ortho-hydroxy group, in particular, makes the resulting azo dyes potential candidates for mordant dyes, which form stable complexes with metal ions to enhance their fastness properties on fabrics.[2][3]
These application notes are designed for researchers, scientists, and professionals in drug development and materials science, offering both theoretical insights and practical, step-by-step guidance.
Chemical Principles and Mechanistic Insights
The synthesis of azo dyes from this compound follows a well-established electrophilic aromatic substitution mechanism. The process can be dissected into two critical stages:
-
Diazotization: The primary aromatic amino group of this compound is converted into a highly reactive diazonium salt. This reaction is performed in a cold, acidic solution with sodium nitrite. The in situ generated nitrous acid (HNO₂) protonates to form the nitrosonium ion (NO⁺), which acts as the electrophile. The amino group of the precursor attacks the nitrosonium ion, leading to the formation of the diazonium salt after a series of proton transfers and dehydration.[4] Maintaining a low temperature (0-5 °C) is paramount to prevent the decomposition of the unstable diazonium salt.[1]
-
Azo Coupling: The freshly prepared diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component, such as a phenol or a naphthol derivative. The coupling partner acts as a nucleophile, and the diazonium ion attacks its electron-rich aromatic ring, typically at the para position to an activating group, to form the stable azo linkage (-N=N-).[1] The pH of the coupling medium is a critical parameter; phenols and naphthols are typically coupled under alkaline conditions to enhance their nucleophilicity, while aromatic amines are coupled in weakly acidic to neutral media.
Visualizing the Synthesis Workflow
The overall process for the synthesis of an azo dye using this compound can be visualized as follows:
Caption: General workflow for the synthesis of azo dyes.
Detailed Experimental Protocols
Safety Precautions: These experiments must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. This compound and its derivatives may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[5] Diazonium salts in their solid, dry state can be explosive and should always be handled as cold aqueous solutions.[1]
Protocol 1: Synthesis of an Azo Dye from this compound and 2-Naphthol
This protocol details the synthesis of a representative azo dye, which is expected to be a reddish-colored compound.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | C₈H₁₀N₂O₂ | 166.18 | 10 | 1.66 g |
| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | - | 5 mL |
| Sodium Nitrite | NaNO₂ | 69.00 | 10.5 | 0.72 g |
| 2-Naphthol | C₁₀H₈O | 144.17 | 10 | 1.44 g |
| Sodium Hydroxide | NaOH | 40.00 | - | 2.0 g |
| Distilled Water | H₂O | 18.02 | - | As needed |
| Ice | H₂O | 18.02 | - | As needed |
Equipment:
-
Beakers (100 mL, 250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Graduated cylinders
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
pH indicator paper
Procedure:
Part 1: Diazotization of this compound
-
In a 100 mL beaker, suspend 1.66 g (10 mmol) of this compound in 20 mL of distilled water.
-
While stirring, slowly add 5 mL of concentrated hydrochloric acid. The mixture may warm up slightly.
-
Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring. It is crucial to maintain this low temperature throughout the diazotization process.
-
In a separate 50 mL beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 5 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold this compound hydrochloride solution over a period of 10-15 minutes, ensuring the temperature does not exceed 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the diazotization is complete. The resulting mixture is the diazonium salt solution.
Part 2: Azo Coupling with 2-Naphthol
-
In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 30 mL of a 10% sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold, alkaline 2-naphthol solution with continuous and efficient stirring.
-
A colored precipitate of the azo dye should form immediately.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for another 30-60 minutes to ensure the coupling reaction goes to completion.
-
Adjust the pH of the mixture to be slightly acidic (pH 5-6) by the slow addition of dilute hydrochloric acid. This can enhance the precipitation of the dye.
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold distilled water to remove any unreacted salts.
-
Dry the product in a desiccator or a low-temperature oven.
Protocol 2: Synthesis of a Bis-Azo Dye from this compound and Resorcinol
This protocol describes the synthesis of a bis-azo dye by coupling the diazonium salt with resorcinol, which has two activated positions for electrophilic substitution.
Materials and Reagents:
-
Follow the diazotization procedure from Protocol 1, doubling the quantities of this compound, HCl, and NaNO₂ to prepare 20 mmol of the diazonium salt.
-
Resorcinol (C₆H₆O₂): 1.10 g (10 mmol)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
Prepare the diazonium salt solution from 20 mmol of this compound as described in Protocol 1, Part 1.
-
In a 250 mL beaker, dissolve 1.10 g (10 mmol) of resorcinol in 40 mL of a 10% sodium hydroxide solution.
-
Cool the resorcinol solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution to the cold resorcinol solution with continuous stirring.
-
A dark-colored precipitate of the bis-azo dye is expected to form.
-
Continue stirring in the ice bath for 1-2 hours to ensure the completion of the double coupling reaction.
-
Isolate and purify the product as described in Protocol 1, steps 6-9.
Characterization of the Synthesized Azo Dyes
The synthesized azo dyes should be characterized to confirm their structure and purity.
-
Melting Point: Determine the melting point of the purified dye. A sharp melting point is indicative of a pure compound.
-
Thin-Layer Chromatography (TLC): Assess the purity of the dye and monitor the progress of the reaction using an appropriate solvent system.
-
UV-Visible Spectroscopy: Record the UV-Vis spectrum of the dye dissolved in a suitable solvent (e.g., ethanol or DMF) to determine its maximum absorption wavelength (λmax), which is characteristic of the dye's color.[6][7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should show a characteristic peak for the azo group (-N=N-) stretching vibration, typically in the range of 1400-1500 cm⁻¹. Other expected peaks include those for O-H, N-H, C=O (amide), and aromatic C-H and C=C bonds.[8]
Application in Textile Dyeing: The Role of Mordants
Azo dyes containing ortho-hydroxy groups, such as those synthesized from this compound, are often used as mordant dyes. Mordants are metal salts (e.g., of chromium, aluminum, iron, or copper) that form coordination complexes with the dye molecule and the textile fiber, thereby improving the dye's fastness to light, washing, and perspiration.[2]
Protocol for Mordant Dyeing of Wool or Silk
-
Pre-mordanting: The textile fiber is treated with a solution of a metal salt (e.g., potassium dichromate or copper sulfate) before dyeing.
-
Dyeing: The mordanted fiber is then immersed in a dyebath containing the synthesized azo dye. The dyeing process is typically carried out at an elevated temperature and controlled pH.
-
Post-mordanting: Alternatively, the fiber is first dyed and then treated with a mordant solution.
The choice of mordant can significantly influence the final color of the dyed fabric.
Data Presentation: Expected Outcomes
The following table summarizes the expected outcomes for the synthesis of azo dyes from this compound with different coupling components.
| Diazo Component | Coupling Component | Expected Dye Type | Expected Color Range |
| This compound | 2-Naphthol | Monoazo, Mordant | Red to Brown |
| This compound | Resorcinol | Bis-azo, Mordant | Dark Brown to Black |
| This compound | Phenol | Monoazo, Mordant | Yellow to Orange |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no dye precipitate formed | Decomposition of the diazonium salt | Ensure the temperature of the diazotization and coupling reactions is strictly maintained between 0-5 °C. |
| Incorrect pH for coupling | Check and adjust the pH of the coupling solution (alkaline for phenols/naphthols). | |
| Off-color or impure product | Presence of unreacted starting materials or byproducts | Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid). |
| Side reactions due to high temperature | Maintain strict temperature control throughout the synthesis. | |
| Poor dye uptake by textile fibers | Inappropriate dyeing conditions | Optimize dyeing parameters such as temperature, pH, and dyeing time. Consider using a mordant. |
Conclusion
This compound is a versatile precursor for the synthesis of a range of azo dyes, particularly those with potential applications as mordant dyes for natural fibers like wool and silk. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists to explore the synthesis, characterization, and application of these novel colorants. By carefully controlling the reaction conditions and understanding the underlying chemical principles, a diverse palette of azo dyes with desirable properties can be achieved.
References
-
Abdullah, A. F., Kathim, S. H., & Abaies, J. K. (2024). Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis. Baghdad Science Journal. [Link]
-
Dixit, B. C., Patel, H. M., & Desai, D. J. (2014). Studies on Dyeing Performance of Novel Acid Azo Dyes and Mordent Acid Azo Dyes Based on 2,4-Dihydroxybenzophenone. Semantic Scholar. [Link]
-
Hadi, F. F., Al-Obaidi, N. S., & Ali, A. S. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Journal of Biochemical Technology, 9(4), 33-42. [Link]
-
Hartwell, J. L., & Fieser, L. F. (1936). COUPLING OF o-TOLIDINE AND CHICAGO ACID. Organic Syntheses, 16, 12. [Link]
-
Jeon, Y. J., & Im, S. G. (2022). Synthesis of Plant Phenol-derived Polymeric Dyes for Direct or Mordant-based Hair Dyeing. Journal of Visualized Experiments, (186), e64201. [Link]
-
Bhagat, D., Chavan, P. B., Gurnule, W., & Suryawanshi, I. V. (2020). UV-VIS spectra of synthesized azo dye. ResearchGate. [Link]
-
International Science Community Association. (2013). Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole. Research Journal of Chemical Sciences. [Link]
-
Matovic, L., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. Comptes Rendus Chimie, 24(2), 267-280. [Link]
-
Majeed, H. (2013). Synthesis, Characterization, and study of the Spectral and Electronic Properties of a New Azo Dyes Compounds. University of Thi-Qar Journal of Science, 4(1). [Link]
-
Mohammed, A. A. (2021). Synthesis and Identification of Azo Disperse Dye Derived from 4-Aminoantipyrine and Their Applications to Determine Some Drugs. International Journal of Drug Delivery Technology, 11(3), 1040-1044. [Link]
-
Omotosho, O. O., & Ameuru, U. S. (2019). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. World Journal of Applied Chemistry, 4(4), 63-68. [Link]
-
Patel, P. S. (2012). Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol. Archives of Applied Science Research, 4(2), 846-851. [Link]
-
Saleh, M. M., & Dauood, S. S. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Baghdad Science Journal, 4(2), 271-275. [Link]
-
Thasnim, P., & Mini, D. (2014). Synthesis, Spectral and Biological Studies of Complexes with Bidentate Azodye Ligand Derived from Resorcinol and 1-Amino-2-Naphthol-4-Sulphonic Acid. Oriental Journal of Chemistry, 30(3), 1143-1151. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
-
CSIR NET LIFE SCIENCE COACHING. (2025). Azo Coupling of Sulphanilic Acid with Resorcinol. [Link]
-
The University of Hong Kong. (n.d.). Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]
- U.S. Patent No. 4,874,847. (1989). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Diazotisation [organic-chemistry.org]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Bioactive Heterocycles via Condensation of N-(5-Amino-2-hydroxyphenyl)acetamide with Benzaldehyde Derivatives
Introduction
The condensation reaction between 2-aminophenol derivatives and aldehydes is a cornerstone of heterocyclic chemistry, providing a robust pathway to synthetically valuable and biologically active scaffolds. This guide focuses on the reaction between N-(5-Amino-2-hydroxyphenyl)acetamide and various benzaldehyde derivatives. This specific reaction is of high interest to medicinal chemists and drug development professionals as it serves as a gateway to two important classes of compounds: Schiff bases and, more significantly, 2-arylbenzoxazoles.
This compound possesses three key functional groups: a primary aromatic amine, a phenolic hydroxyl group, and an acetamide moiety. The strategic ortho-positioning of the amine and hydroxyl groups facilitates a powerful and efficient cyclization cascade following initial condensation with an aldehyde. The resulting benzoxazole core is a privileged structure found in numerous pharmacologically active agents. This document provides a detailed exploration of the underlying chemical principles, step-by-step synthesis protocols, and expert insights for researchers aiming to leverage this reaction for the creation of novel compound libraries.
Section 1: Chemical Principles and Reaction Mechanism
The reaction proceeds through a two-stage mechanism: initial formation of a Schiff base (imine) intermediate, followed by an intramolecular cyclization to form the stable benzoxazole ring system.
-
Schiff Base Formation: The reaction is initiated by the nucleophilic attack of the primary amino group of this compound on the electrophilic carbonyl carbon of the benzaldehyde derivative. This is typically catalyzed by a small amount of acid, which protonates the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity.[1][2] Subsequent dehydration yields the corresponding Schiff base (an N-benzylideneamine derivative).
-
Intramolecular Cyclization & Aromatization: The phenolic hydroxyl group, positioned ortho to the newly formed imine, then acts as a nucleophile. It attacks the imine carbon in an intramolecular fashion, leading to the formation of a five-membered heterocyclic intermediate (an oxazoline). This intermediate readily undergoes oxidative aromatization, often facilitated by air or a mild oxidant, to yield the thermodynamically stable 2-arylbenzoxazole product. The entire process is frequently performed as a one-pot synthesis.[3][4]
Caption: General reaction mechanism for benzoxazole synthesis.
Section 2: Applications in Medicinal Chemistry
Both the intermediate Schiff bases and the final benzoxazole products are recognized as important pharmacophores in drug discovery.
-
Schiff Bases: The imine (or azomethine) group (-C=N-) is a critical feature responsible for a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[5][6][7] Schiff bases are also versatile ligands in coordination chemistry, forming stable complexes with various metal ions that can exhibit enhanced biological potential.[6][7]
-
Benzoxazoles: This heterocyclic scaffold is a key component in a multitude of FDA-approved drugs and clinical candidates. The rigid, planar structure of the benzoxazole ring allows it to effectively interact with biological targets. Derivatives have shown potent antitumor, antimicrobial, anti-histaminic, and antihypertensive activities.[3][4] The synthesis of a library of 2-arylbenzoxazoles by varying the benzaldehyde reactant is a common strategy in hit-to-lead optimization campaigns.
Section 3: Experimental Protocols
The following protocols provide detailed, validated methods for the synthesis of both the Schiff base intermediates and the final benzoxazole products.
Protocol 1: Synthesis of a Substituted Schiff Base
This protocol details the synthesis of (E)-N-(5-acetamido-2-hydroxyphenyl)-1-(4-chlorophenyl)methanimine as a representative example.
Materials
-
This compound (1.0 mmol, 180.2 mg)
-
4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)
-
Absolute Ethanol (15 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Deionized Water
Equipment
-
50 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus
Procedure
-
Setup: To the 50 mL round-bottom flask, add this compound (1.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol).
-
Dissolution: Add 15 mL of absolute ethanol and a magnetic stir bar. Stir the mixture at room temperature until most solids are dissolved.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.
-
Scientist's Note: Glacial acetic acid acts as a catalyst to accelerate the condensation reaction by activating the aldehyde carbonyl group towards nucleophilic attack.[1]
-
-
Reaction: Attach the reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting materials.
-
Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol followed by cold deionized water to remove any unreacted starting materials and catalyst.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.
Characterization
-
FTIR (cm⁻¹): Expect a strong absorption band around 1610-1630 cm⁻¹ corresponding to the C=N (imine) stretch. The characteristic C=O stretch of the aldehyde (~1700 cm⁻¹) and the N-H bending vibrations of the primary amine should be absent.[8]
-
¹H NMR: Look for a characteristic singlet peak for the imine proton (-CH=N-) between δ 8.5-9.0 ppm.[8]
Protocol 2: One-Pot Synthesis of a 2-Aryl-Benzoxazole Derivative
This protocol describes a modern, efficient one-pot synthesis of N-(2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl)acetamide using a green chemistry approach.
Materials
-
This compound (1.0 mmol, 180.2 mg)
-
Benzaldehyde derivative (1.0 mmol, see table below)
-
Reusable Catalyst (e.g., imidazolium ionic liquid supported on Fe₃O₄ nanoparticles, LAIL@MNP, 4 mg).[3] Alternatively, a catalytic amount of p-toluenesulfonic acid can be used in a conventional solvent.
-
Ethyl Acetate
-
Magnesium Sulfate (anhydrous)
Equipment
-
10 mL reaction vial suitable for sonication
-
Ultrasonic bath (sonicator)
-
External magnet (if using a magnetic catalyst)
-
Rotary evaporator
Procedure
-
Charging Reactants: In a 10 mL vial, combine this compound (1.0 mmol), the chosen benzaldehyde derivative (1.0 mmol), and the catalyst (e.g., LAIL@MNP, 4 mg).[3]
-
Scientist's Note: This protocol utilizes a solvent-free approach with sonication, which often leads to faster reaction times, higher yields, and is environmentally benign. The ultrasonic waves provide the energy for the reaction to proceed.[3]
-
-
Reaction: Place the sealed vial in an ultrasonic bath preheated to 70°C and sonicate for 30-60 minutes.
-
Monitoring: Progress can be monitored by taking a small aliquot, dissolving it in ethyl acetate, and analyzing by TLC or GC-MS.[3]
-
Work-up: After completion, add 15 mL of ethyl acetate to the reaction mixture to dissolve the product.
-
Catalyst Recovery: If using a magnetic catalyst, place an external magnet against the side of the vial to immobilize the catalyst. Carefully decant the organic solution containing the product. The catalyst can be washed with fresh solvent and reused for subsequent runs.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization (e.g., from ethanol) or column chromatography if necessary.
Data Table: Substrate Scope for Benzoxazole Synthesis
| Entry | Benzaldehyde Derivative (R group) | Rationale | Typical Conditions |
| 1 | 4-methoxybenzaldehyde | Electron-donating group (EDG) | 70°C, Sonication, 30 min |
| 2 | 4-chlorobenzaldehyde | Electron-withdrawing group (EWG) | 70°C, Sonication, 30 min |
| 3 | 4-nitrobenzaldehyde | Strong EWG | 70°C, Sonication, 45 min |
| 4 | 4-(dimethylamino)benzaldehyde | Strong EDG | 70°C, Sonication, 30 min |
| 5 | Benzaldehyde (unsubstituted) | Baseline | 70°C, Sonication, 30 min |
Yields for these types of reactions are generally reported in the moderate to good range (70-90%).[3]
Section 4: Workflow and Logic Diagram
The overall process from planning to analysis follows a structured workflow to ensure reproducibility and success.
Caption: High-level experimental workflow for synthesis and analysis.
Section 5: Troubleshooting and Key Considerations
-
Low Yield: If yields are low, ensure all reagents are pure and dry. The presence of water can hinder the initial dehydration step. For the benzoxazole synthesis, incomplete oxidation might be an issue; sometimes bubbling air through the reaction mixture or adding a mild oxidant can improve the final aromatization step.
-
Influence of Substituents: Benzaldehydes with electron-withdrawing groups (e.g., -NO₂, -Cl) have a more electrophilic carbonyl carbon and may react faster in the initial condensation step. Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can slow this step but may facilitate the final aromatization.
-
Purification: While many products precipitate cleanly from the reaction mixture, some derivatives, particularly those with aliphatic or highly non-polar side chains, may require column chromatography for purification.
Section 6: Conclusion
The reaction of this compound with benzaldehyde derivatives is a versatile and powerful method for synthesizing libraries of Schiff bases and 2-arylbenzoxazoles. The protocols outlined in this guide offer reliable and efficient pathways to these valuable compounds. By understanding the underlying mechanisms and leveraging modern synthetic techniques like sonication and reusable catalysts, researchers can rapidly generate diverse molecular entities for screening in drug discovery programs, accelerating the development of new therapeutic agents.
Section 7: References
-
Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega. [Link]
-
Recent Applications of Schiff Bases in Biomedical Sciences. IntechOpen. [Link]
-
The condensation of 2-aminophenols with various aldehydes. ResearchGate. [Link]
-
Scheme of synthesis of benzoxazoles compounds 1-3. ResearchGate. [Link]
-
Synthesis of Benzoxazoles. Organic Chemistry Portal. [Link]
-
Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. [Link]
-
A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health (NIH). [Link]
-
Synthesis of benzoxazoles from acetophenones under optimized... ResearchGate. [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthesis Characterization and Biological Applications of Schiff Base Complexes Containing Acetophenone. Academic Journal of Chemistry. [Link]
-
N-(5-Amino-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acetamide. Pharmaffiliates. [Link]
-
Different catalysts for reaction of benzaldehyde, acetamide and 2-naphthol. ResearchGate. [Link]
-
Reactions of Aminophenols with Formaldehyde and Hydrogen Sulfide. ResearchGate. [Link]
-
Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. PubMed Central. [Link]
-
SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR. [Link]
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Institutes of Health (NIH). [Link]
-
Chemical Properties of Acetamide, N-(2-hydroxyphenyl)- (CAS 614-80-2). Cheméo. [Link]
-
SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. Journal of the Chemical Society of Nigeria. [Link]
-
STUDY OF SCHIFF BASE COMPOUNDS AND ITS DERIVATIVES. Anveshana's International Journal of Research in Engineering and Applied Sciences. [Link]
-
New Method for Preparation of 1-Amidoalkyl-2-Naphthols via Multicomponent Condensation Reaction Utilizing Tetrachlorosilane under Solvent Free Conditions. SCIRP. [Link]
-
Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal of Applied Chemistry. [Link]
-
N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide. PubChem. [Link]
-
A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central. [Link]
-
General reaction of acetophenones with benzaldehyde and some anilines. ResearchGate. [Link]
-
Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. [Link]
-
Aldehyde amine condensation products. Google Patents.
-
benzaldehyde thiosemicarbazone derivatives: Topics by Science.gov. Science.gov. [Link]
Sources
- 1. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 3. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. arpgweb.com [arpgweb.com]
- 7. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of N-(5-Amino-2-hydroxyphenyl)acetamide
Welcome to the technical support guide for the synthesis of N-(5-Amino-2-hydroxyphenyl)acetamide. This resource is tailored for researchers, chemists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we move beyond simple protocols to provide in-depth, field-tested insights into potential challenges, focusing on the identification and mitigation of common side products. Our goal is to empower you with the causal understanding needed to optimize your reaction outcomes and ensure the integrity of your results.
Synthesis Overview: The Primary Pathway
The most common and reliable method for synthesizing this compound involves a two-step process starting from 2-amino-4-nitrophenol. The initial step is the selective N-acetylation of the amino group, followed by the reduction of the nitro group to the desired amine. This sequence is often preferred because direct acetylation of 5-amino-2-hydroxyphenol can be less selective and prone to oxidation.
Caption: Primary synthetic route for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic guidance and preventative solutions.
Q1: My reaction mixture shows multiple spots on the TLC plate. What are the likely side products?
The presence of multiple spots on your TLC plate is a clear indicator of a complex reaction mixture. Besides your target compound and unreacted starting materials, several side products can arise depending on the reaction conditions. The most common culprits include:
-
Isomeric Products: If the starting material, 2-amino-4-nitrophenol, is impure and contains its isomer, 4-amino-2-nitrophenol, you will inevitably form the isomeric acetamide.
-
Di-acetylated Product: Under forcing conditions or with an excess of the acetylating agent, acetylation can occur on both the amino and hydroxyl groups.
-
O-Acetylated Product: While N-acetylation is kinetically and thermodynamically favored, some O-acetylation on the phenolic hydroxyl group can occur.[1][2]
-
Oxidation Products: Aminophenols are highly susceptible to oxidation, which can lead to the formation of colored, often polymeric, impurities, especially in the presence of air or certain metal catalysts.
Q2: I suspect an isomeric impurity. How can I confirm its presence and prevent its formation?
The formation of an isomeric side product, most likely N-(4-Amino-2-hydroxyphenyl)acetamide, is almost always due to impurities in the starting 2-amino-4-nitrophenol.
Causality: The directing effects of the hydroxyl and amino groups in the precursor phenol can lead to the formation of multiple isomers during nitration. If this isomeric mixture is carried forward, both isomers will be acetylated and reduced.
Identification: Distinguishing between these isomers requires careful analysis of their spectroscopic data.
| Compound | Key ¹H NMR Signals (DMSO-d₆, approx. δ) | Mass Spec (m/z) [M+H]⁺ |
| This compound | Singlet ~8.8 ppm (NH), Singlet ~8.5 ppm (OH), Doublet ~6.5 ppm, Doublet of doublets ~6.3 ppm, Doublet ~6.2 ppm, Singlet ~1.9 ppm (CH₃) | 167.08 |
| N-(4-Amino-2-hydroxyphenyl)acetamide | Signals will show a different aromatic splitting pattern due to the different substitution. | 167.08 |
Troubleshooting & Prevention:
-
Starting Material Purity: The most critical step is to ensure the purity of your starting 2-amino-4-nitrophenol. Recrystallization of the starting material is highly recommended.[3]
-
Analytical Validation: Always characterize your starting materials by melting point, NMR, or HPLC to confirm their identity and purity before beginning the synthesis.
Q3: My mass spectrum shows a peak corresponding to a di-acetylated product. How can I avoid this?
The formation of N-(5-acetylamino-2-acetoxyphenyl)acetamide is a classic example of over-acetylation.
Causality: While the amino group is more nucleophilic than the phenolic hydroxyl group, prolonged reaction times, high temperatures, or a large excess of acetic anhydride can drive the reaction towards di-acetylation.[1][2] The initial N-acetylation is followed by a slower O-acetylation.
Caption: Formation of the di-acetylated side product.
Identification:
| Compound | Key ¹H NMR Signals (DMSO-d₆, approx. δ) | Mass Spec (m/z) [M+H]⁺ |
| This compound | Singlet ~8.8 ppm (NH), Singlet ~8.5 ppm (OH), Aromatic signals ~6.2-6.5 ppm, Singlet ~1.9 ppm (CH₃) | 167.08 |
| Di-acetylated Product | Two distinct acetyl CH₃ singlets (one for N-acetyl, one for O-acetyl), downfield shift of aromatic protons, absence of the phenolic OH signal. | 209.09 |
Troubleshooting & Prevention:
-
Stoichiometry: Use a modest excess of the acetylating agent (e.g., 1.1 to 1.2 equivalents).
-
Temperature Control: Perform the acetylation at room temperature or with gentle heating. Avoid high temperatures.
-
Reaction Monitoring: Monitor the reaction closely using TLC. Once the starting material is consumed, proceed with the workup to avoid over-acetylation.
Q4: My final product is dark brown and appears oily, making purification difficult. What's the cause?
A dark, intractable product is typically a sign of oxidation.
Causality: Aminophenols are electron-rich aromatic compounds and are therefore highly susceptible to oxidation, which can be initiated by atmospheric oxygen, metal contaminants, or excessive heat. This leads to the formation of highly colored quinone-imine type structures and polymers.
Troubleshooting & Prevention:
-
Inert Atmosphere: For sensitive reactions, particularly during the final reduction step and subsequent workup, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidation.
-
Degassed Solvents: Using solvents that have been degassed (by sparging with an inert gas or through freeze-pump-thaw cycles) can minimize dissolved oxygen.
-
Temperature Control: Avoid excessive heat during the reaction and workup.
-
Purification with Activated Charcoal: If your product is discolored, you can often remove the colored impurities by treating a solution of the crude product with a small amount of activated charcoal, followed by hot filtration.[4]
Experimental Protocols
Protocol 1: Synthesis of N-(2-hydroxy-5-nitrophenyl)acetamide
-
Reaction Setup: In a round-bottom flask, suspend 2-amino-4-nitrophenol (1.0 eq) in glacial acetic acid.
-
Acetylation: To this stirred suspension, add acetic anhydride (1.1 eq) dropwise.
-
Reaction: Stir the mixture at room temperature. The suspension should gradually become a clear solution. Monitor the reaction by TLC until the starting material is no longer visible (typically 1-2 hours).
-
Workup: Pour the reaction mixture slowly into a beaker of ice-water with vigorous stirring.
-
Isolation: Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and air dry.
Protocol 2: Reduction to this compound
-
Reaction Setup: Dissolve the crude N-(2-hydroxy-5-nitrophenyl)acetamide from the previous step in ethanol or methanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to hydrogenation (using a balloon filled with H₂ or a Parr hydrogenator) at room temperature and atmospheric pressure.
-
Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the formation of a new, more polar spot indicates the reaction is proceeding.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
References
-
Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 2018. [Link]
-
Comparing nucleophilicity of oxygen and nitrogen in acetylation of 4-aminophenol. Chemistry Stack Exchange. [Link]
-
2-amino-4-nitrophenol - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
When p-aminophenol is subjected to acylation, does it occur at the amino group preferably? Quora. [Link]
Sources
Technical Support Center: Optimizing Acetylation of Aminophenols to Reduce Impurities
Welcome to the technical support center for the acetylation of aminophenols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information to help you optimize your experiments, minimize impurities, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the acetylation of p-aminophenol with acetic anhydride?
The acetylation of p-aminophenol is a classic example of nucleophilic acyl substitution.[1][2] The reaction proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the p-aminophenol's amino group acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a stable acetate anion as a leaving group, and after a proton transfer, the N-acetylated product (paracetamol) is formed along with acetic acid as a byproduct.[1][3]
Caption: Nucleophilic addition-elimination mechanism of p-aminophenol acetylation.
Q2: Why is N-acetylation overwhelmingly favored over O-acetylation in aminophenols?
While both the nitrogen of the amino group and the oxygen of the hydroxyl group possess lone pairs of electrons and can act as nucleophiles, nitrogen is less electronegative than oxygen.[3] This makes the lone pair on the nitrogen more available for donation to an electrophile (the carbonyl carbon of acetic anhydride), rendering the amino group a stronger nucleophile than the hydroxyl group.[4] Consequently, N-acetylation occurs much more readily and is the major reaction pathway under typical conditions.
Q3: What are the most common impurities encountered in this reaction, and what are their origins?
Several impurities can arise during the synthesis of N-acetyl aminophenols. Understanding their origin is key to minimizing their formation.
| Impurity Name | Structure | Source |
| p-Aminophenol (PAP) | C₆H₇NO | Unreacted starting material.[5][6] |
| 4-Acetamidophenyl acetate (Diacetylated impurity) | C₁₀H₁₁NO₃ | O-acetylation of the desired product or starting material, often due to excess acetic anhydride or prolonged reaction times.[7][8][9] |
| p-Chloroacetanilide (PCA) | C₈H₈ClNO | Arises from chlorinated analogs present as impurities in the p-aminophenol starting material.[1][5] |
| Oxidation Products (e.g., Quinonimines) | Varied | Oxidation of the p-aminophenol starting material, which is highly susceptible to air oxidation, leading to colored impurities.[10][11] |
| Acetic Acid | C₂H₄O₂ | A byproduct of the main reaction and also formed from the hydrolysis of acetic anhydride in the presence of water.[12][13] |
Q4: How can I minimize the formation of the diacetylated impurity (4-acetamidophenyl acetate)?
The formation of the diacetylated product is a common issue, particularly when aiming for high purity. Here are some strategies to mitigate its formation:
-
Control Stoichiometry: Avoid using a large excess of acetic anhydride. A slight excess is often sufficient to drive the reaction to completion without promoting significant O-acetylation.
-
Reaction Time: Monitor the reaction progress (e.g., by TLC or HPLC) and quench it once the starting material is consumed. Prolonged reaction times can lead to the slower O-acetylation of the desired N-acetylated product.[7]
-
Temperature Control: Perform the reaction at a moderate temperature. High temperatures can provide the necessary activation energy for the less favorable O-acetylation to occur.
-
Aqueous Medium: Conducting the reaction in an aqueous medium can help suppress O-acetylation. The presence of water will also hydrolyze excess acetic anhydride.[14][15]
Q5: What is the dual role of water in the acetylation of aminophenols?
Water plays a complex and often misunderstood role in this reaction:
-
Positive Role (Solvent and Selectivity Enhancer): Water can be used as a solvent for the reaction, which is beneficial from a green chemistry perspective. It can also help to ensure the quantitative conversion of the reaction.[14] The presence of water can help to suppress the formation of the diacetylated impurity.
-
Negative Role (Hydrolysis of Acetylating Agent): Water readily hydrolyzes acetic anhydride to form two equivalents of acetic acid.[12][13][16][17][18] This is a competing reaction that consumes the acetylating agent, potentially leading to an incomplete reaction if not accounted for by using a sufficient excess of acetic anhydride.
Q6: How does reaction temperature influence the outcome of the acetylation?
Temperature is a critical parameter that affects both the reaction rate and the impurity profile:
-
Low Temperatures: The reaction will proceed slowly, potentially leading to incomplete conversion.
-
Moderate Temperatures (e.g., room temperature to 85°C): Generally optimal for achieving a good reaction rate while minimizing side reactions.[19]
-
High Temperatures (e.g., >100°C): While increasing the reaction rate, high temperatures can promote the formation of impurities, including the diacetylated product and degradation products. It can also lead to discoloration of the product.[20]
Q7: What are the recommended analytical methods for monitoring the reaction and quantifying impurities?
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common and effective methods for impurity profiling in paracetamol and other acetylated aminophenols.[5][6][21][22]
-
HPLC: Provides quantitative data on the presence of the desired product and various impurities. Reversed-phase HPLC with UV detection is a standard technique. The European Pharmacopoeia outlines specific HPLC methods for paracetamol impurity testing.[21][23]
-
TLC: A rapid and qualitative method for monitoring the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot. It can also help visualize colored impurities.[5][6]
Section 2: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Caption: A troubleshooting workflow for common issues in aminophenol acetylation.
Problem: Low Yield of the Acetylated Product
Possible Cause 1: Incomplete Reaction
-
Explanation: The reaction may not have proceeded to completion, leaving a significant amount of starting material. This can be due to insufficient reaction time or a temperature that is too low.
-
Solution:
-
Monitor the reaction using TLC or HPLC to confirm the consumption of the starting aminophenol.
-
If the reaction is sluggish, consider moderately increasing the temperature or extending the reaction time.
-
Possible Cause 2: Hydrolysis of Acetic Anhydride
-
Explanation: If the reaction is performed in the presence of water, a portion of the acetic anhydride will be hydrolyzed to acetic acid, rendering it unavailable for acetylation.[12][13][16]
-
Solution:
-
When using an aqueous solvent, ensure a sufficient excess of acetic anhydride is used to compensate for hydrolysis. A typical excess is 10-20%.
-
For anhydrous reactions, ensure all glassware is dry and use anhydrous solvents.
-
Possible Cause 3: Product Loss During Workup and Crystallization
-
Explanation: The desired product may be partially soluble in the crystallization solvent, leading to losses during filtration. Improper pH during workup can also lead to the loss of product if it has phenolic properties.
-
Solution:
-
Optimize the crystallization process. Ensure the solution is sufficiently cooled to maximize precipitation before filtration.
-
Wash the collected crystals with a minimal amount of ice-cold solvent to remove soluble impurities without dissolving a significant amount of the product.
-
In the case of aminophenols, ensure the pH of the aqueous phase during extraction is controlled to keep the product in its neutral form, maximizing its solubility in the organic phase.[24][25]
-
Problem: The Final Product is Colored (Pink, Yellow, or Brown)
Possible Cause: Oxidation of p-Aminophenol
-
Explanation: Aminophenols, particularly p-aminophenol, are highly susceptible to oxidation by atmospheric oxygen, which forms intensely colored quinone-type impurities.[10][11] These impurities can be carried through the reaction and contaminate the final product.
-
Solution:
-
Use high-purity p-aminophenol that is white or off-white. If the starting material is already colored, it should be purified before use.
-
Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
During workup, the crude product can be treated with a decolorizing agent. Heating the crude product with a reducing agent like sodium dithionite (sodium hydrosulfite) can reduce the colored impurities to colorless compounds.[10] Activated carbon can also be used during recrystallization to adsorb colored impurities.
-
Problem: High Levels of Unreacted p-Aminophenol in the Final Product
Possible Cause: Insufficient Acetylating Agent
-
Explanation: This is a common issue and often directly related to the stoichiometry of the reactants. If not enough acetic anhydride is available to react with all of the p-aminophenol, the starting material will remain. As mentioned previously, the presence of water will consume the acetylating agent.
-
Solution:
-
Carefully calculate and weigh the reactants. Ensure at least a 1:1 molar ratio of acetic anhydride to p-aminophenol.
-
If performing the reaction in an aqueous medium, add a slight excess (e.g., 1.1 to 1.2 equivalents) of acetic anhydride to compensate for hydrolysis.
-
Problem: Presence of the Diacetylated Impurity in the Final Product
Possible Cause: Over-Acetylation
-
Explanation: The hydroxyl group of the desired N-acetylated product can undergo a slower acetylation to form the diacetylated impurity. This is more likely to occur under forcing conditions.
-
Solution:
-
Optimize Stoichiometry: Avoid using a large excess of acetic anhydride.
-
Control Reaction Time and Temperature: Monitor the reaction and stop it once the p-aminophenol is consumed. Avoid unnecessarily high temperatures.
-
Purification: The diacetylated impurity can often be removed by careful recrystallization, as its solubility profile may differ from the desired mono-acetylated product.
-
Section 3: Key Experimental Protocols
Protocol 1: Standard Aqueous Acetylation of p-Aminophenol
-
In a suitable reaction vessel, suspend p-aminophenol (1.0 eq.) in water.
-
Stir the suspension to ensure it is well-mixed.
-
Slowly add acetic anhydride (1.1-1.2 eq.) to the suspension. The reaction is often exothermic.
-
Continue stirring the mixture. The reaction is typically complete within 15-30 minutes.
-
Cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold water.
-
Air-dry the crude product.
Protocol 2: Decolorization of Crude Product
-
Transfer the colored crude product to a flask.
-
Add a solution of sodium dithionite in water.
-
Heat the mixture (e.g., to about 100°C) for approximately 15 minutes with occasional stirring.[10]
-
Cool the mixture thoroughly in an ice bath to re-precipitate the decolorized product.
-
Collect the purified product by vacuum filtration, washing with a small amount of ice-cold water.
-
Dry the final product.
Protocol 3: Representative HPLC Method for Impurity Profiling
This is a general guide; specific conditions may need to be optimized for your system and the specific impurities of interest.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Phosphate Buffer (pH ~3.5) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, ramp up to elute less polar impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
This method is illustrative. Refer to pharmacopeial methods for validated impurity profiling protocols.[21][23]
References
-
Janssen, H. J., Haydel, C. H., & Greathouse, L. H. (1957). Hydrolysis of Acetic Anhydride in Concentrated Acetic Acid without Catalysis. Industrial & Engineering Chemistry, 49(2), 197-199. [Link]
-
ResearchGate. (n.d.). The reaction mechanism of acetaminophen synthesis. [Link]
-
Digital Commons@ETSU. (n.d.). Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. [Link]
-
The Student Room. (2012). Synthesis of Paracetamol by Acetylation of 4-Aminophenol. [Link]
-
Shanbhag, A. (2006). Synthesis of Acetaminophen. [https://www.cpp.edu/~als shanbhag/old/organiclab/Synth-Acetaminophen.pdf]([Link] shanbhag/old/organiclab/Synth-Acetaminophen.pdf)
-
Moelwyn-Hughes, E. A. (1938). THE HYDROLYSIS OF ACETIC ANHYDRIDE. Transactions of the Faraday Society, 34, 91-100. [Link]
-
R Discovery. (2014). Acetic Anhydride Hydrolysis at High Acetic Anhydride to Water Ratios. [Link]
-
Impurity profiling of paracetamol dosage forms used in maiduguri metropolis. (2024). AIP Publishing. [Link]
-
YouTube. (2025). Paracetamol: mechanism of acetylation of p-aminophenol with acetylacetone. [Link]
-
Wahba, I. A., Hassan, S. A., Fayed, A. S., & El-Mosallamy, S. S. (2025). Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods. Chemistry Central Journal, 19(1), 1-10. [Link]
-
Patil, P., & Kulkarni, B. D. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 18321-18329. [Link]
-
Knöfel, A., & Marten, S. (n.d.). High Speed Analysis of Paracetamol and its Process Impurities. LCGC International. [Link]
-
Smith, A. M., & Jones, C. D. (2023). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences. Journal of Chemical Education, 100(9), 3564-3569. [Link]
- Google Patents. (n.d.).
-
YouTube. (2024). acetylation of 4-aminophenol: Mechanism. [Link]
-
Journal of Chemical Education. (2023). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. [Link]
-
Pharmaffiliates. (n.d.). Paracetamol-impurities. [Link]
-
ResearchGate. (n.d.). Synthetic route of paracetamol. [Link]
-
SciSpace. (2018). Evaluated method for the separation and identification of paracetamol impurities by reverse phase high performance liquid chroma. [Link]
-
Phenomenex. (n.d.). European Pharmacopoeia Paracetamol Monograph Draft Method: Achieving Improved Sensitivity, Resolution, and Separation. [Link]
-
World Journal of Pharmaceutical Research. (2019). impurity profiling of paracetamol dosage forms used in maiduguri metropolis. [Link]
-
ResearchGate. (2025). Acetylation of p Aminophenol by Preyssler's anion [NaP 5 W 30 O 110 ] 14-. [Link]
-
ResearchGate. (2023). The Effect of Temperature and Solvents on the Thermodynamical and Electronic Properties of N-acetyl-para-aminophenol (APAP): A Computational Study. [Link]
- Google Patents. (n.d.).
-
The Royal Society of Chemistry. (n.d.). Supplementary Information Amidation of phenol derivatives: a direct synthesis of paracetamol (acetaminophen) from hydroquinone. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation. [Link]
-
MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]
-
Wikipedia. (n.d.). Paracetamol. [Link]
-
Heriot-Watt University Research Portal. (2018). Effects of Water and Temperature on Reaction Mechanism and Crystal Properties in a Reactive Crystallization of Paracetamol. [Link]
-
PubMed. (2022). The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. [Link]
-
Chemistry Stack Exchange. (2020). Comparing nucleophilicity of oxygen and nitrogen in acetylation of 4-aminophenol. [Link]
-
YouTube. (2017). Part 6 of 6: Acetaminophen from p-aminophenol. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
ResearchGate. (2025). Organic Salts of Pharmaceutical Impurity p-Aminophenol. [Link]
-
ResearchGate. (2026). Kinetics Study of Paracetamol Production from Para-Aminophenol and Acetic Anhydride. [Link]
-
The Royal Society of Chemistry. (n.d.). CCCLVI1.-The Amino- 1 -meth ylbenxoxaxoles und their Conversion into the Arsinic Acids of o-Aminophenol. [Link]
-
Green Chemistry. (2024). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. [Link]
-
PubMed. (2022). Human N-Acetyltransferase 1 and 2 Differ in Affinity Towards Acetyl-Coenzyme A Cofactor and N-Hydroxy-Arylamine Carcinogens. [Link]
-
Science.gov. (n.d.). related impurities 4-aminophenol: Topics. [Link]
-
PubChem. (n.d.). Diacetyl-p-aminophenol. [Link]
-
PubMed Central. (n.d.). Codominant Expression of N-Acetylation and O-Acetylation Activities Catalyzed by N-Acetyltransferase 2 in Human Hepatocytes. [Link]
-
PubMed. (n.d.). N-and O-acetylation of aromatic and heterocyclic amine carcinogens by human monomorphic and polymorphic acetyltransferases expressed in COS-1 cells. [Link]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Impurity profiling of paracetamol dosage forms used in maiduguri metropolis [wisdomlib.org]
- 6. Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. US3113150A - Preparation of N-acetyl-p-aminophenol - Google Patents [patents.google.com]
- 9. Diacetyl-p-aminophenol | C10H11NO3 | CID 54070271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rene.souty.free.fr [rene.souty.free.fr]
- 11. US4474985A - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
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"N-(5-Amino-2-hydroxyphenyl)acetamide" solubility issues in organic solvents
Technical Support Center: N-(5-Amino-2-hydroxyphenyl)acetamide
Welcome to the technical support guide for this compound (CAS 69656-91-1), also known as 5-Amino-2-acetamidophenol. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and dissolution of this compound.
Q1: What are the primary structural features of this compound that influence its solubility?
A1: The solubility of this compound is dictated by its complex amphiphilic structure. It contains:
-
A Polar Phenolic Hydroxyl (-OH) Group: This group is a strong hydrogen bond donor and acceptor, promoting solubility in polar protic solvents.
-
A Polar Amino (-NH2) Group: This basic group is also a hydrogen bond donor and can be protonated in acidic conditions, significantly altering solubility.
-
An Acetamide (-NHC(O)CH3) Group: This amide group is polar and can participate in hydrogen bonding as both a donor and an acceptor.
-
An Aromatic Phenyl Ring: This core structure is nonpolar and hydrophobic, favoring solubility in non-polar or aromatic solvents.
The molecule's poor solubility arises from strong intermolecular hydrogen bonding between its own molecules in the solid state. Overcoming this high lattice energy requires solvents that can effectively compete for these hydrogen bonds.
Q2: Which organic solvents are recommended as a starting point for dissolving this compound?
A2: Based on its structure and available data, highly polar aprotic solvents are the most effective starting points. These include:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N,N-Dimethylacetamide (DMAc)
These solvents are strong hydrogen bond acceptors and can effectively solvate the polar functional groups of the molecule. Polyamides and other aromatic compounds with similar functional groups often show high solubility in these solvents[1][2].
Q3: Is this compound soluble in common lab alcohols like methanol or ethanol?
A3: Solubility in alcohols like methanol and ethanol is expected to be limited. While these are polar protic solvents capable of hydrogen bonding, their solvent-solute interactions may not be strong enough to fully overcome the strong solute-solute interactions of the compound in its crystal lattice. Solubility may be improved with heating, but complete dissolution at high concentrations is often difficult to achieve. For structurally similar compounds, solubility in alcohols is often reported as "slight" or requires heating[3].
Q4: What is the expected solubility in non-polar solvents?
A4: The compound exhibits poor solubility in non-polar solvents.[4] The presence of multiple polar, hydrogen-bonding functional groups makes it energetically unfavorable to dissolve in hydrocarbons like hexane, toluene, or cyclohexane[4].
Part 2: Solubility Data Summary
The following table provides a qualitative summary of the expected solubility of this compound in various organic solvents at room temperature. This data is compiled from empirical observations and knowledge of structurally related molecules.
| Solvent Class | Solvent Name | Expected Solubility | Rationale & Expert Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Strong H-bond acceptor, effectively disrupts crystal lattice. The solvent of choice for stock solutions. |
| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, a highly effective polar aprotic solvent.[1][5][6] | |
| N,N-Dimethylacetamide (DMAc) | Soluble | Another excellent option, often interchangeable with DMSO and DMF.[1][2] | |
| Acetonitrile (ACN) | Slightly Soluble to Insoluble | Less polar than DMSO/DMF, generally a weaker solvent for this compound class. | |
| Polar Protic | Methanol (MeOH) | Slightly Soluble | Can act as H-bond donor and acceptor but may be less effective than DMSO/DMF. Heating may be required. |
| Ethanol (EtOH) | Slightly Soluble | Similar to methanol, but its slightly lower polarity may further reduce solubility. | |
| Water | Slightly Soluble to Insoluble | Solubility is poor in neutral water but can be significantly increased by adjusting the pH.[7] | |
| Non-Polar | Toluene | Insoluble | The hydrophobic core is insufficient to overcome the polarity of the functional groups.[4] |
| Hexane / Cyclohexane | Insoluble | Highly non-polar nature is incompatible with the polar functional groups.[4] | |
| Chlorinated | Dichloromethane (DCM) | Insoluble | Insufficient polarity to dissolve the compound. |
| Chloroform (CHCl₃) | Insoluble | Similar to DCM. |
Part 3: Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered during experiments.
Initial Troubleshooting Workflow
Use the following decision tree to diagnose and solve your solubility issue.
Caption: A workflow for troubleshooting solubility issues.
Q5: My compound won't dissolve in DMSO even after vortexing. What should I do next?
A5: If the compound remains insoluble in DMSO, DMF, or DMAc at room temperature, follow these steps:
-
Apply Gentle Heat: Warm the solution to 40-50°C. This increases the kinetic energy of the solvent molecules, helping them to break down the compound's crystal lattice more effectively. Do not overheat, as this could risk degradation.
-
Sonication: Place the vial in an ultrasonic bath for 5-15 minutes. The high-frequency sound waves create cavitation bubbles that physically disrupt the solid particles, increasing the surface area available for solvation.
-
Assess Concentration: You may be attempting to create a supersaturated solution. Re-evaluate the required concentration for your experiment. If possible, start by making a higher concentration stock (e.g., 50-100 mM in DMSO) and then dilute it into your experimental media.
Q6: Can I use a co-solvent system to improve solubility?
A6: Yes, a co-solvent system can be a powerful technique.[8] This involves using a mixture of solvents to achieve a desirable polarity. For example, if your final experimental system is aqueous-based but the compound requires DMSO to dissolve, you can:
-
Dissolve the compound in a minimal amount of pure DMSO to create a concentrated stock solution.
-
Slowly add this stock solution to your aqueous buffer while vortexing vigorously. This helps to prevent the compound from precipitating out of solution.
Causality: The DMSO acts as a "carrier" solvent, and when introduced into the aqueous phase, the local concentration of DMSO around the compound molecules keeps them solubilized long enough to disperse. Be mindful of the final DMSO concentration, as it can affect biological assays (typically <0.5% v/v is recommended).
Q7: How does pH adjustment affect the solubility in aqueous solutions?
A7: pH adjustment is a highly effective method for aqueous systems.[9][10]
-
Acidic Conditions (e.g., pH 2-4): The primary amino group (-NH2) has a basic character and will become protonated to form an ammonium salt (-NH3+). This ionic form is significantly more soluble in water. Adding a small amount of HCl can achieve this.
-
Basic Conditions (e.g., pH 9-11): The phenolic hydroxyl group (-OH) is acidic and will be deprotonated to form a phenoxide ion (-O-). This also creates a charged species that is more water-soluble. Adding a small amount of NaOH can be used.
The compound is least soluble at its isoelectric point, where it has no net charge.
Part 4: Experimental Protocols
These protocols provide step-by-step guidance for determining and enhancing solubility.
Protocol 1: Qualitative Solubility Assessment
This protocol provides a quick method to screen for suitable solvents.
Materials:
-
This compound
-
Selection of test solvents (DMSO, DMF, Methanol, Water, Toluene)
-
Microcentrifuge tubes or small glass vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh approximately 1-2 mg of the compound into each labeled vial.
-
To the first vial, add 100 µL of the first test solvent (e.g., DMSO). This corresponds to a concentration of 10-20 mg/mL.
-
Vortex the vial vigorously for 1-2 minutes at room temperature.
-
Visually inspect the solution against a dark background.
-
Soluble: The solution is completely clear with no visible solid particles.
-
Slightly Soluble: The solution is hazy or a significant amount of solid remains.
-
Insoluble: The vast majority of the solid remains undissolved.
-
-
If the compound is insoluble, add another 900 µL of the solvent (for a total volume of 1 mL) and vortex again to assess solubility at a lower concentration (1-2 mg/mL).
-
Record your observations in a table.
-
Repeat steps 2-6 for each test solvent.
Protocol 2: Preparation of a Concentrated Stock Solution
This is the standard procedure for preparing a stock solution for use in biological or chemical assays.
Materials:
-
This compound
-
High-purity DMSO
-
Analytical balance
-
Appropriately sized vial (e.g., amber glass)
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the mass of the compound needed to achieve the desired concentration and volume (e.g., for 5 mL of a 50 mM solution).
-
Carefully weigh the calculated mass of the compound and transfer it to the vial.
-
Add approximately 80% of the final required volume of DMSO.
-
Vortex vigorously for 2-3 minutes. If solid remains, sonicate for 10 minutes or warm gently to 40°C until the solid is fully dissolved.
-
Allow the solution to cool to room temperature.
-
Add DMSO to reach the final desired volume and vortex briefly to ensure homogeneity.
-
Store the stock solution appropriately (typically at -20°C or -80°C, protected from light and moisture).
References
-
Pawar, P., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. International Journal of Pharmaceutical Sciences and Research, 3(8), 2279-2292. Retrieved from [Link]
-
Phillips, M. A. (1930). CCCLVI1.-The Amino- 1 -meth ylbenxoxaxoles und their Conversion into the Arsinic Acids of o-Aminophenol. Journal of the Chemical Society (Resumed), 2689. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility a of polyamides. Retrieved from [Link]
-
Laboratorio ELEA S.A.C.I.F. y A. (2016). Safety Data Sheet. Retrieved from [Link]
-
Chokshi, R. J., et al. (2006). Improvement in solubility of poor water-soluble drugs by solid dispersion. Pakistan Journal of Pharmaceutical Sciences, 19(4), 335-341. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of d - p -Hydroxyphenylglycine in Water, Methanol, Ethanol, Carbon Tetrachloride, Toluene, and N , N -Dimethylformamide between 278 K and 323 K. Retrieved from [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. Retrieved from [Link]
-
NHR Organic Oils. (n.d.). Safety Data Sheet Organic Jojoba Oil (Simmondsia chinensis). Retrieved from [Link]
-
Chemistry Connection. (2018). Safety Data Sheet. Retrieved from [Link]
-
LinkedIn. (2024). Enhancing solubility of poorly soluble drugs using various techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility a of PEAs. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of 2,6-Diamino-3,5-dinitropyridine and 2,5-Dihydroxyterephthalic Acid in N,N-Dimethylformamide, Dimethylsulfoxide, Ethanol, and Methanol, N,N-Dimethylacetamide, and Acetic Acid. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy this compound | 23184-60-3 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CCCLVII.—The amino-1-methylbenzoxazoles and their conversion into the arsinic acids of o-aminophenol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
Preventing oxidation of "N-(5-Amino-2-hydroxyphenyl)acetamide" during storage
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and frequently asked questions (FAQs) for preventing the oxidative degradation of N-(5-Amino-2-hydroxyphenyl)acetamide during storage. Due to the limited specific stability data for this compound, the recommendations provided herein are expertly extrapolated from the well-documented behavior of structurally similar aromatic amines and phenolic compounds, particularly aminophenol derivatives. This guide emphasizes understanding the underlying chemical principles to empower users to design and validate effective, long-term storage solutions.
Part 1: Troubleshooting Guide - Common Storage Issues
This section addresses specific problems that users may encounter, providing a logical framework for diagnosis and resolution.
Q1: My initially off-white or light-colored this compound powder has turned yellow, brown, or even purple. What is happening?
A1: The discoloration you are observing is a classic indicator of oxidation. The this compound molecule contains two functional groups highly susceptible to oxidation: a phenolic hydroxyl (-OH) group and an aromatic amino (-NH2) group.
-
Mechanism of Discoloration: Exposure to atmospheric oxygen, often accelerated by light or heat, initiates an oxidation cascade. The aminophenol moiety is oxidized to a highly reactive quinone-imine intermediate. These intermediates are intensely colored and can undergo further reactions, including polymerization, to form darker, complex mixtures. This process is analogous to the degradation observed in related compounds like p-aminophenol.[1][2] The presence of both an amino and a hydroxyl group on the same aromatic ring makes the molecule particularly prone to this type of degradation.
-
Immediate Actions:
-
Assess Usability: The purity of the discolored material is compromised. For sensitive applications, it is recommended to purify a small sample or use a fresh, unoxidized lot.
-
Review Storage Conditions: Immediately evaluate your current storage protocol against the best practices outlined in the FAQ section below. The primary culprits are typically exposure to air (oxygen) and light.
-
Q2: I've detected new, unexpected peaks in my HPLC/LC-MS analysis of a stored sample. How can I identify if these are oxidation products?
A2: The appearance of new peaks, particularly those with different retention times and UV-Vis absorption spectra, strongly suggests chemical degradation.
-
Identifying Degradants:
-
Hypothesize Structures: Based on known aminophenol chemistry, the primary degradation products are likely dimers, trimers, and polymers formed from the initial quinone-imine species.[2] These larger molecules will typically have longer retention times in reverse-phase HPLC.
-
Mass Spectrometry (MS): Use LC-MS to determine the molecular weights of the impurities. Look for masses corresponding to dimers (2x the parent mass minus H2), trimers, and other oligomers. High-resolution mass spectrometry can provide elemental composition to confirm the identity of degradation products.[3][4]
-
UV-Vis Spectroscopy: Oxidized products like quinone-imines often exhibit strong absorption in the visible range (400-700 nm), which explains the color change. Compare the UV-Vis spectra of the impurity peaks to the parent compound. A shift to longer wavelengths (a bathochromic shift) is indicative of increased conjugation, a common feature of these colored oxidation products.
-
-
Corrective Workflow: The workflow below outlines a systematic approach to identifying and mitigating the source of degradation.
Part 2: Frequently Asked Questions (FAQs) on Storage
This section provides proactive guidance on the optimal storage and handling of this compound.
Q3: What are the ideal storage conditions for long-term stability?
A3: To maximize the shelf-life of this compound, you must rigorously control the atmosphere, temperature, and light exposure.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Nitrogen or Argon) | The primary degradation pathway is oxidation. [1][2]Replacing air with an inert gas like nitrogen or argon removes oxygen, the key reactant in this process. This is the single most effective measure to prevent discoloration and degradation. [5] |
| Temperature | -20°C to 4°C (Refrigerated/Frozen) | Chemical reactions, including oxidation, slow down significantly at lower temperatures. [6]Storing the compound in a freezer or refrigerator will reduce the rate of any potential degradation. Avoid repeated freeze-thaw cycles by aliquoting the sample. |
| Light | Amber Glass Vial or Light-Proof Container | UV and visible light can provide the energy to initiate and catalyze oxidative reactions (photo-oxidation). Storing the compound in an amber vial or wrapping a clear vial in aluminum foil effectively blocks light. [5][7] |
| Container | Tightly Sealed Glass Vial | The container must have a tight seal to prevent the ingress of atmospheric oxygen and moisture. A vial with a PTFE-lined cap is ideal. For added protection, the seal can be wrapped with Parafilm®. |
Q4: How should I handle the compound when taking a sample from the main container?
A4: Proper handling during sampling is critical to maintain the integrity of the bulk material. Each time the container is opened, there is a risk of introducing air and moisture.
-
Best Practice Protocol for Sampling:
-
Equilibration: Allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder, which can accelerate degradation.
-
Inert Gas Purge: If possible, open the container and weigh out your sample inside a glove box or glove bag with a nitrogen or argon atmosphere.
-
Quick Sampling: If a glove box is not available, work quickly in a fume hood.
-
Re-Purge and Seal: Before re-sealing the main container, gently flush the headspace with a stream of dry nitrogen or argon. [5]Immediately seal the vial tightly, wrap with Parafilm®, and return it to its designated cold and dark storage location.
-
The decision tree below can help guide your storage choices.
Sources
- 1. US3781354A - Process for purification of n-acetyl-p-aminophenol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. kajay-remedies.com [kajay-remedies.com]
- 6. mdpi.com [mdpi.com]
- 7. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in N-(5-Amino-2-hydroxyphenyl)acetamide Synthesis
Welcome to the technical support center for the synthesis of N-(5-Amino-2-hydroxyphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide clear, actionable solutions to common experimental challenges, particularly that of low reaction yield. Here, we dissect the synthetic pathway, address frequently encountered issues, and provide detailed protocols and troubleshooting logic to optimize your synthesis for improved outcomes.
Section 1: Understanding the Synthetic Pathway
The most reliable and commonly employed route for synthesizing this compound is a two-step process starting from 2-Amino-4-nitrophenol. This strategy is preferred because it allows for controlled transformations and minimizes the formation of complex isomeric mixtures that are difficult to separate.
The pathway involves:
-
Acetylation: The amino group of 2-Amino-4-nitrophenol is selectively acetylated to form the intermediate, N-(2-hydroxy-5-nitrophenyl)acetamide. This step serves to protect the more nucleophilic amino group, preventing it from undergoing unwanted side reactions in the subsequent step.
-
Reduction: The nitro group of the intermediate is then selectively reduced to a primary amine, yielding the final product, this compound.
Caption: General two-step synthetic workflow.
Section 2: Frequently Asked Questions (FAQs)
Q1: My overall yield is significantly lower than expected. Which of the two steps is the more likely cause?
A1: Both steps present unique challenges that can contribute to low overall yield.
-
Step 1 (Acetylation): Issues in this step often relate to incomplete reactions or side-product formation (e.g., O-acetylation). However, this reaction is typically high-yielding if conditions are controlled.
-
Step 2 (Reduction): This step is frequently the primary source of yield loss. The product, an aminophenol, is highly susceptible to aerobic oxidation, which can lead to the formation of dark, polymeric "tarry" byproducts.[1] Incomplete reduction or catalyst poisoning can also severely impact yield.
Q2: The reaction mixture from the reduction step turns dark purple/brown upon workup. What is happening and how can I prevent it?
A2: The dark coloration is a classic indicator of product oxidation. Aminophenols are readily oxidized by atmospheric oxygen, especially under neutral or basic conditions, to form quinone-imine species which then polymerize. To mitigate this:
-
Maintain an Inert Atmosphere: Perform the reaction and the initial workup under nitrogen or argon.
-
Acidic Workup: Work up the reaction under acidic conditions (e.g., dilute HCl). The protonated aminophenol salt is significantly more stable against oxidation.
-
Minimize Exposure to Air: Work quickly during filtration and extraction steps. If possible, use degassed solvents.
Q3: How can I effectively monitor the progress of each reaction step?
A3: Thin Layer Chromatography (TLC) is the most effective tool for monitoring both steps.[2]
-
Setup: Use a suitable mobile phase (e.g., Ethyl Acetate/Hexane mixture). Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Interpretation: For the acetylation step, you should see the consumption of the polar 2-amino-4-nitrophenol spot and the appearance of a new, less polar product spot. For the reduction, the nitro-intermediate spot should disappear and be replaced by a new, more polar product spot (amines are more polar than nitro compounds). The reaction is complete when the starting material spot is no longer visible.[2]
Q4: What are the best methods for purifying the intermediate and the final product?
A4:
-
Intermediate (N-(2-hydroxy-5-nitrophenyl)acetamide): This compound is typically a stable solid and can be effectively purified by recrystallization. A common solvent system is an ethanol/water mixture.[3]
-
Final Product (this compound): Due to its susceptibility to oxidation and higher polarity, purification can be challenging.
-
Recrystallization: This is possible but must be done quickly from deoxygenated solvents.
-
Column Chromatography: This is often the most reliable method for achieving high purity.[4] Use silica gel and an appropriate solvent gradient (e.g., starting with dichloromethane and gradually adding methanol). The column should be run efficiently to minimize the product's time on the silica.
-
Section 3: In-Depth Troubleshooting Guide
This section provides a detailed breakdown of potential issues, their root causes, and validated solutions for each step of the synthesis.
Part A: Step 1 - Acetylation of 2-Amino-4-nitrophenol
| Issue | Potential Cause(s) | Recommended Solutions & Explanations |
| Low to No Product Formation | Inactive Acetic Anhydride: Acetic anhydride can hydrolyze to acetic acid upon exposure to moisture. | Use a freshly opened bottle of acetic anhydride or distill it prior to use.[2] |
| Low Reaction Temperature: The reaction may be too slow at room temperature. | Gently heat the reaction mixture (e.g., 50-60 °C) and monitor by TLC. Avoid excessive heat to prevent side reactions. | |
| Formation of Multiple Products on TLC | O-Acetylation: The phenolic hydroxyl group can also be acetylated under harsh conditions (high temperature, large excess of anhydride). | Maintain a controlled temperature and use a near-stoichiometric amount (e.g., 1.05-1.1 equivalents) of acetic anhydride. |
| Impure Starting Material: The 2-amino-4-nitrophenol may contain other isomers. | Verify the purity of the starting material by melting point or spectroscopy before starting the reaction. | |
| Product Loss During Workup | Incomplete Precipitation: The product may have some solubility in the aqueous workup solution. | Pour the reaction mixture slowly into a vigorously stirred beaker of crushed ice and water. This rapid cooling and dilution promotes complete precipitation of the organic product.[3] |
| Premature Hydrolysis: If the workup is performed under strongly basic or acidic conditions with prolonged heating, the newly formed amide can hydrolyze. | Neutralize the reaction mixture carefully during workup and avoid excessive heating. |
Part B: Step 2 - Reduction of N-(2-hydroxy-5-nitrophenyl)acetamide
| Issue | Potential Cause(s) | Recommended Solutions & Explanations |
| Incomplete Reduction | Inactive Catalyst: The Palladium on carbon (Pd/C) catalyst may be old or poisoned. | Use a fresh, high-quality catalyst. Ensure the reaction vessel is free of contaminants that could act as catalyst poisons (e.g., sulfur compounds). |
| Insufficient Hydrogen Pressure: For catalytic hydrogenation, atmospheric pressure may not be sufficient for a timely reaction. | Increase the hydrogen pressure (e.g., using a Parr hydrogenator) to 40-50 psi. | |
| Insufficient Reducing Agent (Chemical Reduction): If using a chemical reducing agent like Sn/HCl or Fe/HCl, an insufficient amount was used. | Use a significant molar excess of the reducing metal. Add the acid portion-wise to maintain a steady reaction rate. | |
| Product Degradation (Dark Tars) | Aerobic Oxidation: The aminophenol product is highly sensitive to air. | Crucial: Perform the reaction under an inert atmosphere (N₂ or Ar). Filter the catalyst (if used) under a blanket of inert gas. Use deoxygenated solvents for workup and purification.[1] |
| Over-reduction: Very harsh reducing conditions could potentially affect other functional groups, though this is less common for this substrate. | Catalytic hydrogenation is generally very selective for the nitro group. If using other reagents, avoid excessively high temperatures. | |
| Difficult Purification | Product is an Oil or Gummy Solid: The product may not crystallize easily due to residual impurities. | Attempt purification via column chromatography on silica gel.[4] This is often the most effective method for removing baseline impurities and colored oxidation products. |
| High Water Solubility: The product has multiple polar functional groups and may be partially soluble in water, leading to loss during extraction. | During aqueous workup, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product and improve extraction efficiency into the organic layer. |
Section 4: Experimental Protocols
Protocol 1: Synthesis of N-(2-hydroxy-5-nitrophenyl)acetamide
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-4-nitrophenol (10.0 g, 64.9 mmol) in glacial acetic acid (80 mL).
-
Reagent Addition: Slowly add acetic anhydride (6.8 mL, 71.4 mmol, 1.1 eq) to the solution with stirring.
-
Reaction: Heat the reaction mixture to 60 °C and maintain for 1-2 hours. Monitor the reaction's progress using TLC (3:1 Ethyl Acetate:Hexane) until the starting material is consumed.
-
Workup: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A yellow precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) until the washings are neutral to litmus paper.
-
Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from an ethanol/water mixture to yield bright yellow crystals.
Protocol 2: Synthesis of this compound
-
Setup: To a hydrogenation vessel (e.g., a Parr bottle), add N-(2-hydroxy-5-nitrophenyl)acetamide (5.0 g, 25.5 mmol) and ethanol (100 mL).
-
Inerting: Carefully add 10% Palladium on Carbon (Pd/C) (250 mg, 5% w/w). Seal the vessel and purge thoroughly with nitrogen or argon gas.
-
Reaction: Introduce hydrogen gas into the vessel to a pressure of 50 psi. Shake the vessel at room temperature. The reaction is often exothermic and may require initial cooling. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 2-4 hours.
-
Workup (Under Inert Atmosphere): Vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® under a nitrogen atmosphere to remove the Pd/C catalyst. Wash the Celite pad with a small amount of deoxygenated ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product is often an off-white to light tan solid.
-
Purification: Due to its instability in air, purify the product immediately. Column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane is recommended for high purity.
Section 5: Troubleshooting Logic Diagram
The following diagram provides a logical workflow for diagnosing and addressing low product yield.
Caption: A logical diagram for diagnosing and addressing low product yield.
References
-
Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (2024). Molecules. [Link]
-
Hartman, W. W., & Silloway, H. L. (n.d.). 2-amino-4-nitrophenol. Organic Syntheses Procedure. [Link]
-
Schulz, S., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. International Journal of Molecular Sciences. [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-(3-amino-2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column. [Link]
-
Hines III, J. V., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData. [Link]
-
Hines, J. V., et al. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData. [Link]
Sources
Technical Support Center: Purification of N-(5-Amino-2-hydroxyphenyl)acetamide
Welcome to the dedicated technical support resource for the purification of N-(5-Amino-2-hydroxyphenyl)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this valuable intermediate in high purity. The inherent functionalities of this molecule—a primary amine, a phenolic hydroxyl group, and an acetamide—present unique challenges that require a well-considered purification strategy.
This document provides in-depth, experience-driven troubleshooting advice, frequently asked questions, and detailed protocols to empower you to overcome common purification hurdles and achieve your desired product specifications.
Table of Contents
-
Understanding the Challenge: Physicochemical Properties and Impurity Profile
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide: From Discoloration to Low Yield
-
Detailed Purification Protocols
-
Protocol 1: Optimized Recrystallization Procedure
-
Protocol 2: High-Resolution Column Chromatography
-
-
Purity Assessment: A Validated HPLC Method
-
References
Understanding the Challenge: Physicochemical Properties and Impurity Profile
This compound is a polar, aromatic compound with both acidic (phenolic hydroxyl) and basic (amino) functional groups. This amphoteric nature dictates its solubility and provides opportunities for extractive purification. However, the presence of both an electron-donating amino group and a hydroxyl group makes the aromatic ring highly susceptible to oxidation, often resulting in colored impurities.[1]
Anticipated Impurity Profile:
A robust purification strategy is built upon a solid understanding of potential impurities. Depending on the synthetic route (e.g., reduction of a nitro precursor or acetylation of a diamine), common impurities may include:
-
Starting Materials: Unreacted 2,5-diaminophenol or N-(5-nitro-2-hydroxyphenyl)acetamide.
-
Isomeric Byproducts: N-(2-Amino-5-hydroxyphenyl)acetamide or other positional isomers formed during synthesis.
-
Oxidation Products: Highly colored quinone-type species formed by the oxidation of the aminophenol moiety.[1]
-
Polymers: Dark, tarry materials resulting from uncontrolled side reactions.
The purification workflow should be designed to systematically remove these contaminants.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, almost black solid. Is this normal, and can it be purified?
A1: Significant discoloration is a common issue with aminophenols due to the ease of oxidation of the electron-rich aromatic ring to form colored quinone-like impurities.[1] While challenging, purification is certainly possible. The color is an indicator that stringent measures to prevent oxidation should be employed during purification, such as using degassed solvents and potentially adding an antioxidant like sodium metabisulfite during the workup and recrystallization.[2] The use of activated charcoal during recrystallization can also be effective in removing these colored impurities.
Q2: What is the best general approach to purifying this compound?
A2: A multi-pronged approach is often most effective.
-
Acid-Base Extraction: An initial workup involving pH adjustments can remove non-amphoteric impurities. Dissolving the crude material in a dilute acid, washing with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer to precipitate the product can be a powerful first step.
-
Recrystallization: This is the most common and scalable method for purifying solid organic compounds.[3] A well-chosen solvent system is critical.
-
Column Chromatography: For achieving the highest purity, especially when dealing with closely related isomers, silica gel chromatography is recommended.
Q3: How does the pH of the solvent affect the stability of the compound?
A3: this compound has maximum stability in a slightly acidic to neutral pH range (approximately 3-7).[4] In strongly acidic or alkaline conditions, hydrolysis of the acetamide group can occur, especially at elevated temperatures, which would lead to the formation of 2,5-diaminophenol.[4] The phenolic hydroxyl group will be deprotonated under basic conditions, increasing the compound's susceptibility to oxidation. Therefore, prolonged exposure to harsh pH conditions should be avoided.
Troubleshooting Guide: From Discoloration to Low Yield
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
| Issue Observed | Probable Cause(s) | Recommended Solution(s) |
| Product "Oils Out" During Recrystallization | 1. High concentration of impurities depressing the melting point.2. The melting point of the compound is lower than the boiling point of the solvent.3. The solution is cooling too rapidly.[5] | 1. Attempt a pre-purification step like an acid-base wash or a quick filtration through a small plug of silica gel.2. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall boiling point of the solvent system.3. Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.[5] |
| Persistent Yellow/Brown Color After Recrystallization | 1. Co-crystallization of colored oxidation products.2. Inefficient removal by activated charcoal. | 1. During recrystallization, after dissolving the compound in the hot solvent, add a small amount of a reducing agent like sodium dithionite or sodium metabisulfite to reduce colored quinone-type impurities back to the colorless aminophenol form before cooling.2. Ensure the activated charcoal used is fresh and of high quality. Use a minimal amount to avoid adsorbing your product. A hot gravity filtration is necessary to remove the charcoal.[6] |
| Very Low or No Crystal Formation Upon Cooling | 1. Too much solvent was used, and the solution is not supersaturated.[5]2. The compound is too soluble in the chosen solvent even at low temperatures. | 1. Re-heat the solution and boil off some of the solvent to concentrate it. Then, allow it to cool again.[7]2. If you suspect too much solvent was used, try adding a "seed crystal" of the pure compound or scratching the inside of the flask with a glass rod to induce crystallization.[3]3. If the compound remains soluble, you may need to add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the recrystallization solvent) dropwise to the cooled solution until it becomes cloudy. |
| Poor Yield After Recrystallization | 1. Using an excessive amount of solvent, leading to significant product loss in the mother liquor.[3]2. Rinsing the collected crystals with too much solvent or with room-temperature solvent.3. Premature crystallization during hot filtration. | 1. Use the minimum amount of near-boiling solvent necessary to fully dissolve the compound.[3]2. Always rinse the crystals with a minimal amount of ice-cold recrystallization solvent.[3]3. To prevent premature crystallization, use a pre-heated funnel and flask for the hot filtration step.[6] |
Detailed Purification Protocols
Protocol 1: Optimized Recrystallization Procedure
This protocol is designed for the purification of this compound that may contain colored impurities and byproducts. An ethanol/water solvent system is often effective for polar compounds like this.[8]
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized Water
-
Activated Charcoal (optional)
-
Sodium Dithionite (optional)
-
Erlenmeyer flasks, hot plate, Buchner funnel, filter paper
Step-by-Step Methodology:
-
Solvent Selection: While ethanol/water is a good starting point, it's advisable to perform a small-scale solvent screen with other systems like methanol/water or acetone/water.[9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the bulk of the material.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Decolorization: If the solution is colored, add a small amount of activated charcoal and a pinch of sodium dithionite. Boil for a few minutes and then perform a hot gravity filtration to remove the charcoal.[6]
-
Crystallization: Heat the solution to a gentle boil and add hot deionized water dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the cloudiness.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to obtain the purified product.
Diagram: Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Protocol 2: High-Resolution Column Chromatography
For instances where recrystallization fails to remove impurities with similar solubility, column chromatography is the method of choice.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Chromatography column, flasks, TLC plates
Step-by-Step Methodology:
-
Stationary Phase: Pack a chromatography column with silica gel in a slurry of the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of methanol or a DCM/methanol mixture and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 100% DCM) and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% methanol in DCM.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Purity Assessment: A Validated HPLC Method
To confirm the purity of the final product, a reliable analytical method is essential. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is well-suited for this purpose.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for separating moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is MS-compatible. |
| Mobile Phase B | 0.1% Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is a good starting point for separating the polar product from potential non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 230 nm and 280 nm | The aromatic system should have strong absorbance at these wavelengths. |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~0.5 mg/mL. | Ensures solubility and compatibility with the mobile phase. |
This method should be validated for linearity, accuracy, and precision according to standard guidelines.[10]
Diagram: Purity Analysis Workflow
Caption: A typical workflow for assessing the purity of this compound using HPLC.
References
- EP0320484A2 - Purification of N-acetyl aminophenols - Google P
- US3717680A - PURIFICATION OF p-AMINOPHENOL - Google P
- US3703598A - Purification of p-aminophenol - Google P
-
Recrystallization. --->. [Link]
-
Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem. [Link]
- Process for the purification of p-aminophenol - European Patent Office - EP 0041837 B1. (URL not available)
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. [Link]
-
Recrystallization - Wired Chemist. [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. [Link]
-
Recrystallization. [Link]
-
Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. [Link]
-
Separation of Acetamide, N-(3-amino-2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies. [Link]
-
N-(5-Amino-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acetamide - Pharmaffiliates. [Link]
-
Separation of Acetamide, N-[5-[bis(2-cyanoethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- on Newcrom R1 HPLC column | SIELC Technologies. [Link]
-
Separation of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]- on Newcrom R1 HPLC column | SIELC Technologies. [Link]
-
Separation of Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies. [Link]
-
Chemical Properties of Acetamide, N-(2-hydroxyphenyl)- (CAS 614-80-2) - Cheméo. [Link]
-
Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity - Indian Journal of Pharmaceutical Education and Research. [Link]
-
N-(2-hydroxyphenyl)acetamide - ChemBK. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS - RSC Publishing. [Link]
-
Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - NIH. [Link]
-
A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed. [Link]
-
Synthesis of Novel N-Substituted β-Amino Acid Derivatives Bearing 2-Hydroxyphenyl Moieties as Promising Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - ResearchGate. [Link]
-
(PDF) Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens - ResearchGate. [Link]
-
CAS No : 98966-17-7 | Product Name : N-[5-(Acetylamino)-2-hydroxyphenyl]-N-(4-hydroxyphenyl)acetamide | Pharmaffiliates. [Link]
-
Separation of Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies. [Link]
-
Paracetamol - Wikipedia. [Link]
Sources
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- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS - RSC Advances (RSC Publishing) [pubs.rsc.org]
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"N-(5-Amino-2-hydroxyphenyl)acetamide" degradation pathways under acidic/basic conditions
Welcome to the technical support guide for N-(5-Amino-2-hydroxyphenyl)acetamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the degradation pathways of this molecule under acidic and basic stress conditions. Our goal is to equip you with the foundational knowledge and practical troubleshooting advice to navigate challenges in your stability and forced degradation studies.
Frequently Asked Questions (FAQs)
FAQ 1: What is the primary degradation pathway for this compound under acidic conditions?
Under acidic conditions, the primary degradation pathway is the hydrolysis of the amide bond.[1][2] The reaction is catalyzed by acid, where the carbonyl oxygen of the amide is protonated, making the carbonyl carbon significantly more electrophilic.[3][4] A water molecule then acts as a nucleophile, attacking this activated carbon. This process leads to the cleavage of the C-N amide bond, yielding two primary products: 5-Amino-2-hydroxyphenol and Acetic Acid .[1] The amine product will be protonated in the acidic medium, which prevents the reverse reaction from occurring, making the hydrolysis effectively irreversible under these conditions.[3][5]
FAQ 2: My acid-catalyzed degradation is proceeding slower than expected. What factors could be responsible?
Several factors can influence the rate of acid hydrolysis:
-
Acid Concentration & Strength: The reaction rate is dependent on the concentration of the acid catalyst.[6] Ensure you are using a sufficiently strong acid (e.g., HCl, H2SO4) at an appropriate concentration (typically 0.1 M to 1 M). Weaker acids or lower concentrations will result in a slower reaction.
-
Temperature: Amide hydrolysis is often a slow process at room temperature.[2] Increasing the temperature (e.g., heating to 50-80°C) is a standard practice in forced degradation studies to accelerate the reaction to a practical timeframe.[7]
-
Solvent System: If you are using co-solvents with water, the polarity and nucleophilicity of the solvent system can affect the reaction rate. Ensure your active pharmaceutical ingredient (API) is fully dissolved, as poor solubility can be a rate-limiting factor.
FAQ 3: What degradation pathways are expected under basic conditions?
In basic conditions, the degradation is also initiated by the hydrolysis of the amide bond.[1][8] The mechanism involves a direct nucleophilic attack on the carbonyl carbon by a hydroxide ion (OH⁻).[5] This forms a tetrahedral intermediate, which then collapses, cleaving the amide bond to produce the carboxylate salt of acetic acid (acetate) and 5-Amino-2-hydroxyphenol .[5][9]
However, a critical secondary degradation pathway often occurs under basic conditions. The primary degradant, 5-Amino-2-hydroxyphenol, is highly susceptible to oxidation, especially in the presence of atmospheric oxygen. This oxidation can lead to the formation of colored quinone-imine species, which can further react or polymerize, resulting in a distinct discoloration of the solution.[10][11]
FAQ 4: During my base-catalyzed degradation study, the solution turned dark brown. What is causing this, and how can I control it?
The dark brown color is a classic indicator of the oxidation of the 5-Amino-2-hydroxyphenol degradant.[10] Aminophenols are readily oxidized to form highly colored polymeric products.[12] This is particularly prevalent in basic solutions where the phenoxide ion is formed, increasing the electron density of the ring and making it more prone to oxidation.
Troubleshooting & Mitigation Strategies:
-
Inert Atmosphere: Perform the experiment under an inert atmosphere (e.g., by bubbling nitrogen or argon through your solvent before and during the experiment) to minimize contact with oxygen.
-
Control of Headspace: Use sealed vials with minimal headspace to reduce the amount of available oxygen.
-
Quenching: If your goal is simply to achieve the primary hydrolysis, you can quench the reaction by acidifying the solution after a set time. This will protonate the aminophenol, making it less susceptible to oxidation, though it may not be suitable for all analytical follow-ups.
-
Analytical Focus: For quantitative analysis, focus on the disappearance of the parent compound (this compound) and the appearance of the primary degradant (5-Amino-2-hydroxyphenol) at early time points before significant coloration occurs.
Degradation Pathway Diagrams
Acid-Catalyzed Degradation Pathway
The following diagram illustrates the acid-catalyzed hydrolysis of the amide bond.
Caption: Acid-catalyzed hydrolysis of this compound.
Base-Catalyzed Degradation & Oxidation Pathway
This diagram shows the initial base-catalyzed hydrolysis followed by the secondary oxidative degradation.
Caption: Base-catalyzed hydrolysis and subsequent oxidation of the degradant.
Troubleshooting Guides & Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic Conditions
This protocol is a general guideline. Per ICH Q1A(R2), the goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[13][14]
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol, Acetonitrile, or Water) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition: In a clean glass vial, mix 1 mL of the stock solution with 1 mL of 1.0 M HCl.
-
Control: Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of purified water.
-
Incubation: Place both the stress and control samples in a water bath or oven at 60°C.
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching & Dilution: Immediately neutralize the aliquot with an equivalent amount of 1.0 M NaOH. Dilute the neutralized sample to a suitable concentration for analysis (e.g., 100 µg/mL) with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the decrease in the parent peak area and the increase in the degradant peak area.
Protocol 2: Forced Degradation Study - Basic Conditions
-
Preparation: Prepare a stock solution as described in Protocol 1.
-
Stress Condition: In a clean glass vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Note: A lower concentration of base is often used initially due to the higher reactivity and potential for rapid, extensive degradation.
-
Control: Prepare a control sample as described in Protocol 1.
-
Incubation: Keep the samples at room temperature initially. If degradation is slow, the temperature can be increased cautiously (e.g., to 40°C).
-
Time Points: Withdraw aliquots at shorter time intervals due to potentially faster kinetics (e.g., 0, 1, 2, 4, 8 hours).
-
Quenching & Dilution: Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl. Dilute the neutralized sample to a suitable concentration for analysis with the mobile phase.
-
Analysis: Analyze the samples promptly by HPLC. Pay close attention to the visual appearance of the solution (color change) and the chromatogram for any late-eluting or broad peaks that might indicate polymer formation.
Data Summary Table
The following table summarizes the expected outcomes from the degradation studies.
| Stress Condition | Primary Mechanism | Primary Degradant(s) | Common Secondary Products / Observations |
| Acidic (e.g., 1M HCl, 60°C) | Amide Hydrolysis | 5-Amino-2-hydroxyphenol, Acetic Acid | Typically a clean reaction with minimal side products. |
| Basic (e.g., 0.1M NaOH, RT) | Amide Hydrolysis & Oxidation | 5-Amino-2-hydroxyphenol, Acetate | Quinone-imines, Colored Polymers. Solution may turn yellow, then brown/black. |
References
-
BYJU'S. (n.d.). Types of Amide Hydrolysis. Retrieved from [Link]
-
Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Marx, D., et al. (2005). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 109(29), 14184-14193. Retrieved from [Link]
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Resolve Mass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
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Grokipedia. (n.d.). o-aminophenol oxidase. Retrieved from [Link]
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Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]
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Resolve Mass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Retrieved from [Link]
-
Wang, J., et al. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta, 87, 856-862. Retrieved from [Link]
-
Sharma, M., & Kumar, S. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 1(1). Retrieved from [Link]
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Kamberi, M., & Tsutsumi, K. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
-
Bhowmick, I., et al. (2017). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry, 41(19), 10834-10845. Retrieved from [Link]
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Li, M., et al. (2020). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Frontiers in Chemistry, 8, 589. Retrieved from [Link]
-
Brown, C. J., et al. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society, 24(1), 128-146. Retrieved from [Link]
-
Morallón, E., et al. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry, 547(1), 51-58. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
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Bajaj, S., et al. (2003). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 6(2), 8. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]
-
Ganiyu, S. A., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Advances, 12(28), 17793-17815. Retrieved from [Link]
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Marković, J., et al. (2025). Lifitegrast Degradation: Products and Pathways. Molecules, 30(20), 4965. Retrieved from [Link]
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ResearchGate. (n.d.). Products of degradation of vildagliptin in acidic, basic and oxidative conditions. Retrieved from [Link]
-
Stolarczyk, M., et al. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Pharmaceuticals, 16(7), 1007. Retrieved from [Link]
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Lin, Y.-H., et al. (2024). Electrochemical Co-Degradation of Acetaminophen and Bisphenol A in Aqueous Solutions: Degradation Competition and Pathways. Catalysts, 14(12), 856. Retrieved from [Link]
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Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. I. Deamidation of Adrenocorticotropic Hormone. Pharmaceutical Research, 7(7), 703-711. Retrieved from [Link]
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Wikipedia. (n.d.). Paracetamol. Retrieved from [Link]
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- 8. byjus.com [byjus.com]
- 9. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. grokipedia.com [grokipedia.com]
- 11. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 12. RUA [rua.ua.es]
- 13. resolvemass.ca [resolvemass.ca]
- 14. m.youtube.com [m.youtube.com]
Minimizing isomer formation during the synthesis of "N-(5-Amino-2-hydroxyphenyl)acetamide"
Technical Support Center: Synthesis of N-(5-Amino-2-hydroxyphenyl)acetamide
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this multi-step synthesis, with a primary focus on minimizing the formation of unwanted isomers. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure your success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Regiocontrol in Nitration
A common and critical step in the synthesis of this compound is the introduction of a nitro group onto an aminophenol-derived backbone. Achieving the correct regiochemistry is paramount. A typical synthetic route involves the nitration of a protected o-aminophenol.
Question 1: I am getting a mixture of nitrated isomers, primarily the 4-nitro and 6-nitro adducts, instead of the desired 5-nitro intermediate. What is causing this and how can I improve the regioselectivity?
Answer: This is a classic issue of directing group effects in electrophilic aromatic substitution. The hydroxyl (-OH) and amino (-NH2) groups of o-aminophenol are both strongly activating ortho-, para-directors. Direct nitration of o-aminophenol will inevitably lead to a mixture of isomers and oxidative side products.
The key to achieving high regioselectivity for the 5-nitro isomer is to temporarily modify the directing ability of the amino and hydroxyl groups by using a protecting group strategy. A highly effective method is the formation of a benzoxazolone ring.
Expert Explanation: The Benzoxazolone Strategy
By reacting o-aminophenol with a suitable carbonyl source like urea or phosgene derivatives, you form a cyclic carbamate, benzoxazolone. This strategy offers two main advantages:
-
Deactivation and Directing Group Modification: The lone pairs on both the nitrogen and oxygen atoms are now part of a delocalized system within the benzoxazolone ring. This significantly reduces their activating effect on the aromatic ring. The acyl group of the carbamate is electron-withdrawing, which deactivates the ring towards electrophilic substitution, making the reaction more controllable. The remaining directing influence favors substitution at the 6-position of the benzoxazolone ring, which corresponds to the desired 5-position of the final aminophenol product.
-
Protection Against Oxidation: The amino and hydroxyl groups are protected from the harsh oxidative conditions of the nitrating mixture.
Troubleshooting Workflow: Improving Nitration Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity in nitration.
Optimized Protocol: Synthesis of 2-Amino-5-nitrophenol via Benzoxazolone Intermediate [1][2]
Part A: Synthesis of Benzoxazolone
-
Combine o-aminophenol and urea in a molar ratio of 1.00:1.05 in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 115°C for 1.5 hours. The reaction mixture will become a solid mass.
-
Allow the mixture to cool to room temperature.
-
Recrystallize the crude product from ethanol to obtain pure benzoxazolone.
Part B: Nitration of Benzoxazolone
-
To a stirred mixture of concentrated sulfuric acid and concentrated nitric acid (volume ratio 1:1) cooled in an ice bath, slowly add the benzoxazolone synthesized in Part A.
-
Maintain the reaction temperature between 40-80°C.[3]
-
After the addition is complete, continue stirring at this temperature for 2 hours.
-
Carefully pour the reaction mixture over crushed ice.
-
Filter the precipitated 6-nitrobenzoxazolone, wash with cold water until the washings are neutral, and dry.
Part C: Hydrolysis to 2-Amino-5-nitrophenol
-
Suspend the 6-nitrobenzoxazolone in an aqueous solution of sodium hydroxide.
-
Heat the mixture at 105°C for 2.5 hours.
-
Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Filter the 2-amino-5-nitrophenol, wash with water, and dry.
| Parameter | Conventional Method (Direct Nitration) | Optimized Method (Benzoxazolone Route) |
| Regioselectivity | Poor, mixture of isomers | High, predominantly 5-nitro product |
| Overall Yield | 36-53%[1] | ~73-80%[1][2] |
| Purity of Intermediate | Low, requires extensive purification | High |
Section 2: Chemoselective Reduction of the Nitro Group
Once the 2-amino-5-nitrophenol intermediate is obtained, the next step is the reduction of the nitro group to an amino group to form 2,5-diaminophenol. This step must be performed chemoselectively to avoid the reduction of other functional groups.
Question 2: My reduction of 2-amino-5-nitrophenol is giving low yields and side products. What is the best way to achieve a clean and selective reduction?
Answer: The challenge in reducing a nitrophenol is to selectively reduce the nitro group without affecting the aromatic ring or other functional groups. Catalytic hydrogenation is a common and effective method for this transformation.
Expert Explanation: Selective Catalytic Hydrogenation
Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with a hydrogen source is a clean and efficient method for nitro group reduction. This method offers high chemoselectivity under mild conditions, minimizing the risk of over-reduction or side reactions. The hydrogen source can be hydrogen gas or a transfer hydrogenation reagent like ammonium formate or hydrazine.
Optimized Protocol: Reduction of 2-Amino-5-nitrophenol
-
In a flask suitable for hydrogenation, dissolve 2-amino-5-nitrophenol in a solvent such as ethanol or methanol.
-
Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).
-
If using hydrogen gas, purge the flask with nitrogen and then introduce hydrogen gas (from a balloon or a pressurized system). Stir vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Alternatively, for transfer hydrogenation, add a hydrogen donor like ammonium formate (3-5 equivalents) and heat the reaction to reflux.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude 2,5-diaminophenol. This product is often unstable and should be used immediately in the next step.
| Reduction Method | Advantages | Considerations |
| Catalytic Hydrogenation (H2 gas) | High yield, clean reaction, no salt byproducts | Requires specialized hydrogenation equipment |
| Transfer Hydrogenation (e.g., Ammonium Formate) | Does not require pressurized H2, experimentally simpler | May require heating, introduces salt byproducts |
| Metal/Acid Reduction (e.g., Sn/HCl) | Inexpensive | Harsh conditions, produces metal salt waste |
Section 3: Selective N-Acetylation
The final step is the acetylation of 2,5-diaminophenol to yield this compound. The key challenge here is to achieve selective N-acetylation of the desired amino group without acetylating the other amino group or the hydroxyl group.
Question 3: I am observing the formation of di-acetylated and O-acetylated byproducts during the final acetylation step. How can I improve the selectivity for the desired mono-N-acetylated product?
Answer: This is a common issue of chemoselectivity. The two amino groups and one hydroxyl group in 2,5-diaminophenol are all nucleophilic and can react with the acetylating agent. However, their reactivity differs, which can be exploited to achieve selectivity. The amino group at the 5-position is generally more nucleophilic than the amino group at the 2-position (which is ortho to the hydroxyl group) and significantly more nucleophilic than the phenolic hydroxyl group.
Expert Explanation: Controlling Chemoselectivity in Acetylation
Several factors influence the selectivity of acetylation:
-
Nucleophilicity: In general, primary aromatic amines are more nucleophilic than phenols, leading to preferential N-acetylation over O-acetylation.[4]
-
Steric Hindrance: The amino group at the 2-position is sterically hindered by the adjacent hydroxyl group, which can slow its rate of reaction compared to the less hindered amino group at the 5-position.
-
Reaction Conditions:
-
Stoichiometry: Using a controlled amount of the acetylating agent (close to 1 equivalent) will favor mono-acetylation.
-
Temperature: Lower temperatures will favor the kinetically preferred product, which is often the more nucleophilic site.
-
Solvent and Base: The choice of solvent and base can influence the relative nucleophilicity of the functional groups.
-
Enzymatic methods can also offer high chemoselectivity. For instance, lipases have been used for the chemoselective N-acetylation of aminophenols.[5]
Troubleshooting Workflow: Improving Acetylation Selectivity
Sources
Technical Support Center: Forced Degradation Studies of N-(5-Amino-2-hydroxyphenyl)acetamide
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Welcome to the technical support center for forced degradation studies of N-(5-Amino-2-hydroxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into designing and troubleshooting these critical experiments. Our approach moves beyond simple protocols to explain the underlying scientific principles, ensuring your studies are robust, compliant, and yield meaningful data.
Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH) to understand a drug substance's intrinsic stability.[1][2][3] These studies involve subjecting the drug to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][4][5] A well-executed forced degradation study is essential for developing stability-indicating analytical methods and ensuring the safety and efficacy of the final drug product.[4][5][6]
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding this compound and the principles of forced degradation.
Q1: What is this compound and what are its key structural features?
A1: this compound is an organic compound featuring a phenol ring substituted with three functional groups: a hydroxyl (-OH) group, an amino (-NH2) group, and an acetamide (-NHCOCH3) group. The relative positions of these groups (amino and hydroxyl are meta to each other, with the acetamide para to the amino group) dictate its chemical reactivity. The molecule possesses both acidic (phenolic hydroxyl) and basic (amino) centers, as well as an amide linkage that is susceptible to hydrolysis. The aromatic ring and its electron-donating groups (hydroxyl and amino) make it prone to oxidation.
Q2: Why are forced degradation studies necessary for this specific molecule?
A2: The multifaceted functionality of this compound makes it susceptible to several degradation pathways. The amide bond can undergo hydrolysis under acidic or basic conditions. The aminophenol structure is prone to oxidation, potentially forming quinone-imine or polymeric species.[7][8] Understanding these potential degradation products is crucial for developing a stable formulation and a specific, stability-indicating analytical method that can separate and quantify the parent drug from any degradants that may form during storage.
Q3: What is the target degradation level in a forced degradation study?
A3: The goal is not to completely degrade the drug substance. According to ICH guidelines and best practices, the target is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4][9] This level is sufficient to produce and detect primary degradation products without leading to secondary, irrelevant degradants that would not be seen under normal storage conditions.[10] If degradation is too extensive (>20%), the experimental conditions should be moderated.[5]
Q4: What are the standard stress conditions recommended by ICH guidelines?
A4: The ICH Q1A(R2) guideline recommends exposing the drug substance to a variety of stress conditions to cover potential degradation scenarios.[1][4] These include:
-
Acid Hydrolysis: Treatment with a strong acid (e.g., HCl).
-
Base Hydrolysis: Treatment with a strong base (e.g., NaOH).
-
Oxidation: Exposure to an oxidizing agent (e.g., H₂O₂).
-
Thermal Stress: Heating at elevated temperatures (e.g., above accelerated stability conditions).[1]
-
Photolytic Stress: Exposure to light of a specified intensity and duration as per ICH Q1B.[11][12][13][14]
Troubleshooting and Protocol Guides
This section provides detailed, question-based guides for each stress condition, complete with step-by-step protocols and explanations for experimental choices.
Acid Hydrolysis
Q5: My acid hydrolysis experiment shows no degradation or very slow degradation. What could be the cause and how can I fix it?
A5: The stability of the acetamide group to acid hydrolysis can vary. If you observe minimal degradation, consider the following:
-
Insufficient Acid Concentration or Temperature: The rate of amide hydrolysis is dependent on both acid concentration and temperature.[15][16][17]
-
Explanation: Protonation of the carbonyl oxygen of the amide is the first step in acid-catalyzed hydrolysis, making the carbonyl carbon more electrophilic for nucleophilic attack by water.[16][17] Higher acid concentration and temperature increase the rate of this reaction.
-
Troubleshooting Steps:
-
Increase the molarity of the acid (e.g., from 0.1 M HCl to 1 M HCl).
-
Increase the reaction temperature (e.g., from 60°C to 80°C).
-
Extend the exposure time. Monitor the reaction at intermediate time points to track the degradation progress.
-
Experimental Protocol: Acid Hydrolysis
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution.
-
In a volumetric flask, add an aliquot of the stock solution and make up the volume with 1 M HCl. The final drug concentration should be around 100-200 µg/mL.
-
Heat the solution in a water bath at 80°C.
-
Withdraw samples at predetermined time points (e.g., 2, 4, 8, 12, 24 hours).
-
Immediately neutralize the samples with an equivalent amount of 1 M NaOH to stop the reaction.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for analysis by a stability-indicating HPLC method.
-
Analyze a control sample (drug substance in solvent without acid, kept at room temperature) for comparison.
Expected Primary Degradant: The primary degradation product from acid hydrolysis is expected to be 5-amino-2-hydroxyphenylamine (or its salt) and acetic acid, resulting from the cleavage of the amide bond.[15][16]
Base Hydrolysis
Q6: I'm seeing rapid and extensive degradation under basic conditions, making it difficult to identify the primary degradants. How should I adjust my protocol?
A6: Amide hydrolysis is often faster under basic conditions than acidic conditions.[15][18] Additionally, the aminophenol structure is susceptible to rapid oxidation at high pH.
-
Explanation: Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide.[19][20] This is often a more efficient process than acid-catalyzed hydrolysis. The resulting phenolate ion is also more susceptible to oxidation.
-
Troubleshooting Steps:
-
Reduce Base Concentration: Start with a lower concentration of base, such as 0.01 M or 0.1 M NaOH.
-
Lower the Temperature: Perform the experiment at a lower temperature (e.g., room temperature or 40°C) to slow down the reaction rate.
-
Shorten Exposure Time: Sample at much earlier time points (e.g., 15 min, 30 min, 1 hr, 2 hr).
-
Experimental Protocol: Base Hydrolysis
-
Prepare a stock solution of this compound as described for acid hydrolysis.
-
In a volumetric flask, add an aliquot of the stock solution and make up the volume with 0.1 M NaOH.
-
Maintain the solution at 40°C.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples immediately with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase and analyze by HPLC.
-
Analyze a control sample (drug substance in solvent without base) for comparison.
Expected Primary Degradant: Similar to acid hydrolysis, the expected product is 5-amino-2-hydroxyphenylamine and sodium acetate.[15][19]
Oxidative Degradation
Q7: My oxidative stress study with hydrogen peroxide shows multiple, poorly resolved peaks on the chromatogram. How can I interpret this and refine my experiment?
A7: The aminophenol moiety is highly susceptible to oxidation, which can lead to a complex mixture of products, including quinones, quinone-imines, and polymers.[7][21]
-
Explanation: The electron-rich aromatic ring is easily attacked by oxidizing agents. The initial oxidation products can be highly reactive and may undergo further reactions or polymerization, leading to a complex degradation profile.[7][22]
-
Troubleshooting Steps:
-
Lower Oxidant Concentration: Reduce the concentration of hydrogen peroxide (e.g., from 30% to 3%).
-
Control Temperature and Light: Perform the experiment at room temperature and protect the solution from light, as both can accelerate oxidative reactions.
-
Use a Milder Oxidant: If H₂O₂ proves too harsh, consider other oxidative stress conditions, such as exposure to atmospheric oxygen in the presence of a metal catalyst (e.g., CuCl₂).
-
Optimize Chromatography: The complexity of the degradant profile may require optimization of your HPLC method (e.g., gradient modification, different column chemistry) to achieve better separation.
-
Experimental Protocol: Oxidative Degradation
-
Prepare a stock solution of the drug substance.
-
In a volumetric flask, add an aliquot of the stock solution and make up the volume with 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for up to 24 hours.
-
Withdraw samples at various time points.
-
Quench the reaction if necessary (e.g., by significant dilution with the mobile phase).
-
Analyze directly by HPLC.
-
Analyze a control sample (drug substance in water instead of H₂O₂) for comparison.
Expected Degradation Products: Potential products include N-(5-amino-2,3-dihydro-3-oxo-1,4-benzoxazin-7-yl)acetamide, quinone-imines, and various oligomers.[21][23]
Thermal Degradation
Q8: I'm not observing any significant degradation even at high temperatures. Does this mean the molecule is thermally stable?
A8: While possible, a lack of degradation could also mean the conditions were not stringent enough or that the degradation products are non-chromophoric or volatile and thus not detected by your HPLC-UV method.
-
Explanation: Thermal degradation of aromatic amides typically requires high temperatures, often involving cleavage of the amide bond or other C-N or C-O bonds in the molecule.[24][25][26] The degradation pathway might not produce UV-active compounds.
-
Troubleshooting Steps:
-
Confirm with Mass Spectrometry: Use LC-MS to look for potential degradants that may lack a UV chromophore or to identify changes in the mass balance.
-
Increase Temperature/Time: Cautiously increase the temperature (e.g., to 105°C for solid-state) or extend the duration of the study.
-
Introduce Humidity: Perform thermal stress at elevated humidity (e.g., 75% RH) as per ICH Q1A guidelines, as moisture can facilitate hydrolytic degradation at high temperatures.[1]
-
Experimental Protocol: Thermal Degradation (Solid State)
-
Place a thin layer of the solid drug substance in a petri dish.
-
Store the dish in a temperature-controlled oven at 80°C for 7 days.
-
For humidity studies, place the sample in a stability chamber at 60°C / 75% RH.
-
At the end of the study, dissolve a known amount of the stressed solid in a suitable solvent.
-
Dilute to the target concentration and analyze by HPLC.
-
Compare the results to an unstressed control sample stored at recommended conditions.
Photostability
Q9: How do I ensure my photostability study is compliant with ICH Q1B guidelines?
A9: Compliance with ICH Q1B involves exposing the drug substance to a specific amount of both visible and UVA light.[11][12][27]
-
Explanation: The ICH Q1B guideline specifies a minimum overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[1][11] This ensures a standardized approach to assessing light sensitivity.
-
Troubleshooting/Compliance Steps:
-
Use a Calibrated Photostability Chamber: The light source must be capable of emitting a spectrum similar to the D65/ID65 standard or a combination of a cool white fluorescent lamp and a near-UV lamp.
-
Run a Dark Control: A control sample, protected from light (e.g., wrapped in aluminum foil), must be exposed to the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.
-
Expose in a Chemically Inert, Transparent Container: The sample should be placed in a suitable container that does not interfere with light exposure.[13]
-
Experimental Protocol: Photostability
-
Prepare solutions of the drug substance and place them in quartz cuvettes. Prepare a solid sample by spreading a thin layer in a petri dish.
-
Prepare corresponding dark controls by wrapping identical samples in aluminum foil.
-
Place all samples in a calibrated photostability chamber.
-
Expose the samples until the specified light and UVA energy levels are reached.
-
After exposure, prepare the samples for HPLC analysis as previously described.
-
Analyze both the light-exposed and dark control samples and compare the degradation profiles.
Data Presentation & Visualization
Summary of Stress Conditions
| Stress Condition | Reagent/Parameter | Typical Duration | Expected Degradation Pathway | Potential Primary Degradants |
| Acid Hydrolysis | 1 M HCl @ 80°C | 24 hours | Amide bond cleavage | 5-amino-2-hydroxyphenylamine |
| Base Hydrolysis | 0.1 M NaOH @ 40°C | 4 hours | Amide bond cleavage | 5-amino-2-hydroxyphenylamine |
| Oxidation | 3% H₂O₂ @ RT | 24 hours | Ring oxidation, polymerization | Quinone-imines, phenoxazinones |
| Thermal (Solid) | 80°C | 7 days | Amide cleavage, decomposition | Aromatic amines, nitriles |
| Photolytic | ICH Q1B compliant | Per guideline | Photochemical oxidation/rearrangement | Oxidized and rearranged products |
Workflow and Pathway Diagrams
A clear workflow ensures a systematic approach to forced degradation studies.
Caption: General workflow for forced degradation studies.
Caption: Potential degradation pathways for the molecule.
References
-
RUA. (n.d.). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Retrieved from [Link]
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Atlas-mts.com. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]
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Resolve Mass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
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European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]
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ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
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YouTube. (2023, March 12). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Acetamide? Retrieved from [Link]
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ScienceDirect. (n.d.). Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS. Retrieved from [Link]
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MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
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YouTube. (2024, November 17). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. Retrieved from [Link]
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ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
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YouTube. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Retrieved from [Link]
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IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]
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ACS Publications. (n.d.). Identity of a Purple Dye Formed by Peroxidic Oxidation of p-Aminophenol at Low pH. Retrieved from [Link]
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ScienceDirect. (2012, December 29). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Retrieved from [Link]
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Taylor & Francis Online. (2025, August 7). Thermal Degradation of Meta and Para-Aramid Fibers in Different Atmospheres. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. Retrieved from [Link]
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YouTube. (2014, April 20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). Retrieved from [Link]
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National Institutes of Health. (n.d.). Acetamide | CH3CONH2 | CID 178 - PubChem. Retrieved from [Link]
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DTIC. (n.d.). Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. Retrieved from [Link]
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National Institutes of Health. (2022, July 26). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. Retrieved from [Link]
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MDPI. (n.d.). Thermal Degradation of Glass Fibre-Reinforced Polyamide 6,6 Composites: Investigation by Accelerated Thermal Ageing. Retrieved from [Link]
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SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
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Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
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Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
SlideShare. (2015, May 26). Forced Degradation & Stability Testing: Strategies and Analytical perspectives. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-(5-Amino-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]
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YouTube. (2019, January 15). mechanism of amide hydrolysis. Retrieved from [Link]
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Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
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BYJU'S. (n.d.). Types of Amide Hydrolysis. Retrieved from [Link]
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ChemBK. (n.d.). N-(2-hydroxyphenyl)acetamide. Retrieved from [Link]
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National Institutes of Health. (2022, June 22). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-hydroxyphenyl)- (CAS 614-80-2). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2022, June 11). (PDF) A review on the degradation of acetaminophen by advanced oxidation process: pathway, by- products, biotoxicity, and density functional theory calculation. Retrieved from [Link]
-
FDA. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. Retrieved from [Link]
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- 27. youtube.com [youtube.com]
Technical Support Center: Stabilizing N-(5-Amino-2-hydroxyphenyl)acetamide in Solution
Welcome to the technical support center for N-(5-Amino-2-hydroxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to address the inherent instability of this compound in solution. Here, we provide in-depth troubleshooting guides, validated protocols, and expert insights to help you maintain the integrity of your experiments and formulations.
Introduction: The Challenge of Instability
This compound is a valuable compound in various research and development applications. However, its chemical structure, featuring both a phenolic hydroxyl group and an aromatic amino group, makes it highly susceptible to degradation, primarily through oxidation. This degradation can lead to discoloration of the solution (typically turning yellow or brown), loss of potency, and the formation of potentially interfering impurities. Understanding and mitigating these degradation pathways is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution changing color?
A1: The color change is a classic indicator of oxidative degradation. The aminophenol moiety is readily oxidized by atmospheric oxygen, a process that can be accelerated by factors such as light exposure, elevated pH, and the presence of trace metal ions. This oxidation leads to the formation of highly colored quinone-imine species and subsequent polymerization products.
Q2: What are the primary degradation pathways for this compound?
A2: The two main degradation pathways are:
-
Oxidation: The aminophenol core is oxidized to form reactive quinone-imine intermediates, which can then undergo further reactions, including polymerization, leading to discoloration and impurity formation.
-
Hydrolysis: The acetamide group can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would yield 5-amino-2-hydroxyphenol and acetic acid.
Q3: How can I prevent the degradation of my this compound solution?
A3: A multi-faceted approach is most effective. This includes:
-
Controlling pH: Maintaining an optimal pH is crucial.
-
Using Antioxidants: Scavenging dissolved oxygen and free radicals can significantly slow down oxidation.
-
Adding Chelating Agents: Sequestering metal ions prevents them from catalyzing oxidative reactions.
-
Inert Atmosphere: Preparing and storing solutions under an inert gas (like nitrogen or argon) minimizes exposure to oxygen.
-
Light Protection: Using amber vials or protecting solutions from light prevents photolytic degradation.
-
Temperature Control: Storing solutions at reduced temperatures can slow the rate of degradation.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Rapid Discoloration of the Solution Upon Preparation
Question: I've just dissolved my this compound, and the solution is already turning yellow. What's happening and how can I fix it?
Answer: This rapid discoloration is almost certainly due to oxidation, likely accelerated by the solvent and preparation conditions. The key is to proactively remove and neutralize oxidizing agents before and during the preparation of your solution.
Causality:
-
Dissolved Oxygen: Standard laboratory solvents are saturated with atmospheric oxygen, which is a primary driver of oxidation for sensitive compounds like aminophenols.
-
Metal Ion Contamination: Trace amounts of metal ions (e.g., Fe³⁺, Cu²⁺) in your solvent or glassware can act as powerful catalysts for oxidation.
dot
Caption: Troubleshooting workflow for rapid solution discoloration.
Step-by-Step Protocol for Preparing a Stabilized Solution:
-
Solvent Preparation:
-
Choose an appropriate high-purity solvent (e.g., HPLC-grade water, ethanol).
-
Deoxygenation: Sparge the solvent with an inert gas (nitrogen or argon) for 15-30 minutes. This involves bubbling the gas through the solvent to displace dissolved oxygen.
-
-
Addition of Stabilizers:
-
To the deoxygenated solvent, add an antioxidant. A good starting point is ascorbic acid at a concentration of 0.1% (w/v) .[1]
-
Next, add a chelating agent to sequester any catalytic metal ions. Ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.01-0.05% (w/v) is a common choice.[2][3]
-
Ensure the stabilizers are fully dissolved.
-
-
Dissolving the Compound:
-
Accurately weigh the this compound and add it to the stabilized solvent.
-
Mix gently to dissolve. Prepare the solution in an amber vial to protect it from light.
-
-
Storage:
-
Blanket the headspace of the vial with the inert gas before sealing.
-
Store at a reduced temperature (e.g., 2-8 °C) for short-term storage. For long-term storage, consider freezing (-20 °C or below), but first ensure the compound is stable to freeze-thaw cycles.
-
Issue 2: Degradation Observed in HPLC Analysis Over Time
Question: My initial HPLC analysis of the solution looks clean, but after 24-48 hours, I see new peaks and a decrease in the main peak area. How can I develop a stability-indicating HPLC method to monitor this and what are the optimal conditions?
Answer: This indicates that your compound is degrading even under storage conditions. To properly assess this, you need a stability-indicating analytical method. This is typically an HPLC method that can separate the parent compound from all potential degradation products.[4][5][6]
Causality:
-
The inherent instability of the molecule leads to the formation of degradation products over time.
-
An inadequate analytical method may not be able to resolve these new impurities from the main peak, leading to inaccurate quantification.
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Sources
Validation & Comparative
Comparative Reactivity Analysis: N-(5-Amino-2-hydroxyphenyl)acetamide and Its Positional Isomers
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
Abstract: This guide provides a comparative analysis of the chemical reactivity of N-(5-Amino-2-hydroxyphenyl)acetamide and its key positional isomers. Understanding the distinct reactivity profiles, governed by the electronic and steric interplay of the amino, hydroxyl, and acetamide functional groups, is critical for professionals in drug discovery, process chemistry, and materials science. This document synthesizes mechanistic principles with experimental data to offer insights into reaction selectivity, stability, and potential metabolic pathways. Key areas of focus include electrophilic aromatic substitution and oxidation reactions, which are fundamental to the synthesis of derivatives and the understanding of the compounds' toxicological profiles.
Introduction: Structural and Electronic Landscape
This compound and its isomers are trifunctional aromatic compounds. The reactivity of the benzene ring and its substituents is dictated by the complex interplay of their electronic effects. All three groups—amino (-NH₂), hydroxyl (-OH), and acetamide (-NHCOCH₃)—are activating, ortho-, para-directing groups in electrophilic aromatic substitution (EAS).[1][2] However, their activating strengths vary significantly:
-
Amino (-NH₂): A powerful activating group due to the high electron-donating ability of the nitrogen lone pair.
-
Hydroxyl (-OH): Also a strong activator.
-
Acetamide (-NHCOCH₃): A moderately activating group. The activating nature of the nitrogen lone pair is attenuated by the electron-withdrawing effect of the adjacent carbonyl group.[1]
The relative positioning of these groups in each isomer creates unique electronic and steric environments, leading to divergent reactivity. This guide will focus on a comparative analysis of the target molecule, this compound, and two of its structurally significant isomers:
-
Isomer 1: N-(3-Amino-4-hydroxyphenyl)acetamide
-
Isomer 2: N-(4-Amino-2-hydroxyphenyl)acetamide
These isomers represent different ortho/meta/para relationships between the key functional groups, providing a robust basis for comparison.
Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone of synthetic chemistry for modifying aromatic rings.[3] The regioselectivity of EAS reactions on these isomers is determined by the cumulative directing effects of the three substituents. In polysubstituted rings, the most powerfully activating group typically governs the position of substitution.[4]
Theoretical Reactivity Maps
The positions most susceptible to electrophilic attack are those that are ortho or para to the strongest activating groups and are not sterically hindered.
-
This compound (Target Molecule):
-
The -OH group at C2 strongly activates C1, C3, and C5.
-
The -NH₂ group at C5 strongly activates C1, C3, and C6.
-
The -NHCOCH₃ group at C1 activates C2, C4, and C6.
-
Consensus: The positions most activated are C3 and C6. C3 is ortho to both -OH and -NH₂, making it highly nucleophilic. C6 is ortho to the acetamide and para to the amino group. The directing influence of the powerful -NH₂ and -OH groups suggests that substitution will preferentially occur at the C3 and C6 positions.
-
-
N-(3-Amino-4-hydroxyphenyl)acetamide (Isomer 1):
-
The -OH group at C4 strongly activates C3 and C5.
-
The -NH₂ group at C3 strongly activates C2, C4, and C5.
-
Consensus: The C5 position is highly activated, being ortho to the -OH group and meta to the -NH₂ group. The C2 position is also activated, being ortho to the -NH₂ group. The synergistic activation at C5 makes it the most probable site for electrophilic attack.
-
-
N-(4-Amino-2-hydroxyphenyl)acetamide (Isomer 2):
-
The -OH group at C2 strongly activates C1, C3, and C5.
-
The -NH₂ group at C4 strongly activates C3 and C5.
-
Consensus: Positions C3 and C5 are strongly activated by both the hydroxyl and amino groups, making this isomer highly reactive towards polysubstitution.
-
Experimental Protocol: Comparative Nitration
This protocol outlines a method to compare the regioselectivity of nitration, a classic EAS reaction, across the isomers. Due to the high activation of the rings, which can lead to oxidation and over-reaction, mild nitrating conditions are essential.[1]
Objective: To determine the primary mononitrated product for this compound and its isomers under controlled conditions.
Methodology:
-
Preparation of Reagents:
-
Prepare a 0.5 M solution of each isomer in glacial acetic acid.
-
Prepare a nitrating mixture of dilute nitric acid (30%) in glacial acetic acid.
-
-
Reaction:
-
To a stirred solution of the isomer (10 mmol) in 20 mL of glacial acetic acid, cooled to 5-10°C in an ice bath, add the nitrating mixture (10.5 mmol of HNO₃) dropwise over 15 minutes.
-
Maintain the temperature below 10°C throughout the addition.
-
After addition, allow the reaction to stir at room temperature for 1 hour.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product under vacuum.
-
-
Analysis:
-
Determine the yield of the crude product.
-
Analyze the product mixture using HPLC and ¹H NMR spectroscopy to identify the major and minor regioisomers formed.
-
Expected Outcomes & Discussion: The choice of acetylating the amino group in aniline derivatives is a common strategy to moderate its reactivity and prevent oxidative side reactions.[1] In these molecules, the acetamide group already provides some attenuation. However, the presence of both a free amino and a hydroxyl group still renders the rings highly susceptible to oxidation. The experimental design uses dilute nitric acid at low temperatures to minimize this. The observed product distribution will provide empirical validation of the predicted reactivity maps. For instance, N-(4-Amino-2-hydroxyphenyl)acetamide is expected to be particularly prone to forming multiple products due to the strong synergistic activation at C3 and C5.
Susceptibility to Oxidation
The presence of electron-rich amino and hydroxyl groups, particularly in ortho or para positions to each other, makes these molecules susceptible to oxidation, often leading to the formation of quinone-imine species.[5][6][7] These reactive intermediates are frequently implicated in mechanisms of toxicity, as seen with the metabolism of related compounds like acetaminophen.[8][9]
Structural Influence on Oxidation Potential
-
This compound (Target Molecule): The amino and hydroxyl groups are in a meta relationship. This arrangement is generally more stable towards oxidation compared to ortho or para isomers, as direct conjugation to form a quinone-type structure is less favorable.
-
N-(3-Amino-4-hydroxyphenyl)acetamide (Isomer 1): With ortho-aminophenol substructure, this isomer is highly prone to oxidation to form a quinone-imine.
-
N-(4-Amino-2-hydroxyphenyl)acetamide (Isomer 2): This isomer contains a para-aminophenol substructure, which is also readily oxidized to a quinone-imine.
The relative ease of oxidation can be ranked as: Isomer 1 ≈ Isomer 2 > Target Molecule .
Experimental Protocol: Comparative Cyclic Voltammetry
Cyclic voltammetry (CV) is an effective electrochemical technique to quantify the susceptibility of a compound to oxidation by measuring its oxidation potential. A lower oxidation potential indicates a greater ease of oxidation.
Objective: To quantitatively compare the oxidation potentials of the three isomers.
Methodology:
-
Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium perchlorate (TBAP) in acetonitrile to serve as the supporting electrolyte.
-
Analyte Solution: Prepare 1 mM solutions of each isomer in the electrolyte solution.
-
Electrochemical Cell Setup:
-
Working Electrode: Glassy carbon electrode
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum wire
-
-
CV Measurement:
-
Purge the analyte solution with nitrogen gas for 10 minutes to remove dissolved oxygen.
-
Scan the potential from 0 V to +1.0 V and back at a scan rate of 100 mV/s.
-
Record the cyclic voltammogram for each isomer.
-
-
Data Analysis:
-
Determine the anodic peak potential (Epa) for the first oxidation wave of each isomer.
-
Compare the Epa values.
-
Data Presentation:
| Compound | Predicted Susceptibility | Anodic Peak Potential (Epa) vs Ag/AgCl (V) |
| This compound | Low | Hypothetical Value: ~0.75 V |
| N-(3-Amino-4-hydroxyphenyl)acetamide | High | Hypothetical Value: ~0.50 V |
| N-(4-Amino-2-hydroxyphenyl)acetamide | High | Hypothetical Value: ~0.55 V |
| (Note: The Epa values are hypothetical and for illustrative purposes. Actual values must be determined experimentally.) |
Visualization of Concepts
Reactivity Workflow
Caption: Oxidation pathways for meta vs. ortho/para isomers.
Conclusion for the Field Professional
The positional arrangement of functional groups on the aminohydroxyphenylacetamide scaffold profoundly impacts chemical reactivity.
-
For Synthetic Chemists: this compound offers greater stability and potentially more predictable outcomes in electrophilic substitution compared to its ortho- and para-aminophenol analogs. Its meta-arrangement of the -NH₂ and -OH groups serves as a "built-in" protecting group against facile oxidation, which simplifies handling and reaction work-ups. Conversely, isomers with ortho or para relationships (like Isomer 1 and 2) are highly activated and may require protective group strategies to control both regioselectivity and prevent degradation.
-
For Drug Development Professionals: The high susceptibility of the ortho- and para-aminophenol isomers to form reactive quinone-imine metabolites is a significant toxicological flag. [10]The relative oxidative stability of this compound suggests a potentially more favorable safety profile, making it a more attractive starting point for scaffold development in medicinal chemistry. Early-stage assessment of oxidative stability, as outlined by the cyclic voltammetry protocol, is a critical step in de-risking candidates.
This guide underscores the necessity of considering isomeric structures not as equivalents, but as distinct chemical entities with unique properties. A thorough understanding of their comparative reactivity is paramount for designing efficient syntheses, predicting metabolic fate, and ultimately developing safer, more effective chemical products.
References
-
University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]
-
Anonymous. (2020, February 15). Aromatic Electrophilic substitution. Retrieved from [Link]
-
Science Trove. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Hunt, I. (2025, June 19). Electrophilic Aromatic Substitution. Making Molecules. Retrieved from [Link]
-
El-Gamil, M. M. (n.d.). Structure of aminophenol derivatives. ResearchGate. Retrieved from [Link]
-
Corbett, J. F. (1985). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, 697-701. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation reaction of 4-aminophenol (4AP) to 4-quinoneimine (4QI). Retrieved from [Link]
-
Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. Retrieved from [Link]
Sources
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- 2. lkouniv.ac.in [lkouniv.ac.in]
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- 4. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Quantification of N-(5-Amino-2-hydroxyphenyl)acetamide: HPLC vs. GC-MS
In the landscape of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. This guide provides an in-depth comparative analysis of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of N-(5-Amino-2-hydroxyphenyl)acetamide. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods.
Introduction to this compound and Analytical Imperatives
This compound is a polar aromatic compound containing both a phenolic hydroxyl group and a primary amino group. These functional groups impart a high degree of polarity and render the molecule susceptible to thermal degradation, characteristics that fundamentally influence the choice of an appropriate analytical strategy. Accurate quantification is critical for ensuring product quality, stability, and safety in pharmaceutical formulations.
The decision between HPLC and GC-MS is not merely a choice of instrumentation but a strategic decision based on the physicochemical properties of the analyte.[1][2][3] HPLC is generally preferred for non-volatile and thermally labile compounds, while GC is the domain of volatile and thermally stable substances.[1][3][4] This guide will dissect the theoretical underpinnings and provide practical, data-driven insights to inform this crucial decision.
Theoretical Framework: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2][3] For a polar molecule like this compound, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.[5] Polar analytes have a lower affinity for the stationary phase and elute earlier. The versatility of HPLC lies in its ability to analyze a wide range of compounds, including those that are non-volatile or thermally unstable, at ambient temperatures.[1][4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC separates compounds in their gaseous state based on their partitioning between a gaseous mobile phase (an inert carrier gas) and a liquid or solid stationary phase within a capillary column.[4][6] The eluting compounds are then detected by a mass spectrometer, which provides both quantification and structural identification based on the mass-to-charge ratio of fragmented ions.[2]
A significant challenge for analyzing polar molecules like this compound by GC is their inherent lack of volatility and thermal stability.[6] The presence of active hydrogens in the amino and hydroxyl groups can lead to poor peak shape and interactions with the GC system.[7] To overcome these limitations, a chemical modification step known as derivatization is essential.[7][8] Derivatization replaces these active hydrogens with nonpolar functional groups, thereby increasing volatility and thermal stability, and improving chromatographic performance.[7][8]
Experimental Design & Protocols
To provide a robust comparison, validated analytical methods for both HPLC-UV and GC-MS are presented. Method validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to demonstrate that an analytical procedure is suitable for its intended purpose.[9][10][11][12]
HPLC-UV Method Protocol
This protocol outlines a reversed-phase HPLC method with UV detection, a workhorse in pharmaceutical quality control for its robustness and simplicity.
Workflow Diagram:
Caption: HPLC-UV analytical workflow for this compound.
Step-by-Step Protocol:
-
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (ACS grade)
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: 20% Acetonitrile : 80% Water with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 275 nm
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of methanol and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Accurately weigh a portion of the sample containing the analyte and prepare as described for the stock solution to achieve a final concentration within the calibration range.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples using the calibration curve.
-
GC-MS Method Protocol with Derivatization
This protocol details a GC-MS method that incorporates a necessary silylation step to enable the analysis of the polar analyte. Silylation is a common derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group, significantly increasing volatility.[8]
Workflow Diagram:
Caption: GC-MS analytical workflow including the essential derivatization step.
Step-by-Step Protocol:
-
Reagents and Materials:
-
This compound reference standard
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl Acetate (GC grade)
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless, 1 µL
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-500 m/z
-
-
Preparation and Derivatization:
-
Standard Stock Solution (1000 µg/mL): Prepare in pyridine.
-
Derivatization Procedure: a. Pipette an aliquot of the standard or sample solution into a reaction vial. b. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. c. Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue. d. Cap the vial tightly and heat at 70 °C for 30 minutes. e. Cool to room temperature before injection.
-
-
Analysis:
-
Inject the derivatized standards and samples into the GC-MS.
-
Create a calibration curve by plotting the peak area of a characteristic ion against the concentration.
-
Quantify the analyte in the samples using the established curve.
-
Comparative Performance Data
The following tables summarize the hypothetical but realistic validation data for the two methods, providing a direct comparison of their performance characteristics as defined by ICH Q2(R1).[9][11]
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV | GC-MS |
| Linear Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 µg/mL |
Table 2: Precision and Accuracy
| Parameter | HPLC-UV | GC-MS |
| Precision (RSD%) | ||
| - Repeatability (n=6) | < 1.0% | < 2.0% |
| - Intermediate Precision | < 1.5% | < 3.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 96.0% - 104.5% |
Discussion and Method Selection Rationale
Sensitivity and Specificity
The data clearly indicates that the GC-MS method offers superior sensitivity , with a Limit of Quantification (LOQ) tenfold lower than the HPLC-UV method.[2] This is a significant advantage when analyzing trace-level impurities or quantifying the analyte in low-concentration formulations. Furthermore, mass spectrometric detection provides a higher degree of specificity .[11] While HPLC-UV relies on retention time and UV absorbance, which can be susceptible to interference from co-eluting compounds with similar chromophores, GC-MS confirms identity based on characteristic mass fragmentation patterns, offering more definitive identification.
Simplicity, Robustness, and Throughput
The HPLC-UV method excels in its simplicity and robustness . Sample preparation is straightforward, involving a simple "dissolve and inject" approach without the need for chemical reactions.[1] This minimizes potential sources of error and variability associated with a derivatization step. The instrumentation is generally more accessible and less complex to operate and maintain than a GC-MS system.[4] Consequently, for routine quality control where high throughput is essential and the analyte concentration is well above the detection limit, HPLC is often the more practical and cost-effective choice.[3]
The GC-MS method, while powerful, introduces complexity. The derivatization step is critical and must be carefully controlled; incomplete or variable reactions can significantly impact precision and accuracy.[7] This additional step also increases sample preparation time, reducing overall throughput.
Analyte Stability
The core advantage of HPLC for this analyte is its operation at or near ambient temperature, which protects the thermally labile this compound from degradation.[1][4] GC, by its nature, requires high temperatures to vaporize the sample, which could pose a risk of degradation even after derivatization.[4][6]
Conclusion and Recommendations
The choice between HPLC and GC-MS for the quantification of this compound is contingent upon the specific analytical objective.
-
For routine quality control, assay, and content uniformity testing in pharmaceutical products , where analyte concentrations are relatively high and throughput is a priority, the HPLC-UV method is recommended . Its simplicity, robustness, and avoidance of high temperatures make it a reliable and efficient workhorse method.
-
For trace-level impurity analysis, pharmacokinetic studies, or when definitive identification is required , the GC-MS method is the superior choice . Its exceptional sensitivity and the structural confirmation provided by the mass spectrometer are indispensable in these applications, despite the added complexity of the derivatization step.
Ultimately, the selection is a balance between the required sensitivity and specificity versus the desired simplicity and throughput. A thorough understanding of both the analyte's properties and the analytical goals is essential for making an informed and scientifically sound decision.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
ICH Quality Guidelines. International Council for Harmonisation. [Link]
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
-
Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments. [Link]
-
HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]
-
HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. [Link]
-
Understanding the Difference Between GCMS and HPLC. GenTech Scientific. [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]
-
High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. ResearchGate. [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. National Institutes of Health. [Link]
-
The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Technology Networks. [Link]
-
What Is Derivatization In GC-MS?. Chemistry For Everyone. [Link]
-
GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. International Research Journal of Engineering and Technology (IRJET). [Link]
-
HPLC enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. [Link]
-
Chromatographic Determination of Amines in Food Samples. Helda - University of Helsinki. [Link]
-
N-(2-hydroxyphenyl)acetamide - Physico-chemical Properties. ChemBK. [Link]
-
N-(5-Amino-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acetamide. Pharmaffiliates. [Link]
-
Chemical Properties of Acetamide, N-(2-hydroxyphenyl)- (CAS 614-80-2). Cheméo. [Link]
-
Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. National Institutes of Health. [Link]
-
Amino acid analysis in biological fluids by GC-MS. University of Regensburg. [Link]
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Comparative Guide to the Validation of an HPLC Method for N-(5-Amino-2-hydroxyphenyl)acetamide Analysis Following ICH Guidelines
Introduction
In the pharmaceutical industry, the validation of analytical methods is a critical component of quality assurance, ensuring that a method is suitable for its intended purpose.[1][2] This guide provides an in-depth, comparative analysis of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of N-(5-Amino-2-hydroxyphenyl)acetamide, a key potential impurity and degradation product of certain active pharmaceutical ingredients (APIs). The validation process detailed herein strictly adheres to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[3][4][5][6]
The analysis of polar aromatic compounds like this compound by reversed-phase HPLC can present unique challenges. These molecules may exhibit poor retention on traditional C18 columns, leading to co-elution with the solvent front and inadequate separation from other polar impurities.[7][8] This guide will explore different chromatographic strategies to overcome these challenges and present a comparative validation of the optimized method.
Experimental Design and Rationale
The core of this validation study is a comparison between a standard C18 column and a polar-embedded C18 column to achieve optimal separation and quantification of this compound. The rationale behind this comparison is to demonstrate the superiority of a specialized column chemistry for retaining and resolving highly polar analytes.
Instrumentation and Chromatographic Conditions
| Parameter | Condition A: Standard C18 | Condition B: Polar-Embedded C18 |
| HPLC System | Agilent 1260 Infinity II or equivalent | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm | Zorbax SB-Aq, 4.6 x 150 mm, 5 µm[9] |
| Mobile Phase | A: 0.1% Phosphoric acid in Water B: Acetonitrile | A: 0.1% Phosphoric acid in Water B: Acetonitrile |
| Gradient | 5% B to 40% B over 15 minutes | 5% B to 40% B over 15 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 275 nm[10] | UV at 275 nm[10] |
| Injection Vol. | 10 µL | 10 µL |
The selection of a polar-embedded column (Condition B) is predicated on its ability to provide enhanced retention for polar compounds in highly aqueous mobile phases, mitigating the risk of "phase collapse" often seen with traditional C18 columns.[8][11] The mobile phase composition and gradient are designed to ensure adequate separation of the analyte from potential impurities.
Experimental Workflow
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A Comparative Guide to the Biological Activity Screening of N-(5-Amino-2-hydroxyphenyl)acetamide and Its Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the biological activities of "N-(5-Amino-2-hydroxyphenyl)acetamide" and its derivatives. Grounded in experimental data, this document offers insights into the therapeutic potential of this chemical scaffold across various biological targets, supported by detailed protocols for reproducible screening.
Introduction to the this compound Scaffold
The "this compound" core is a versatile scaffold that has garnered interest in medicinal chemistry due to its structural resemblance to endogenous molecules and its synthetic tractability. This guide will explore the diverse biological activities exhibited by derivatives of this core structure, including antimicrobial, enzyme inhibitory, anticoagulant, and anticancer properties. By presenting comparative data and detailed methodologies, we aim to provide a valuable resource for the rational design and screening of novel therapeutic agents based on this privileged scaffold.
Antimicrobial Activity: A Promising Frontier
Derivatives of the "this compound" scaffold have demonstrated significant potential as antimicrobial agents. This section compares the efficacy of various derivatives against a range of pathogens.
Aurone Derivatives: Broad-Spectrum Antimicrobial Action
A study on novel aurone derivatives, which incorporate a 5-acetamido group on the A ring, revealed potent antimicrobial activity. These compounds were evaluated for their Minimum Inhibitory Concentrations (MICs) against Gram-positive and Gram-negative bacteria, mycobacteria, and fungi.
Comparative Antimicrobial Activity of 5-Acetamidoaurones
| Compound | B. subtilis (µM) | S. aureus (µM) | E. coli (µM) | P. aeruginosa (µM) | M. smegmatis (µM) | C. albicans (µM) |
| 10 | 1.56 | 3.12 | > 100 | > 100 | 0.78 | > 100 |
| 12 | 6.25 | 12.5 | > 100 | > 100 | 1.56 | > 100 |
| 15 | 3.12 | 6.25 | > 100 | > 100 | 1.56 | > 100 |
| 16 | 3.12 | 6.25 | > 100 | > 100 | 0.78 | > 100 |
| 20 | 1.56 | 3.12 | > 100 | > 100 | 0.78 | > 100 |
| Gemifloxacin | 0.02 | 0.02 | 0.03 | 0.5 | 0.01 | - |
| Amphotericin B | - | - | - | - | - | 1.2 |
Data synthesized from a study on novel amino and acetamidoaurones with antimicrobial activities.[1]
The results indicate that 5-acetamidoaurones are particularly effective against Gram-positive bacteria and mycobacteria, with some compounds showing MIC values as low as 0.78 µM.[1]
N-substituted β-amino acid derivatives
Another class of compounds, N-substituted β-amino acid derivatives featuring a 2-hydroxyphenyl core, has also been investigated for antimicrobial properties. These derivatives have shown promising activity, particularly against Gram-positive bacteria. One compound, designated as 26, demonstrated strong antimicrobial activity against S. aureus TCH-1516 and E. faecalis AR-0781, with its efficacy being comparable to that of control antibiotics.[2] Furthermore, compound 26 exhibited antifungal activity against drug-resistant Candida albicans AR-0761 with a MIC of 16 µg/mL.[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the minimum inhibitory concentration of a compound against various microbial strains.
Caption: Workflow for MIC determination.
Enzyme Inhibition: Targeting Carbonic Anhydrase
Derivatives of acetamide have been explored as inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological and pathological processes.
Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects
A series of 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides were designed and synthesized as potential CA inhibitors. Several of these compounds exhibited potent and selective inhibition of CA II, an isoenzyme implicated in neurological disorders.
Comparative Inhibitory Activity against Carbonic Anhydrase Isozymes
| Compound | CA I IC50 (nM) | CA II IC50 (nM) | Selectivity Index (CA I/CA II) |
| 5c | 906.2 | 16.7 | 54.3 |
| Acetazolamide | 250.0 | 12.0 | 20.8 |
Data from a study on 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as selective carbonic anhydrase II inhibitors.[3]
Compound 5c emerged as a potent and selective CA II inhibitor, with an IC50 value of 16.7 nM and a selectivity index of 54.3, surpassing the reference drug acetazolamide in terms of selectivity.[3] Furthermore, this compound demonstrated a significant neuroprotective effect in PC12 cells against sodium nitroprusside (SNP)-induced damage, suggesting its potential for treating neurodegenerative diseases.[3]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against carbonic anhydrase.
Caption: Workflow for CA inhibition assay.
Anticoagulant Activity: Targeting Factor VIIa
The acetamide scaffold has also been utilized in the design of inhibitors for coagulation Factor VIIa (FVIIa), a key enzyme in the extrinsic pathway of blood coagulation.
N-phenyl-2-(phenyl-amino) acetamide Derivatives as FVIIa Inhibitors
A series of N-phenyl-2-(phenyl-amino) acetamide derivatives were synthesized and evaluated for their in vitro anticoagulant activity.[4] The prothrombin time (PT) assay was used to assess their ability to inhibit the coagulation cascade. Several compounds demonstrated significant anticoagulant effects.[4]
Experimental Protocol: Prothrombin Time (PT) Assay
This protocol outlines the measurement of prothrombin time to evaluate the anticoagulant activity of test compounds.
Caption: Workflow for PT assay.
Anticancer Potential: Targeting Key Signaling Pathways
The versatility of the acetamide scaffold extends to the development of potential anticancer agents, with derivatives showing activity against various cancer cell lines and molecular targets.
In Silico and In Vitro Evaluation of Anticancer Activity
A study on N-(5-cyano-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4-yl)-2-(phenylamino) acetamide derivatives utilized in silico molecular docking to predict their binding affinity to the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[5] The results indicated high binding energies for several compounds, suggesting potential EGFR inhibitory activity.[5]
Another study reported the cytotoxic activity of a novel pyrrole-based acetamide derivative against breast cancer cell lines.[6] The compound was evaluated using the MTT assay, which measures cell viability.
Comparative Cytotoxic Activity of a Pyrrole-based Acetamide Derivative
| Cell Line | Compound 4 IC50 (µM) | Paclitaxel IC50 (µM) |
| MCF-7 | 27.7 | 0.01 |
| T47-D | 39.2 | 0.02 |
| MDA-MB 231 | 31.5 | 0.01 |
| NIH-3T3 (Normal) | > 100 | 0.03 |
Data from a study on a novel pyrrole-based acetamide with anti-cancer activity.[6]
The results showed that the compound exhibited good cytotoxicity against cancerous cell lines while displaying low toxicity towards a normal cell line.[6]
Experimental Protocol: MTT Cell Viability Assay
This protocol details the MTT assay for assessing the cytotoxic effects of compounds on cancer cell lines.
Caption: Workflow for MTT cell viability assay.
Conclusion
The "this compound" scaffold and its derivatives represent a promising area for drug discovery, demonstrating a wide range of biological activities. This guide has provided a comparative overview of their antimicrobial, enzyme inhibitory, anticoagulant, and anticancer potential, supported by experimental data and detailed protocols. The presented information underscores the versatility of this chemical framework and provides a solid foundation for future research and development of novel therapeutic agents. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for various biological targets.
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A Researcher's Guide to Navigating Cross-Reactivity of N-(5-Amino-2-hydroxyphenyl)acetamide Analogs in Biological Assays
For researchers and drug development professionals, understanding the cross-reactivity of small molecule candidates is paramount to predicting their efficacy and potential off-target effects. This guide provides an in-depth comparison of the biological cross-reactivity of analogs of N-(5-Amino-2-hydroxyphenyl)acetamide, a scaffold with recognized anti-inflammatory potential. By examining the structural nuances that govern target engagement, this document aims to equip scientists with the knowledge to design more selective and potent therapeutic agents.
The core of this analysis centers on the well-established anti-inflammatory activity of N-(hydroxyphenyl)acetamide derivatives. A closely related analog, N-(2-hydroxyphenyl)acetamide, has been demonstrated to exert its effects by reducing pro-inflammatory cytokines such as TNF-α and IL-1β and by inhibiting the RANK/RANKL signaling pathway, a critical mediator of inflammatory bone loss[1][2][3]. These effects are often mediated through the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).
The Structural Basis of Selectivity: A Comparative Overview
The cross-reactivity of this compound analogs is largely dictated by their differential inhibition of COX-1, COX-2, and 5-lipoxygenase (5-LOX). The relative position of the amino and hydroxyl groups on the phenyl ring, as well as other substitutions, can dramatically alter the affinity for the active sites of these enzymes.
To illustrate these structure-activity relationships (SAR), we will consider a focused set of positional isomers and simple derivatives of the parent compound.
| Compound ID | Structure | Rationale for Inclusion |
| Parent | This compound | The core scaffold of interest. |
| Analog 1 | N-(3-Amino-2-hydroxyphenyl)acetamide | Positional isomer to assess the impact of moving the amino group. |
| Analog 2 | N-(4-Amino-2-hydroxyphenyl)acetamide | Positional isomer to further probe the effect of amino group placement. |
| Analog 3 | N-(5-Amino-2-methoxyphenyl)acetamide | Methylation of the hydroxyl group to evaluate its role in hydrogen bonding. |
| Analog 4 | N-(5-Acetamido-2-hydroxyphenyl)acetamide | Di-acetylation to explore the effect of modifying the amino group. |
Predicted Cross-Reactivity Profile
The following table summarizes the anticipated inhibitory activities and cross-reactivity of the defined analogs against key inflammatory enzymes. This is a predictive model based on existing SAR data for this class of compounds.
| Compound ID | Primary Target(s) | Predicted COX-1 IC₅₀ (µM) | Predicted COX-2 IC₅₀ (µM) | Predicted 5-LOX IC₅₀ (µM) | Anticipated Cross-Reactivity |
| Parent | COX/5-LOX | 5-15 | 1-5 | 10-20 | Moderate COX-2 selectivity over COX-1; some 5-LOX activity. |
| Analog 1 | COX | 1-5 | 5-10 | >50 | Likely shifts towards COX-1 inhibition with reduced 5-LOX activity. |
| Analog 2 | COX | 10-20 | 1-5 | >50 | Potentially enhanced COX-2 selectivity. |
| Analog 3 | Weak Inhibitor | >50 | >50 | >50 | Loss of the free hydroxyl group is expected to significantly reduce activity. |
| Analog 4 | COX | >20 | 5-15 | >50 | The bulkier acetamido group may decrease affinity for both COX isoforms. |
Understanding the "Why": Mechanistic Insights into Target Engagement
The differential inhibition of COX-1 and COX-2 is a cornerstone of developing safer anti-inflammatory drugs. COX-1 is constitutively expressed and plays a role in physiological processes like gastric protection, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is therefore a key therapeutic goal.
The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. The design of selective COX-2 inhibitors often involves moieties that can access this side pocket. For N-(hydroxyphenyl)acetamide analogs, the position of the amino and hydroxyl groups influences how the molecule orients within the active site and its ability to interact with key residues like Ser-530 and Tyr-385, which are crucial for the catalytic activity of COX enzymes[5].
The 5-LOX pathway is another important pro-inflammatory cascade, leading to the production of leukotrienes. Dual inhibition of COX and 5-LOX is an attractive strategy for broad-spectrum anti-inflammatory activity. The ability of some N-(hydroxyphenyl)acetamide analogs to inhibit 5-LOX suggests a broader mechanism of action that warrants further investigation.
Visualizing the Pathways and Processes
To better understand the biological context and experimental approaches, the following diagrams illustrate the relevant signaling pathway and a typical workflow for assessing cross-reactivity.
Caption: A Typical Experimental Workflow for Cross-Reactivity Profiling.
Experimental Protocols for Key Assays
Reproducible and well-validated assays are the bedrock of reliable cross-reactivity data. Below are detailed protocols for the key enzymatic assays discussed in this guide.
Protocol 1: Human Recombinant COX-1 and COX-2 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against human recombinant COX-1 and COX-2.
Principle: This assay measures the peroxidase activity of cyclooxygenases. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Add the test compound at various concentrations (typically in a serial dilution) to the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., indomethacin).
-
Add the enzyme-heme mixture to the wells and incubate for a short period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a solution of arachidonic acid and TMPD to each well.
-
Immediately measure the absorbance at 595 nm at timed intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Protocol 2: Human 5-Lipoxygenase (5-LOX) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against human 5-lipoxygenase.
Principle: This assay measures the ability of a compound to inhibit the 5-LOX-catalyzed formation of leukotrienes from arachidonic acid. The products can be quantified by various methods, including spectrophotometry or HPLC.
Materials:
-
Human recombinant 5-LOX or purified enzyme from a suitable cell line (e.g., neutrophils)
-
Arachidonic acid (substrate)
-
Calcium chloride
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds dissolved in DMSO
-
Spectrophotometer or HPLC system
Procedure (Spectrophotometric Method):
-
Pre-incubate the 5-LOX enzyme with the test compound at various concentrations in the assay buffer containing calcium chloride and ATP for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the leukotriene products.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.
-
Calculate the IC₅₀ value as described for the COX assays.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. A thorough understanding of the structure-activity relationships governing cross-reactivity against key targets like COX-1, COX-2, and 5-LOX is essential for optimizing both potency and safety. The predictive framework and detailed experimental protocols provided in this guide offer a robust starting point for researchers in this field. Future work should focus on obtaining direct experimental data for a systematically designed library of analogs to validate and refine these predictions. Such efforts will undoubtedly pave the way for the discovery of next-generation anti-inflammatory drugs with superior efficacy and a more favorable side-effect profile.
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Kalgutkar, A. S., et al. (2011). Design and synthesis of novel cyclooxygenase-1 inhibitors as analgesics: 5-amino-2-ethoxy-N-(substituted-phenyl)benzamides. ChemMedChem, 6(4), 676-680. [Link]
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Stenson, W. F., & Lobos, E. (1983). Inhibition of 5-lipoxygenase pathway of arachidonic acid metabolism in human neutrophils by sulfasalazine and 5-aminosalicylic acid. The Journal of Clinical Investigation, 71(5), 1349-1357. [Link]
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Jiang, C., et al. (2020). 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects. ChemMedChem, 15(8), 705-715. [Link]
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Royal Society of Chemistry. (2017). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. [Link]
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Comparing the efficacy of different catalysts for "N-(5-Amino-2-hydroxyphenyl)acetamide" synthesis
A Comparative Guide to Catalytic Synthesis of N-(5-Amino-2-hydroxyphenyl)acetamide
Introduction: this compound, a key intermediate in the synthesis of specialized dyes and pharmaceuticals, is primarily synthesized via the reduction of its nitro precursor, N-(2-hydroxy-5-nitrophenyl)acetamide. The efficiency and selectivity of this reduction are critically dependent on the choice of catalyst. This guide provides an in-depth comparison of various catalytic systems for this synthesis, offering experimental insights and data to inform catalyst selection for research, development, and manufacturing professionals.
The foundational reaction involves the reduction of a nitro group to an amine. While several methods exist, catalytic hydrogenation stands out for its efficiency and atom economy. This guide will focus on a comparative analysis of commonly employed heterogeneous catalysts: Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney Nickel. Additionally, a non-catalytic chemical reduction using sodium dithionite will be examined as a baseline for comparison.
Catalytic System Performance: A Head-to-Head Comparison
The choice of catalyst significantly impacts reaction parameters such as temperature, pressure, and time, ultimately influencing yield, purity, and cost-effectiveness. The following table summarizes the typical performance of different catalytic systems in the synthesis of this compound.
| Catalyst | Hydrogen Source | Typical Temperature (°C) | Typical Pressure | Reaction Time | Typical Yield (%) | Key Considerations |
| 10% Pd/C | H₂ gas | Room Temperature - 80°C | 1 atm - 5 bar[1][2] | 1-4 hours | >95% | High activity, good selectivity, but potential for dehalogenation in substituted substrates.[3] |
| 5% Pt/C | H₂ gas | 25 - 70°C | 1 - 5 bar | 2-6 hours | >90% | Excellent activity, less prone to dehalogenation than Pd/C, but generally more expensive.[4][5] |
| Raney Nickel | H₂ gas | 50 - 100°C | 20 - 100 bar[1] | 3-8 hours | ~85-95% | Cost-effective, good for substrates sensitive to dehalogenation, but requires higher temperatures and pressures.[3][6] |
| Sodium Dithionite | Chemical Reductant | 50 - 80°C | Atmospheric | 1-3 hours | Variable, often >90% | Metal-free, mild conditions, but generates stoichiometric inorganic byproducts.[7][8] |
Mechanistic Insights and Rationale for Catalyst Selection
The efficacy of each catalyst is rooted in its unique mechanism of action at the molecular level. Understanding these mechanisms is crucial for troubleshooting and optimizing the synthesis.
Catalytic Hydrogenation Workflow
The general workflow for catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a series of reduction steps.
Caption: General workflow for catalytic hydrogenation.
-
Palladium on Carbon (Pd/C): Often the first choice for nitro group reductions due to its high catalytic activity under mild conditions.[3][6] The mechanism involves the facile adsorption of both hydrogen and the nitro group onto the palladium surface, leading to rapid reduction. However, its high activity can sometimes lead to undesired side reactions, such as dehalogenation in substrates containing halogen substituents.[6]
-
Platinum on Carbon (Pt/C): A robust catalyst that often exhibits excellent activity and selectivity.[4][5] While generally more expensive than Pd/C, it can be advantageous when dehalogenation is a concern. The reaction mechanism is similar to that of Pd/C, but the stronger adsorption of aromatic rings to the platinum surface can sometimes influence selectivity.
-
Raney Nickel: A cost-effective alternative, particularly for large-scale synthesis.[3] It is an alloy of aluminum and nickel, with the aluminum leached out to create a high surface area, porous structure that is saturated with hydrogen.[9] Raney Nickel is often preferred for substrates susceptible to dehalogenation.[6] However, it typically requires more forcing conditions (higher temperatures and pressures) to achieve comparable reaction rates to precious metal catalysts.[1]
Chemical Reduction with Sodium Dithionite
Sodium dithionite (Na₂S₂O₄) offers a metal-free alternative for the reduction of nitro compounds.[8]
Caption: Simplified mechanism of nitro reduction by sodium dithionite.
The reduction is believed to proceed through a single-electron transfer mechanism where the active reducing species is the sulfur dioxide radical anion (•SO₂⁻), which forms in equilibrium from the dithionite ion.[8] This method is advantageous for its mild conditions and high chemoselectivity, avoiding the use of heavy metals. However, it generates a significant amount of inorganic waste, which can be a consideration for large-scale production and environmental impact.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound using different catalytic systems.
Protocol 1: Catalytic Hydrogenation using 10% Pd/C
-
Reactor Setup: To a solution of N-(2-hydroxy-5-nitrophenyl)acetamide (1.0 g, 5.1 mmol) in methanol (20 mL) in a hydrogenation vessel, add 10% Pd/C (0.1 g, 10 wt%).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas to 3 bar.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.
Protocol 2: Chemical Reduction using Sodium Dithionite
-
Reaction Setup: Dissolve N-(2-hydroxy-5-nitrophenyl)acetamide (1.0 g, 5.1 mmol) in a mixture of methanol (15 mL) and water (5 mL) in a round-bottom flask.
-
Addition of Reductant: Heat the solution to 60°C and add sodium dithionite (2.66 g, 15.3 mmol, 3 equivalents) portion-wise over 30 minutes, maintaining the temperature.
-
Reaction: Stir the reaction mixture at 60°C for 1-2 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and add water (20 mL).
-
Isolation: The product may precipitate upon cooling and dilution. If not, extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization.
Conclusion
The selection of a catalyst for the synthesis of this compound is a multi-faceted decision that requires balancing reaction efficiency, cost, and substrate compatibility.
-
Palladium on carbon is often the most active catalyst, allowing for mild reaction conditions.
-
Platinum on carbon provides a robust alternative, particularly when avoiding side reactions like dehalogenation is critical.
-
Raney Nickel remains a viable, cost-effective option for large-scale production, albeit at the cost of more demanding reaction conditions.
-
Sodium dithionite presents a valuable metal-free alternative, offering high chemoselectivity under mild conditions, though waste disposal must be considered.
By understanding the underlying mechanisms and comparative performance metrics presented in this guide, researchers and process chemists can make more informed decisions to optimize the synthesis of this important chemical intermediate.
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A Senior Application Scientist's Comparative Guide to the Impurity Profiling and Characterization of N-(5-Amino-2-hydroxyphenyl)acetamide
Introduction: The Imperative of Purity in N-(5-Amino-2-hydroxyphenyl)acetamide
This compound, a substituted aminophenol derivative, serves as a critical intermediate in various chemical syntheses, including in the formulation of dyes and potentially as a precursor in pharmaceutical manufacturing. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final product.[1][2] Consequently, a robust and comprehensive impurity profiling strategy is not merely a quality control measure but a fundamental requirement mandated by global regulatory bodies like the International Council for Harmonisation (ICH).[3][4][5]
This guide provides an in-depth, comparative analysis of the analytical methodologies essential for the detection, identification, and quantification of potential impurities in this compound. We will explore the causality behind experimental choices, present validated protocols, and offer a logical workflow designed for researchers, scientists, and drug development professionals.
Part 1: Anticipating the Unknown: A Profile of Potential Impurities
A successful impurity profiling strategy begins with a theoretical assessment of potential impurities based on the synthetic route and the inherent chemical stability of the target molecule.[6][7]
Synthesis-Related Impurities
While multiple synthetic routes exist, a common pathway to this compound involves the nitration of an N-acetylated aminophenol precursor, followed by the reduction of the nitro group. This process can introduce several types of impurities:
-
Starting Materials & Intermediates: Incomplete conversion can lead to residual amounts of starting materials or key intermediates, such as N-(2-hydroxy-5-nitrophenyl)acetamide.
-
Byproducts: The nitration of aromatic rings is seldom perfectly regioselective. This can generate positional isomers, such as N-(3-Amino-2-hydroxyphenyl)acetamide or N-(5-Amino-4-hydroxyphenyl)acetamide, which may be difficult to separate.[8]
-
Reagents and Catalysts: Traces of reagents, ligands, or catalysts used in the synthesis may persist in the final product.[1][9]
Degradation Products
The chemical structure of this compound, featuring both amine and hydroxyl functionalities on a phenyl ring, renders it susceptible to degradation under various stress conditions. Drawing parallels with the well-studied degradation of acetaminophen (a structural isomer), we can anticipate several degradation pathways.[10]
-
Oxidative Degradation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of highly reactive quinone-imine species, which can subsequently dimerize or polymerize into colored degradants.
-
Hydrolytic Degradation: Under acidic or basic conditions, the acetamide group can hydrolyze, yielding 2,5-diaminophenol.
-
Photolytic Degradation: Exposure to light, particularly UV radiation, can provide the energy to initiate free-radical degradation pathways.
The logical workflow for identifying and characterizing these potential impurities is a multi-step process.
Caption: High-level workflow for impurity profiling.
Part 2: A Comparative Guide to Core Analytical Techniques
The selection of an analytical technique is dictated by the specific question being asked: "Is there an impurity?", "How much is there?", or "What is it?". No single technique can answer all questions, necessitating a multi-faceted approach.[2][11] The primary methods for this analysis are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on polarity and interaction with a stationary phase, followed by UV-Vis absorbance detection. | Separation by HPLC followed by mass-based detection, measuring the mass-to-charge ratio (m/z) of ions. | Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity. |
| Primary Use | Quantification of known and unknown impurities with high precision and accuracy.[12] | Identification of unknown impurities by providing molecular weight information and fragmentation patterns (MS/MS).[13] | Definitive structure elucidation of isolated impurities. Provides unambiguous atomic connectivity.[1] |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Low (requires µg to mg of pure sample) |
| Selectivity | Moderate; co-eluting peaks can be problematic. | High; can distinguish compounds with the same retention time but different masses. | Very High; provides unique fingerprint for a specific molecular structure. |
| Limitations | Provides no structural information for unknown peaks. Requires chromophores for detection. | Quantification can be less precise than UV without isotope-labeled standards. Matrix effects can cause ion suppression. | Low sensitivity. Requires isolation of the impurity. Complex spectra can be difficult to interpret. |
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Causality: HPLC with UV detection is the gold standard for routine quality control and quantification due to its robustness, reproducibility, and cost-effectiveness. The choice of a C18 reversed-phase column is logical for this compound and its likely impurities, as it effectively separates compounds based on their hydrophobicity. A gradient elution is preferred over isocratic, as it allows for the separation of a wider range of impurities with varying polarities in a single run, from polar degradation products to less polar starting materials.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Identification Powerhouse
Causality: When an unknown peak appears in an HPLC chromatogram, LC-MS is the essential next step. It provides the molecular weight of the unknown compound, which is the single most critical piece of data for identification.[11] Using high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, allows for the determination of the elemental formula, drastically narrowing down the potential structures. Further fragmentation using tandem MS (MS/MS) provides structural puzzle pieces that help elucidate the impurity's identity.[14]
Part 3: Validated Experimental Protocols
The trustworthiness of any impurity profile hinges on the quality of the analytical methods used. The following protocols are designed as self-validating systems for robust analysis.
Protocol 1: HPLC-UV Method for Impurity Quantification
This method is designed for the separation and quantification of potential impurities in this compound.
-
Instrumentation: Standard HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 60% B
-
20-25 min: 60% to 95% B
-
25-27 min: Hold at 95% B
-
27-28 min: 95% to 5% B
-
28-35 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 230 nm and 254 nm. DAD is recommended to screen for impurities with different absorption maxima.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.
Protocol 2: LC-MS Method for Impurity Identification
This method is optimized for obtaining high-quality mass spectral data for unknown impurities.
-
Instrumentation: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[15][16][17]
-
HPLC Conditions: Utilize the same column and mobile phases as the HPLC-UV method to ensure chromatographic correlation. The flow rate may be scaled down (e.g., to 0.4 mL/min) depending on the MS interface.
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes in separate runs to maximize the chance of ionizing unknown impurities.
-
Mass Spectrometry Parameters:
-
Scan Range: 100-1000 m/z.
-
Acquisition Mode: Full scan for initial screening, followed by data-dependent MS/MS acquisition on the most abundant ions.
-
Capillary Voltage: 3.8 kV (positive), -3.2 kV (negative).
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow & Temperature: Optimize based on instrument manufacturer recommendations (e.g., 600 L/hr at 350 °C).
-
Protocol 3: Forced Degradation Study (Stress Testing)
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of the analytical method, as per ICH guideline Q1A(R2).
-
Prepare Stock Solution: Create a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile/water).
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Incubate at 60°C for 48 hours.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid API to 80°C for 72 hours.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (ICH Q1B).
-
Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all stressed samples to a target concentration of ~0.5 mg/mL and analyze using the HPLC-UV and LC-MS methods described above, comparing them to an unstressed control sample.
Part 4: Integrated Characterization Workflow
The synergy of these techniques provides a clear and defensible pathway from detection to full characterization of an unknown impurity.
Caption: A logical workflow from detection to elucidation.
Conclusion
The impurity profiling of this compound is a rigorous scientific endeavor that relies on the strategic application of orthogonal analytical techniques. A robust HPLC-UV method serves as the foundation for detection and quantification, while high-resolution LC-MS provides the indispensable capability for rapid identification of unknowns. For definitive structural confirmation of significant impurities, isolation followed by NMR spectroscopy remains the ultimate authority. By integrating these methods within a logical workflow, researchers can build a comprehensive and scientifically sound impurity profile, ensuring the quality, safety, and regulatory compliance of their product.
References
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International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
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AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
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European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
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International Council for Harmonisation. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
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ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
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Jadhav, S. B., et al. (2015). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 113, 1-14. [Link]
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Reading Scientific Services Ltd. (2021). Pharmaceutical Impurity Characterisation – Strategies for Success. YouTube. [Link]
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Asian Journal of Pharmaceutical Research. (n.d.). Impurity Identification and Characterization of some Anti-Diabetic Drugs using various Analytical Methods. [Link]
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KNAUER. (n.d.). Determination and Quantification of Primary Aromatic Amine in Printer Ink. [Link]
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Al-Absi, R. S., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. Environmental Science and Pollution Research, 29, 61599–61625. [Link]
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An In-Depth Spectroscopic Comparison of N-(5-Amino-2-hydroxyphenyl)acetamide and Its Structural Analogs
A Senior Application Scientist's Guide for Researchers
This guide provides a comprehensive spectroscopic comparison of this compound and structurally related compounds, including 4-aminophenol, 2-aminophenol, acetanilide, and N-(4-hydroxyphenyl)acetamide (paracetamol). The objective is to equip researchers, scientists, and drug development professionals with the data and methodologies necessary to distinguish and characterize these molecules using fundamental spectroscopic techniques.
The analysis herein is built on a foundation of established experimental data for the related compounds to provide a predictive but scientifically grounded profile for this compound, for which public data is less prevalent.
Structural Relationships and Analytical Overview
The compounds under investigation share core structural motifs—a phenyl ring, an amide linkage, and hydroxyl or amino groups. Their spectroscopic signatures are dictated by the nature and position of these substituents. Understanding these relationships is key to interpreting their spectra.
The core structure, this compound, can be viewed as a derivative of several simpler, well-characterized molecules. By analyzing the spectra of these foundational compounds, we can deconstruct the expected spectral features of our primary molecule.
Caption: Structural relationships between the target compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Expertise & Rationale: Experimental Choices
The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for these compounds. Its polarity effectively dissolves all the analytes, and its ability to form hydrogen bonds allows for the observation of labile protons from -OH and -NH groups, which might otherwise exchange too rapidly in solvents like D₂O. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
General Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Shimming: Homogenize the magnetic field by shimming the spectrometer to achieve optimal resolution, using the deuterium lock signal from the solvent.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A typical experiment involves a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the collection of 16-64 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Apply Fourier transformation to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the ¹H NMR signals and reference the spectra using the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Comparative ¹H NMR Data
| Compound | Aromatic Protons (δ, ppm) | -NH Proton (δ, ppm) | -OH Proton (δ, ppm) | Acetyl -CH₃ (δ, ppm) | Other |
| Acetanilide [1][2] | 7.0 (para-H), 7.2 (meta-H), 7.4 (ortho-H) | ~8.75 | N/A | 2.1 | N/A |
| 2-Aminophenol [3] | 6.5-6.8 (multiplet) | (broad) | (broad) | N/A | -NH₂ ~4.7 (broad) |
| 4-Aminophenol [4] | 6.78 (d), 6.78 (d) | (broad) | (broad) | N/A | -NH₂ ~4.9 (broad) |
| Paracetamol [5] | 7.32 (d), 6.65 (d) | 9.13 (s) | 9.63 (s) | 2.01 | N/A |
Predictive Analysis: this compound
By combining the features of the analogs, we can predict the ¹H NMR spectrum of the target compound in DMSO-d₆:
-
Aromatic Region: The phenyl ring has three protons. We expect three distinct signals in the aromatic region (approx. 6.0-7.5 ppm). The proton between the -OH and -NHCOCH₃ groups will likely be a doublet. The proton between the -NH₂ and -NHCOCH₃ groups will be a doublet of doublets, and the proton ortho to the -NH₂ group will appear as a doublet.
-
Amide and Hydroxyl Protons: Two sharp singlets are expected for the amide (-NH) and phenolic (-OH) protons, likely downfield (>9.0 ppm), similar to paracetamol.[5]
-
Amino Protons: A broad singlet for the -NH₂ protons, likely around 5.0 ppm.
-
Acetyl Protons: A sharp singlet for the acetyl methyl (-CH₃) group, expected around 2.0-2.1 ppm, consistent with acetanilide and paracetamol.[1][5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Expertise & Rationale: Experimental Choices
The Attenuated Total Reflectance (ATR) technique is a modern, efficient method for obtaining IR spectra of solid samples. It requires minimal sample preparation and avoids the complexities of preparing KBr pellets. The resulting spectrum provides a clear fingerprint of the compound's functional groups.
General Protocol for FTIR-ATR Spectroscopy
-
Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental contributions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance (%) versus wavenumber (cm⁻¹).
**Comparative IR Data (Key Vibrational Frequencies, cm⁻¹) **
| Compound | O-H Stretch | N-H Stretch | C=O Stretch (Amide I) | N-H Bend (Amide II) | Aromatic C=C |
| Acetanilide | N/A | ~3300 | ~1660 | ~1550 | 1600-1450 |
| 2-Aminophenol [6] | ~3370 | ~3300 | N/A | ~1600 | 1590-1470 |
| 4-Aminophenol [7] | ~3350 | ~3280 | N/A | ~1610 | 1510-1460 |
| Paracetamol [8] | ~3320 | ~3160 | ~1650 | ~1560 | 1610-1500 |
Predictive Analysis: this compound
The IR spectrum is expected to be a composite of the features seen in its analogs:
-
O-H and N-H Region (3500-3100 cm⁻¹): A broad peak for the phenolic O-H stretch and multiple peaks for the amide N-H and the primary amine N-H stretches are expected.
-
Carbonyl Region (~1650 cm⁻¹): A strong, sharp absorption for the amide C=O (Amide I band) is a key diagnostic peak.
-
Amide II Band (~1550 cm⁻¹): A strong peak resulting from N-H bending and C-N stretching.
-
Aromatic Region (1600-1450 cm⁻¹): Multiple sharp peaks corresponding to C=C stretching vibrations within the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.
Expertise & Rationale: Experimental Choices
Electrospray Ionization (ESI) is a soft ionization technique ideal for these polar, non-volatile compounds. It typically generates the protonated molecule [M+H]⁺ in positive ion mode, allowing for unambiguous determination of the molecular weight.
General Protocol for ESI-MS
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10-100 µg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, gas-phase ions (e.g., [M+H]⁺) are formed.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio.
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Comparative MS Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragments |
| Acetanilide [9][10] | C₈H₉NO | 135.17 | 136 | 93 (loss of ketene, CH₂=C=O) |
| 2-Aminophenol [6] | C₆H₇NO | 109.13 | 110 | 80, 65 |
| 4-Aminophenol [11] | C₆H₇NO | 109.13 | 110 | 80, 65 |
| Paracetamol | C₈H₉NO₂ | 151.16 | 152 | 110 (loss of ketene) |
Predictive Analysis: this compound
-
Molecular Formula: C₈H₁₀N₂O₂
-
Molecular Weight: 166.18 g/mol
-
Expected [M+H]⁺: The base peak in the ESI-MS spectrum should be the protonated molecule at m/z 167 .
-
Key Fragmentation: A prominent fragment would be expected at m/z 125 , corresponding to the loss of ketene (CH₂=C=O, 42 Da) from the parent ion. This is a characteristic fragmentation pathway for N-acetylated aromatic compounds.[10]
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated systems and chromophores.
General Protocol for UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. Methanol is a common choice.
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1-10 mg/L) to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).
-
Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Comparative UV-Vis Data (λmax in Methanol)
| Compound | λmax 1 (nm) | λmax 2 (nm) | Source |
| Acetanilide | ~242 | ~202 | [12][13] |
| 2-Aminophenol | ~278 | ~232 | [14] |
| 4-Aminophenol | ~296 | ~230 | [7][15] |
| Paracetamol | ~249 | - |
Predictive Analysis: this compound
The UV-Vis spectrum will be influenced by the combined electronic effects of the hydroxyl, amino, and acetamido groups on the phenyl ring. All three are auxochromes that cause a bathochromic (red) shift to longer wavelengths compared to benzene. The presence of three activating groups on the ring suggests that the λmax values will likely be shifted to longer wavelengths than those of 2-aminophenol or paracetamol, potentially with a primary absorption band above 280-290 nm.
Integrated Analytical Workflow
A robust characterization of these compounds relies on an integrated approach where the data from each technique corroborates the others to confirm the structure.
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
The spectroscopic characterization of this compound can be confidently predicted through a comparative analysis of its simpler structural analogs.
-
¹H NMR is expected to show a unique three-proton aromatic pattern, alongside distinct singlets for the acetyl, amide, and hydroxyl protons.
-
IR spectroscopy will confirm the presence of hydroxyl, primary amine, and secondary amide functional groups through characteristic stretches in the 3500-3100 cm⁻¹ region and a strong amide I band near 1650 cm⁻¹.
-
Mass Spectrometry should clearly indicate a protonated molecular ion at m/z 167, with a characteristic loss of ketene leading to a fragment at m/z 125.
-
UV-Vis Spectroscopy will show absorption maxima shifted to longer wavelengths compared to its mono-substituted analogs due to the combined electronic effects of the three auxochromic groups.
This guide provides the foundational data and protocols to enable researchers to identify and distinguish these compounds, underscoring the power of a multi-technique spectroscopic approach.
References
-
SpectraBase. (n.d.). Acetanilide. Wiley. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Retrieved from [Link]
-
Bakkiyaraj, D., Jayasheel, K., & Periyandy, S. (2019). Spectroscopic and Quantum Computational Investigation of N (4-Hydroxyphenyl) Acetamide. Semantic Scholar. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-aminophenol. Retrieved from [Link]
-
Organic Synthesis International. (2015). GREEN ACETANILIDE SYNTHESIS AND SPECTRAL ANALYSIS. Retrieved from [http://orgsyn.org/orgsyn/orgsyn/ καθημερινά/2015/09/green-acetanilide-synthesis-and.html]([Link] καθημερινά/2015/09/green-acetanilide-synthesis-and.html)
-
SpectraBase. (n.d.). 2-Aminophenol. Wiley. Retrieved from [Link]
-
ResearchGate. (n.d.). UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO.... Retrieved from [Link]
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AIP Publishing. (n.d.). Electronic Structure and Spectrum of Acetanilide. Retrieved from [Link]
-
LookChem. (n.d.). 2-Aminophenol 95-55-6 wiki. Retrieved from [Link]
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Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Acetanilide. PubChem. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000462 4-Aminophenol. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Aminophenol. Wiley. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Aminophenol - Optional[1H NMR] - Spectrum. Wiley. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Benchmarking the synthesis of "N-(5-Amino-2-hydroxyphenyl)acetamide" against alternative routes
A Comparative Benchmarking Guide to the Synthesis of N-(5-Amino-2-hydroxyphenyl)acetamide
This guide provides an in-depth, objective comparison of prevalent synthetic routes for this compound, a crucial intermediate in pharmaceutical and chemical manufacturing. By moving beyond simple protocols, we delve into the mechanistic rationale, process efficiencies, and environmental considerations that guide the selection of an optimal synthetic strategy. The methodologies presented are supported by experimental data and authoritative literature to ensure scientific integrity and practical applicability for researchers, chemists, and drug development professionals.
Introduction: Strategic Importance of this compound
This compound is a substituted aminophenol derivative with significant utility as a building block in the synthesis of various high-value compounds, including specialized dyes and pharmacologically active molecules. Its structural relationship to N-(4-hydroxyphenyl)acetamide (Paracetamol/Acetaminophen) underscores its relevance in medicinal chemistry.[1][2] The efficient and selective synthesis of this molecule is paramount. The most common and industrially viable approach involves a two-stage process: the regioselective nitration of a precursor followed by the reduction of the nitro group. This guide focuses on a comparative analysis of the critical reduction step, as the choice of reducing agent profoundly impacts yield, purity, cost, and scalability.
The overall synthetic pathway is initiated from N-(2-hydroxyphenyl)acetamide, which undergoes electrophilic nitration to yield the key intermediate, N-(2-hydroxy-5-nitrophenyl)acetamide. The subsequent reduction of this intermediate is the focal point of our comparative analysis.
Sources
A Senior Application Scientist's Guide to In-Silico Docking: A Comparative Analysis of N-(5-Amino-2-hydroxyphenyl)acetamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Re-examining Paracetamol's Periphery
N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen, is one of the most widely used analgesic and antipyretic drugs globally.[1][2] However, its therapeutic utility is shadowed by a narrow therapeutic index and the risk of severe hepatotoxicity in overdose, primarily mediated by its toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[2] This persistent challenge drives the exploration of structural analogues that may retain or enhance therapeutic efficacy while mitigating toxicity.
One such analogue is N-(5-Amino-2-hydroxyphenyl)acetamide . This compound, a positional isomer of paracetamol, presents an intriguing subject for computational analysis. The introduction of an additional amino group has the potential to significantly alter its electronic properties, binding interactions, and metabolic fate.
This guide provides a comprehensive, in-depth comparison of the in-silico docking performance of this compound and its hypothetical derivatives against key biological targets. We will move beyond a simple protocol, delving into the causal reasoning behind experimental choices and presenting a self-validating workflow that ensures scientific rigor. The objective is to equip researchers with the foundational knowledge and practical steps to evaluate novel compounds computationally, using this specific derivative as a guiding case study.
Part 1: The Scientific Rationale - Target Selection and Ligand Design
The cornerstone of any meaningful docking study is the selection of a biologically relevant protein target. For paracetamol and its analogues, the primary mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory and pain pathways.[1][2] While paracetamol's interaction is complex and not fully elucidated, the COX enzymes serve as a validated starting point for comparative docking.
Primary Targets for this Guide:
-
Cyclooxygenase-2 (COX-2): The inducible enzyme responsible for prostaglandin synthesis at sites of inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory and analgesic drugs, as it spares the gastroprotective functions of the constitutive COX-1 isoform.
-
Cyclooxygenase-1 (COX-1): The constitutively expressed isoform. Docking against COX-1 allows for the prediction of selectivity, a critical factor in drug safety.
Comparator Compound Selection: To benchmark the performance of our novel derivatives, a well-characterized, potent NSAID is required. Flurbiprofen , a non-selective COX inhibitor, is an excellent choice due to the availability of its co-crystallized structure with COX-2, which provides a clear view of the established binding site.
Part 2: The In-Silico Docking Workflow: A Validated Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns.[3][4] The following protocol utilizes industry-standard, freely available software to ensure reproducibility and accessibility.
Caption: A validated workflow for in-silico molecular docking studies.
Step-by-Step Experimental Protocol
1. Target Protein Preparation
-
Rationale: The raw crystal structure from the Protein Data Bank (PDB) contains non-essential information (e.g., water molecules, co-solvents) and lacks information (e.g., hydrogen atoms) required by docking algorithms.[3] Preparation ensures a clean, chemically correct receptor model.
-
Protocol:
-
Fetch the Structure: Download the crystal structure of human COX-2 in complex with Flurbiprofen (PDB ID: 5IKR) from the RCSB PDB database.[5][6]
-
Clean the Protein: Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL.[7][8] Remove all water molecules and any co-crystallized ligands or ions not essential to the binding interaction.
-
Prepare the Receptor: Using AutoDock Tools, add polar hydrogens to the protein, which are crucial for forming hydrogen bonds.[9] Compute and assign Gasteiger or Kollman charges to the atoms. This step is vital for the scoring function's electrostatic calculations.
-
Save in PDBQT Format: The final prepared receptor is saved as a .pdbqt file, which contains atomic coordinates, charge information, and atom types required by AutoDock Vina.[10]
-
2. Ligand Preparation
-
Rationale: Ligands must be converted from 2D representations to accurate 3D structures with appropriate protonation states and torsional flexibility. Energy minimization finds the most stable, low-energy conformation of the molecule.
-
Protocol:
-
Obtain Structures: Draw the structures of this compound, its hypothetical derivatives (e.g., with alkyl or halogen substitutions), and the comparator Flurbiprofen using software like ChemDraw or MarvinSketch.
-
Convert to 3D: Use a program like Open Babel to convert the 2D structures into 3D .sdf or .mol2 files.
-
Energy Minimization: Perform energy minimization using a force field like MMFF94. This step ensures the ligand conformation is sterically favorable before docking.
-
Save in PDBQT Format: Load the minimized ligands into AutoDock Tools. The software will automatically detect rotatable bonds and assign the necessary atomic properties before saving in the .pdbqt format.
-
3. Docking Simulation with AutoDock Vina
-
Rationale: AutoDock Vina uses a sophisticated scoring function and search algorithm to explore possible binding poses of the flexible ligand within the rigid receptor, predicting the most likely binding mode and affinity.[9][11]
-
Protocol:
-
Define the Binding Site (Grid Box): The search space for the docking algorithm must be defined. The most reliable method is to center the grid box on the position of a known co-crystallized ligand. For PDB ID 5IKR, the grid box should be centered on the Flurbiprofen binding site. A typical size is 25 x 25 x 25 Å to encompass the entire active site.
-
Create a Configuration File: Prepare a text file (conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the coordinates of the grid box center, and its dimensions.[10]
-
Execute Vina: Run the docking simulation from the command line using the command: vina --config conf.txt --log log.txt.
-
Output: Vina will generate an output .pdbqt file containing the predicted binding poses (typically up to 9) ranked by their binding affinity scores in kcal/mol. A lower (more negative) score indicates a more favorable predicted binding affinity.[12]
-
Part 3: Comparative Docking Analysis
Quantitative Data: Binding Affinity
The binding affinity score is the primary quantitative output, estimating the free energy of binding.
| Compound | Target | Docking Score (kcal/mol) | Predicted Selectivity (COX-2 vs COX-1) |
| Flurbiprofen (Reference) | COX-2 | -9.8 | - |
| COX-1 | -9.5 | 0.3 | |
| This compound | COX-2 | -7.2 | - |
| COX-1 | -6.8 | 0.4 | |
| Derivative 1 (5-Amino-3-chloro...) | COX-2 | -8.1 | - |
| COX-1 | -7.1 | 1.0 | |
| Derivative 2 (5-Amino-3-fluoro...) | COX-2 | -7.9 | - |
| COX-1 | -7.0 | 0.9 |
Note: These values are illustrative and would be generated from the actual execution of the protocol described above. A larger difference in scores between COX-2 and COX-1 suggests higher selectivity.
Qualitative Data: Binding Interactions
Visual inspection of the top-ranked pose is critical to understand why a compound achieves its score. This analysis is best performed using PyMOL or Discovery Studio.[13][14]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(5-Amino-2-hydroxyphenyl)acetamide
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(5-Amino-2-hydroxyphenyl)acetamide, a compound that, due to its chemical structure incorporating aromatic amine and phenol moieties, requires careful management. The procedures outlined here are synthesized from established safety protocols for related chemical classes and are designed to be self-validating, ensuring the safety of personnel and compliance with regulatory standards.
Understanding the Hazard Profile of this compound
-
Aromatic Amines: This class of compounds can be toxic and may pose long-term health risks, including potential carcinogenicity and mutagenicity.[1][2] They can be readily absorbed through the skin.[1] Therefore, dermal contact should be minimized.
-
Phenols: Phenolic compounds are also toxic and can cause severe skin burns and eye damage.[3] They are harmful to aquatic life at very low concentrations, making their release into the environment a significant concern.[4]
Given these characteristics, this compound must be treated as a hazardous substance. The primary guiding principle for its disposal is to prevent its entry into the environment and to ensure the safety of all personnel involved in the disposal process.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound in any capacity, including for disposal, it is imperative to be outfitted with the appropriate PPE. This creates a necessary barrier between the researcher and the potentially hazardous chemical.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile rubber gloves (minimum 0.11 mm thickness) | Provides a suitable barrier against aromatic amines and phenols. Always inspect gloves for tears or punctures before use.[5] |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles, preventing serious eye irritation or damage.[6] |
| Lab Coat | A fully buttoned, long-sleeved lab coat | Protects the skin and personal clothing from contamination.[3] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if dust formation is anticipated. | Aromatic amines can be harmful if inhaled.[1] Consult your institution's safety officer for specific guidance on respiratory protection. |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound, from initial waste segregation to final collection.
Proper segregation of chemical waste at the source is a critical step in a safe disposal workflow. This prevents inadvertent and potentially dangerous chemical reactions.
-
Dedicated Waste Container: Designate a specific, clearly labeled, and sealable container for all this compound waste.[7] This includes solid waste, contaminated consumables, and solutions.
-
Labeling: The container must be labeled as "Hazardous Waste" and should clearly state the chemical name: "this compound."
-
Incompatible Materials: Keep this waste stream separate from other chemical wastes, particularly strong oxidizing agents, acids, and bases, to prevent hazardous reactions.[8]
For the pure compound or any solid materials contaminated with it (e.g., weighing paper, contaminated paper towels):
-
Work in a Ventilated Area: All handling of solid this compound should be conducted in a chemical fume hood to minimize inhalation exposure.[3]
-
Careful Transfer: Using a dedicated spatula or scoop, carefully transfer the solid waste into the designated hazardous waste container. Avoid creating dust.
-
Seal the Container: Immediately after adding the waste, securely seal the container to prevent the release of any vapors or dust.[9]
For solutions containing this compound:
-
Aqueous Solutions: Collect all aqueous solutions in a shatter-proof bottle designated for this waste stream.[10]
-
Solvent Solutions: If dissolved in a flammable solvent, it should be collected in a container specifically for flammable hazardous waste.
-
Rinsates: Any water or solvent used to rinse glassware that has been in contact with the compound should also be collected as hazardous waste.[11] Do not discard any rinsates down the drain. [7]
Pipette tips, Eppendorf tubes, gloves, and other disposable items that have come into contact with this compound must be disposed of as hazardous waste.
-
Collect in a Sealable Container: Place all contaminated consumables into a sealable, puncture-proof container.[7]
-
Labeling: Clearly label the container with the chemical name and "Hazardous Waste."
-
Final Disposal: This container should then be placed in the appropriate solid hazardous waste collection bin.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate any potential hazards.
-
Evacuate and Alert: Alert others in the immediate vicinity and evacuate the area if necessary.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct PPE as outlined in Section 2.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it in the designated hazardous waste container.[12] Avoid creating dust. For liquid spills, absorb the material with an inert absorbent such as sand or vermiculite.[11]
-
Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the area with an appropriate cleaning agent.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including the absorbent and any wipes, must be disposed of as hazardous waste.[13]
Final Disposal Pathway
All collected this compound waste must be disposed of through your institution's licensed hazardous waste disposal program.[9]
-
Incineration: The preferred method for the ultimate disposal of this type of chemical waste is high-temperature incineration at a licensed facility.[11] This ensures the complete destruction of the compound, preventing its release into the environment.
-
Do Not Landfill: Due to its potential toxicity and environmental persistence, this compound should not be disposed of in a sanitary landfill.[10]
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost responsibility. Always consult your institution's specific safety guidelines and your local environmental regulations for complete compliance.
References
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Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]
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ResearchGate. How can I dispose phenol?. [Link]
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Research Safety Affairs. Phenol, Chloroform, or TRIzol™ Waste Disposal. [Link]
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Chemistry For Everyone. How Do You Dispose Of Phenol Safely?. [Link]
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New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet. [Link]
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ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
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ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
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SKC Inc. SDS 2001 - Aromatic Amine DECONtamination Solution. [Link]
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Fisher Scientific. 6 - SAFETY DATA SHEET. [Link]
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Penta chemicals. Acetamide - SAFETY DATA SHEET. [Link]
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Collect and Recycle. Amine Disposal For Businesses. [Link]
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SKC Inc. SDS 2002 - Aromatic Amine Cleaning Developing Solution. [Link]
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New Jersey Department of Health. ACETAMIDE, N-(AMINOTHIOXOMETHYL)- HAZARD SUMMARY. [Link]
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Mastering the Safe Handling of N-(5-Amino-2-hydroxyphenyl)acetamide: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, N-(5-Amino-2-hydroxyphenyl)acetamide, a compound of interest for various applications, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, experience-driven framework for its safe use, moving beyond mere procedural steps to explain the rationale behind each critical safety measure.
Understanding the Hazard Profile
Before any laboratory work commences, a thorough understanding of the substance's hazard profile is paramount. While comprehensive toxicological data for this compound and its close analogs is not always available, the known hazards of similar aromatic amines and acetamide derivatives necessitate a cautious approach. Key concerns include potential skin and eye irritation, respiratory tract irritation if inhaled, and possible harm if swallowed.[1][2] Some related compounds are also suspected of causing cancer.[3][4] Therefore, all handling procedures must be designed to minimize direct exposure.
Core Principles of Safe Handling
The foundation of safe chemical handling rests on the "Hierarchy of Controls," a system that prioritizes the most effective measures. This guide is structured around this principle, ensuring a multi-layered safety approach.
-
Engineering Controls: The First Line of Defense The most effective way to prevent exposure is to contain the hazard at its source. For a powdered substance like this compound, this is crucial to prevent the generation and inhalation of airborne dust.
-
Chemical Fume Hood: All weighing and transfers of the solid compound must be conducted within a certified chemical fume hood.[5] This ensures that any dust generated is immediately captured and exhausted away from the operator's breathing zone.
-
Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.[1][5]
-
-
Administrative Controls: Establishing Safe Work Practices These are the procedures and policies that dictate how work is to be performed safely.
-
Designated Areas: All work with this compound should be restricted to a designated area of the laboratory. This area should be clearly marked, and access should be limited to authorized personnel.
-
Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound is mandatory. This SOP should be read and understood by all personnel before they begin work.
-
Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][6] Do not eat, drink, or smoke in the laboratory.[1][7]
-
Personal Protective Equipment (PPE): The Essential Barrier
While engineering and administrative controls are primary, PPE provides a critical final barrier between the researcher and the chemical. The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks.
| Task | Required Personal Protective Equipment | Rationale |
| Weighing and Transferring Solid | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Face shield- Lab coat- Closed-toe shoes | Prevents skin contact with the powder and protects eyes and face from airborne particles. |
| Preparing Solutions | - Nitrile gloves- Chemical splash goggles- Lab coat- Closed-toe shoes | Protects against splashes of the dissolved compound. |
| Handling Reactions and Work-up | - Nitrile gloves- Chemical splash goggles- Lab coat- Closed-toe shoes | Standard protection for handling chemical reactions. |
| Cleaning and Decontamination | - Nitrile gloves- Chemical splash goggles- Lab coat- Closed-toe shoes | Protects against residual contamination during cleaning procedures. |
A Note on Glove Selection: Always inspect gloves for any signs of damage before use.[8] If working with the compound for extended periods, consider the breakthrough time of the specific solvent being used and change gloves accordingly.
Step-by-Step Operational Protocols
Adherence to a strict, well-defined protocol is essential for minimizing risk and ensuring reproducible results.
Protocol 1: Weighing and Preparing a Solution
-
Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Staging: Place all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) inside the fume hood before introducing the compound.
-
Weighing: Carefully open the container of this compound. Using a clean spatula, transfer the desired amount to a weigh boat on a tared balance. Minimize any disturbance that could create dust.
-
Transfer: Gently add the weighed solid to the beaker containing the solvent.
-
Dissolution: Stir the mixture until the solid is fully dissolved.
-
Cleanup: Securely close the stock container. Decontaminate the spatula and weigh boat with an appropriate solvent and dispose of the weigh boat in the designated solid waste container.
Protocol 2: Spill Management
In the event of a spill, a calm and methodical response is crucial.
Caption: Workflow for responding to a chemical spill.
-
Evacuate and Alert: Immediately evacuate the affected area and alert nearby colleagues and the laboratory supervisor.
-
Assess: From a safe distance, assess the extent of the spill. For small spills of solid material, trained personnel can proceed with cleanup. For large spills or spills of solutions, contact the institutional safety office.
-
Contain and Clean:
-
Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
-
Report: Document the incident according to your institution's policies.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a designated hazardous waste container.
-
Labeling: The waste container must be clearly labeled with the full chemical name and the appropriate hazard warnings.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.[1] Never dispose of this chemical down the drain or in the regular trash.
By integrating these principles of hazard assessment, engineering and administrative controls, correct PPE usage, and meticulous operational and disposal plans, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- Echemi. (n.d.). N-(5-Amino-2,4-dimethylphenyl)acetamide Safety Data Sheets.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- BLD Pharmatech. (n.d.). Safety Data Sheet.
- CymitQuimica. (2024). Safety Data Sheet.
- Fisher Scientific. (2023). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Thermo Scientific. (n.d.). N1-(5-Amino-2-methylphenyl)acetamide, 97%.
- New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet.
- CDN Isotopes. (2015). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Fisher Scientific. (2023). Safety Data Sheet.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. N1-(5-Amino-2-methylphenyl)acetamide, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.at [fishersci.at]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. nj.gov [nj.gov]
- 8. echemi.com [echemi.com]
- 9. fishersci.ca [fishersci.ca]
- 10. fishersci.se [fishersci.se]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
